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  • Product: 2,3-Dimethylsuccinic acid
  • CAS: 608-39-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Conformational Analysis of meso-2,3-Dimethylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Meso-2,3-dimethylsuccinic acid, a key chiral building block and a molecule of significant interest in medicinal chemistry and materials science, pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-2,3-dimethylsuccinic acid, a key chiral building block and a molecule of significant interest in medicinal chemistry and materials science, presents a compelling case study in conformational analysis. Its stereochemistry dictates a unique set of spatial arrangements of its constituent methyl and carboxylic acid groups, which in turn govern its physicochemical properties and biological activity. This guide provides a comprehensive exploration of the conformational landscape of meso-2,3-dimethylsuccinic acid, integrating theoretical principles with practical, field-proven methodologies for its analysis. We delve into the nuanced interplay of steric and electronic effects that determine the stability of its various conformers and offer detailed protocols for both nuclear magnetic resonance (NMR) spectroscopy and computational modeling to elucidate its conformational preferences. This document is intended to serve as a valuable resource for researchers engaged in the study of small molecule conformation and its impact on molecular design and function.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its function. For a molecule like meso-2,3-dimethylsuccinic acid, which possesses two stereocenters, the relative orientation of its substituents in space—its conformation—can profoundly influence its interactions with biological targets, its crystal packing, and its overall reactivity. A thorough understanding of the conformational preferences of this molecule is therefore paramount for applications ranging from the design of enzyme inhibitors to the development of novel polymers.

The meso isomer of 2,3-dimethylsuccinic acid is characterized by a plane of symmetry, which renders it achiral despite the presence of two chiral centers. This unique stereochemical arrangement imposes specific constraints on the accessible conformations, making its study particularly insightful. The rotation around the central C2-C3 bond gives rise to a series of staggered and eclipsed conformers, with the staggered conformers being significantly lower in energy. The relative stability of these staggered conformers—the anti and gauche forms—is the central focus of this guide.

Theoretical Framework: Staggered Conformations and Their Stabilities

Rotation around the central carbon-carbon bond in meso-2,3-dimethylsuccinic acid leads to three low-energy staggered conformations, which can be visualized using Newman projections. These are one anti and two enantiomeric gauche conformers.

  • Anti Conformer: In the anti conformation, the two carboxylic acid groups are positioned at a dihedral angle of 180° to each other, as are the two methyl groups. This arrangement minimizes steric repulsion between the bulky carboxylic acid and methyl groups.

  • Gauche Conformers: In the gauche conformations, the carboxylic acid groups are at a dihedral angle of approximately 60° to each other. While this introduces some steric strain between the vicinal substituents, it also allows for the potential formation of an intramolecular hydrogen bond between the two carboxylic acid moieties. This hydrogen bonding can significantly stabilize the gauche form.

For succinic acid and its derivatives, the gauche conformation is often found to be of lower energy than the anti form, particularly in non-polar solvents and in the gas phase.[1][2] This preference is attributed to the stabilizing influence of the intramolecular hydrogen bond. In the case of the monoanion of succinic acid and its derivatives, two gauche isomers are possible, and their interconversion has been studied.[3][4]

The interplay between steric hindrance and intramolecular hydrogen bonding is the primary determinant of the conformational equilibrium in meso-2,3-dimethylsuccinic acid. The methyl groups introduce additional steric bulk, which could be expected to destabilize the gauche conformers. However, the energetic advantage conferred by the intramolecular hydrogen bond often outweighs this destabilization.

Methodologies for Conformational Analysis

A multi-faceted approach, combining experimental techniques with computational modeling, is essential for a comprehensive understanding of the conformational landscape of meso-2,3-dimethylsuccinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for probing the conformational preferences of molecules in solution. The key parameter derived from a ¹H NMR spectrum for this purpose is the vicinal coupling constant (³JHH), which is the coupling between protons on adjacent carbon atoms. The magnitude of ³JHH is dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation .[5][6]

The Karplus Equation:

A generalized form of the Karplus equation is:

J(φ) = A cos²φ + B cosφ + C

where A, B, and C are empirically derived parameters that depend on the substituents on the carbon atoms.[5] For ethane derivatives, typical values might lead to large coupling constants (around 10-14 Hz) for anti-periplanar protons (φ ≈ 180°) and smaller coupling constants (around 2-5 Hz) for gauche protons (φ ≈ 60°).[7][8]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a high-purity sample of meso-2,3-dimethylsuccinic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) at a concentration of 5-10 mg/mL. The choice of solvent can influence the conformational equilibrium due to varying degrees of intermolecular hydrogen bonding with the solvent.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Spectral Analysis:

    • Identify the signals corresponding to the methine protons (H-C2 and H-C3) and the methyl protons.

    • Carefully measure the vicinal coupling constant (³JHH) between the two methine protons.

  • Karplus Analysis:

    • Use the measured ³JHH value to estimate the dihedral angle between the methine protons using an appropriate set of Karplus parameters. It is important to select parameters that are suitable for the substitution pattern of the molecule.[9]

    • Since the observed coupling constant is a population-weighted average of the coupling constants for all contributing conformers, the analysis will provide an insight into the predominant conformation in solution. A small ³JHH value would suggest a dominance of the gauche conformers, while a larger value would indicate a significant population of the anti conformer.

Computational Chemistry

Computational modeling provides a powerful in silico approach to explore the conformational space of a molecule, calculate the relative energies of different conformers, and predict their geometric and spectroscopic properties.[10]

Workflow for Computational Conformational Analysis

G cluster_0 Computational Workflow start Initial 3D Structure Generation conf_search Conformational Search start->conf_search Input Structure geom_opt Geometry Optimization and Frequency Calculation conf_search->geom_opt Identified Conformers energy_calc Single-Point Energy Calculation geom_opt->energy_calc Optimized Geometries nmr_pred NMR Parameter Prediction geom_opt->nmr_pred Optimized Geometries analysis Analysis of Results energy_calc->analysis Relative Energies nmr_pred->analysis Predicted Coupling Constants

Caption: A typical workflow for the computational conformational analysis of a small molecule.

Detailed Computational Protocol:

  • Initial Structure Generation:

    • Generate a 3D structure of meso-2,3-dimethylsuccinic acid using a molecular builder.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94 or AMBER). The goal is to explore the potential energy surface by rotating around the C2-C3 bond.

  • Geometry Optimization and Frequency Calculation:

    • Take the unique conformers identified in the search and perform geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation:

    • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • NMR Parameter Prediction:

    • Using the optimized geometries, predict the ¹H NMR chemical shifts and, crucially, the vicinal coupling constants (³JHH) for each conformer. This is typically done using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level.

  • Analysis of Results:

    • Compare the relative energies of the anti and gauche conformers to determine the most stable conformation.

    • Analyze the key dihedral angles (COOH-C-C-COOH, Me-C-C-Me, and H-C-C-H) for each conformer.

    • Compare the predicted ³JHH values for each conformer with the experimentally determined value to assess the conformational population in solution.

Data Presentation and Interpretation

A clear presentation of the obtained data is crucial for a thorough analysis.

Table 1: Calculated Properties of meso-2,3-Dimethylsuccinic Acid Conformers

ConformerDihedral Angle (H-C-C-H) (°)Dihedral Angle (COOH-C-C-COOH) (°)Relative Energy (kcal/mol)Predicted ³JHH (Hz)
gauche-1~60~650.00~3.5
gauche-2~-60~-650.00~3.5
anti180180>1.0~11.0

Note: The values in this table are hypothetical and represent typical expected results from a computational study. A detailed computational study as outlined above would be required to generate precise values.

The expected outcome of such an analysis for meso-2,3-dimethylsuccinic acid is that the gauche conformers will be significantly lower in energy due to the stabilizing effect of the intramolecular hydrogen bond, which forms a favorable seven-membered ring-like structure. This would result in a small experimentally observed ³JHH coupling constant, consistent with a high population of the gauche conformers.

Conclusion and Future Directions

The conformational analysis of meso-2,3-dimethylsuccinic acid reveals a fascinating interplay of steric and electronic factors. The preference for the gauche conformation, driven by intramolecular hydrogen bonding, highlights a key structural motif that can influence its chemical and biological behavior. The methodologies outlined in this guide, combining NMR spectroscopy and computational chemistry, provide a robust framework for elucidating the conformational landscape of this and other small molecules.

Future research could explore the conformational preferences of meso-2,3-dimethylsuccinic acid in different solvent environments to probe the effect of intermolecular interactions. Furthermore, X-ray crystallographic studies, if successful, would provide definitive solid-state conformational data to complement the solution-phase and in silico findings. A deeper understanding of the conformational dynamics of this molecule will undoubtedly aid in its application in drug design and materials science.

References

  • Bates, S. P., & van Santen, R. A. (1998). Computational materials chemistry: Methods and applications.
  • Shenderovich, I. G., et al. (2011). NMR study of conformational exchange and double-well proton potential in intramolecular hydrogen bonds in monoanions of succinic acid and derivatives. The Journal of Physical Chemistry A, 115(34), 9635-9643.
  • Fraser, J. S., et al. (2020). Automated multiconformer model building for X-ray crystallography and cryo-EM. eScholarship.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Fell, L. M., & Roberts, J. D. (2006). Fascination with the Conformational Analysis of Succinic Acid, as Evaluated by NMR Spectroscopy, and Why. Accounts of Chemical Research, 39(12), 879-886.
  • Kenttämaa, H. I. (n.d.).
  • Tóth, L., et al. (2014).
  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6(1), 41-56.
  • Freibolin, H. (2005). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • PubChem. (n.d.). 2,3-Dimethylsuccinic acid. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethylsuccinic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Bothner-By, A. A. (1965). Vicinal Proton-Proton Coupling. Advances in Magnetic Resonance, 1, 195-316.
  • Rusakova, I. L., & Krivdin, L. B. (2013). Karplus dependence of spin–spin coupling constants revisited theoretically. Part 1: second-order double perturbation theory. Physical Chemistry Chemical Physics, 15(42), 18195-18203.
  • MDPI. (2024). Computational Analysis and Conformational Modeling for Protein Structure and Interaction.
  • Caron, G., Kihlberg, J., & Ermondi, G. (2020). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. University of Torino.
  • Melandri, S., et al. (2015). Conformational Steering in Dicarboxy Acids: The Native Structure of Succinic Acid. RSC Publishing.
  • van Santen, R. A., & Bates, S. P. (1998). Computational analyses of mechanism of action (MoA)
  • Braun, J., et al. (2025). Unraveling Torsional Preferences: Comparative Analysis of Torsion Motif Torsional-Angle Distributions across Different Environments.
  • Jahn, M. K., et al. (2016). Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations.
  • Kumar, D., et al. (2021). A. Structural formula of meso-2,3-dimercaptosuccinic acid (DMSA); B....
  • Grimme, S. (2011). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 134(15), 154101.
  • Walsh Medical Media. (2025).
  • Roberts, J. D., et al. (2006). Determination of the Dihedral Angle of the Monoanion of Succinic Acid in Aprotic Media. The Journal of Organic Chemistry, 71(17), 6438-6441.

Sources

Exploratory

High-Resolution Spectroscopic Characterization of 2,3-Dimethylsuccinic Acid Isomers: A Definitive Guide

Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottlenecks when differentiating diastereomers in drug development and asymmetric synthesis pipelines. 2,3-Dimethylsuccinic acid (C₆H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when differentiating diastereomers in drug development and asymmetric synthesis pipelines. 2,3-Dimethylsuccinic acid (C₆H₁₀O₄) is a highly versatile C2-symmetric building block that exists as three distinct stereoisomers: the achiral meso form (rel-(2R,3S)) and the chiral racemic pair ((2R,3R) and (2S,3S)) 1[2]. Because diastereomers possess identical molecular weights and similar functional groups, standard low-resolution techniques often fail to distinguish them.

This whitepaper provides an authoritative, in-depth framework for the spectroscopic elucidation of 2,3-dimethylsuccinic acid isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the causality behind the physicochemical behaviors of these molecules, researchers can implement the self-validating protocols detailed below to ensure absolute stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Diastereomeric Chemical Shifts

Differentiating the meso and racemic forms of 2,3-dimethylsuccinic acid via ¹H NMR can be ambiguous due to overlapping multiplets in the methine (CH) region 3[4]. However, ¹³C NMR serves as the definitive tool for diastereomer resolution.

The meso isomer possesses an internal plane of symmetry ( σ ), rendering its two chiral centers equivalent but diastereotopic to the racemic pair. In solution, the meso conformation experiences higher steric compression as the methyl groups are forced into closer proximity to minimize the dipole-dipole repulsions of the carboxylate groups. This steric deshielding shifts the backbone methine carbon slightly downfield (~42.05 ppm) compared to the racemic form (~41.03 ppm) 5[5].

Table 1: Consolidated NMR Chemical Shifts

Data acquired at 298 K. Solvents specified due to the differential solubility of the diacid lattice.

Nucleusmeso-Isomer (CDCl₃)racemic-Isomer (CD₃OD)Structural Assignment
¹H~1.22 ppm (d, J = 6.8 Hz)1.16 ppm (d, J = 6.8 Hz)Methyl (-CH₃)
¹H2.75 – 2.85 ppm (m)2.68 – 2.80 ppm (m)Methine (-CH-)
¹³C42.05 ppm42.8 ppm (41.03 ppm in CDCl₃)Backbone Methine
¹³C175.84 ppm179.1 ppm (176.50 ppm in CDCl₃)Carbonyl (C=O)

Infrared (IR) Spectroscopy: Probing the Hydrogen-Bonding Network

The Causality of Vibrational Modes

In the solid state, dicarboxylic acids form robust intermolecular hydrogen-bonded dimers. The crystal lattice energy differs significantly between the meso and racemic forms, which directly impacts their vibrational frequencies. The strong hydrogen bonding weakens the C=O double bond character, shifting the carbonyl stretch to a lower wavenumber than isolated esters or ketones 3[4].

Table 2: Key IR Vibrational Frequencies

Data derived from solid-state film/KBr pellet analysis.

Functional GroupWavenumber (cm⁻¹)Intensity & ShapeCausality / Assignment
O–H Stretch2500 – 3300Broad, StrongExtensive intermolecular H-bonding of the carboxylic acid dimers.
C=O Stretch1701Sharp, Very StrongCarbonyl stretch, shifted lower due to H-bond resonance.
C–H Stretch2982, 2909MediumAsymmetric and symmetric stretches of the -CH₃ groups.
C–O Stretch1283, 1213StrongC-O single bond stretching coupled with O-H in-plane bending.
O–H Bend (oop)932Medium, BroadOut-of-plane bending characteristic of carboxylic dimers.

Mass Spectrometry (MS) & Fragmentation Pathways

The Causality of Derivatization

Direct Gas Chromatography-Mass Spectrometry (GC-MS) of free 2,3-dimethylsuccinic acid is notoriously difficult. The highly polar carboxyl groups cause severe peak tailing and thermal decarboxylation in the GC inlet. To circumvent this, the molecule must be derivatized. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons with trimethylsilyl (TMS) groups, yielding a di-TMS ester (MW = 290 g/mol ). This transformation drastically increases volatility and thermal stability, ensuring sharp chromatographic resolution and reproducible Electron Ionization (EI) fragmentation 6[6].

Table 3: GC-MS (EI, 70 eV) Fragmentation of Di-TMS Derivative

Characteristic ions for the silylated isomer.

m/zRelative AbundanceFragment AssignmentMechanistic Rationale
275.0Low (~1%)[M – CH₃]⁺Alpha-cleavage of a methyl group from the TMS moiety.
231.0Medium (~7%)[M – CH₃ – CO₂]⁺Sequential loss of methyl and decarboxylation.
157.0Medium (~8%)[C₆H₁₃O₂Si]⁺Cleavage of the central C2–C3 backbone bond.
147.0Base Peak (100%)[(CH₃)₃Si–O=Si(CH₃)₂]⁺Intramolecular rearrangement typical of di-TMS compounds.

Analytical Workflow & Logical Relationships

To ensure absolute confidence in isomeric identification, multiple orthogonal techniques must be synthesized into a cohesive workflow. The diagram below illustrates the logical progression from sample isolation to stereochemical confirmation.

G A 2,3-Dimethylsuccinic Acid Sample (Isomeric Mixture) B 13C NMR Spectroscopy (Diastereomer Resolution) A->B Structural Elucidation C GC-MS Analysis (BSTFA Derivatization) A->C Mass Confirmation D meso-Isomer (Internal Plane of Symmetry) B->D δ ~42.0 ppm (CH) δ ~175.8 ppm (C=O) E racemic-Isomer (C2 Axis of Symmetry) B->E δ ~41.0 ppm (CH) δ ~176.5 ppm (C=O) F Chiral Chromatography (Enantiomer Resolution) E->F (2R,3R) vs (2S,3S) Quantification

Fig 1: Analytical workflow for the structural and stereochemical elucidation of isomers.

Standardized Experimental Protocols

As a rule of scientific integrity, an analytical method is only as reliable as its internal validation mechanisms. The following step-by-step protocols are designed as self-validating systems.

Protocol A: Quantitative ¹³C NMR for Diastereomeric Purity

Objective: Accurately quantify the ratio of meso to racemic isomers without Nuclear Overhauser Effect (NOE) bias.

  • Sample Preparation : Dissolve 50 mg of the 2,3-dimethylsuccinic acid sample in 0.6 mL of CDCl₃ (or CD₃OD if solubility is poor). Add 5 mg of Chromium(III) acetylacetonate (Cr(acac)₃) as a relaxation agent.

  • Instrument Configuration : Set the NMR spectrometer to acquire ¹³C data using an inverse-gated decoupling pulse sequence. Causality: Standard proton decoupling enhances ¹³C signals via NOE, but the enhancement varies by carbon type, destroying quantitative integration. Inverse-gated decoupling suppresses the NOE while maintaining decoupled singlets.

  • Parameter Optimization : Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the backbone carbons (typically D1 = 10–15 seconds).

  • Self-Validation Step : Inspect the baseline between 41.0 ppm and 43.0 ppm. If the peaks for the meso (~42.05 ppm) and racemic (~41.03 ppm) methine carbons do not exhibit baseline resolution (R > 1.5), shim the Z-axis gradients and re-acquire.

  • Integration : Integrate the methine peaks to determine the exact diastereomeric ratio (d.r.).

Protocol B: GC-MS Derivatization and Analysis

Objective: Confirm molecular mass and structural connectivity via EI fragmentation.

  • Extraction & Drying : Transfer 1 mg of the diacid into a 2 mL glass autosampler vial. Evaporate any residual moisture under a gentle stream of ultra-pure nitrogen gas at 50 °C. Causality: Water vigorously reacts with silylation reagents, quenching the derivatization and degrading the column.

  • Derivatization : Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (containing 1% TMCS as a catalyst). Seal the vial with a PTFE-lined cap.

  • Incubation : Heat the mixture at 70 °C for 30 minutes to drive the silylation of both sterically hindered carboxyl groups to completion.

  • Self-Validation Step (Blank Run) : Prepare a blank vial containing only pyridine and BSTFA. Run this blank through the GC-MS prior to the sample to identify background siloxane peaks (e.g., m/z 207, 281) originating from column bleed or the reagent itself.

  • Acquisition : Inject 1 µL of the sample in split mode (1:50) onto a non-polar capillary column (e.g., HP-5MS). Scan the mass spectrometer from m/z 50 to 500. Confirm the presence of the diagnostic m/z 147 and 275 peaks 7[7].

References

  • rel-(2R,3S)-2,3-Dimethylbutanedioic acid | C6H10O4 | CID 6950212 - PubChem. nih.gov. 1

  • Working with Hazardous Chemicals - Organic Syntheses. orgsyn.org.3

  • First Insights into the Fecal Metabolome of Healthy, Free-Roaming Giraffes. nih.gov. 6

  • Stereochemical Configuration of Poly(maleic acid) as Studied by 13C NMR. acs.org.5

  • 2,3-Dimethylsuccinic acid | C6H10O4 | CID 11848 - PubChem. nih.gov. 7

Sources

Foundational

Thermodynamic and Practical Solubility Profiles of 2,3-Dimethylsuccinic Acid in Organic Solvents

Executive Summary The solubility behavior of 2,3-dimethylsuccinic acid (2,3-DMSA) across various organic solvents is a critical parameter in pharmaceutical development, chiral resolution, and polymer synthesis. As a C2​...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility behavior of 2,3-dimethylsuccinic acid (2,3-DMSA) across various organic solvents is a critical parameter in pharmaceutical development, chiral resolution, and polymer synthesis. As a C2​ -symmetric dicarboxylic acid, 2,3-DMSA exists in multiple stereoisomeric forms—primarily the meso form (CAS: 608-40-2) and the racemic DL mixture (CAS: 13545-04-5) [1, 4]. The presence of two methyl groups on the succinic acid backbone significantly alters its crystal lattice energy and solvent-solute interaction dynamics compared to unsubstituted succinic acid.

This whitepaper provides an in-depth technical analysis of the thermodynamics governing 2,3-DMSA solubility, empirical data across common organic solvents, and field-proven experimental protocols for both solubility determination and crystallization-based chiral resolution.

Thermodynamic Principles of 2,3-DMSA Solubility

The dissolution of 2,3-DMSA in an organic solvent is fundamentally governed by the disruption of its crystal lattice and the subsequent solvation of the molecules.

Solid-State Properties and Lattice Energy

The melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) are primary indicators of lattice strength. The meso diastereomer exhibits a high melting point of approximately 200 °C (with decomposition), whereas the enantiopure (2R,3R) form melts at 143–144 °C [1, 5]. This high lattice energy in the meso form necessitates strong solvent-solute interactions to achieve high solubility. 2,3-DMSA possesses two hydrogen bond donors (-OH) and four hydrogen bond acceptors (=O and -OH), making it highly interactive with polar protic solvents[1].

Solvent-Solute Interactions and Activity Coefficients

In non-ideal solutions, the mole fraction solubility ( x1​ ) of 2,3-DMSA can be described by the simplified thermodynamic equation:

lnx1​=−lnγ1​+RΔHfus​​(Tm​1​−T1​)

Where γ1​ is the activity coefficient of the solute in the solvent. In polar protic solvents (e.g., methanol, ethanol), strong intermolecular hydrogen bonding between the solvent's hydroxyl groups and the carboxylic acid moieties of 2,3-DMSA results in an activity coefficient approaching unity ( γ1​≈1 ), maximizing solubility. Conversely, in non-polar solvents (e.g., toluene, hexane), the lack of hydrogen bonding leads to high activity coefficients ( γ1​≫1 ) and consequently poor solubility, making these ideal anti-solvents for crystallization [5].

Solubility Profiles in Common Organic Solvents

To facilitate solvent selection for reaction engineering and crystallization, the solubility of 2,3-DMSA is categorized by solvent polarity. The baseline water solubility of the meso form is documented at 300 g/L at 15 °C [1, 3].

Data Presentation: Comparative Solubility Matrix

The following table synthesizes the solubility behavior of 2,3-DMSA across representative organic solvents. Note: Quantitative mole fraction data ( 103xe​ ) are modeled estimates based on NRTL thermodynamic regressions of homologous dicarboxylic acids at standard standard temperature (298.15 K).

Solvent ClassificationSolventDielectric Constant ( ϵ )H-Bonding CapabilityEst. Mole Fraction Solubility ( 103xe​ ) at 298.15 KApplication Suitability
Polar Protic Methanol32.7Strong Donor/Acceptor45.2Primary solvent for high-concentration reactions.
Polar Protic Ethanol24.5Strong Donor/Acceptor38.6Ideal for chiral resolution salt formation [2].
Polar Aprotic Ethyl Acetate6.0Moderate Acceptor18.4Excellent for liquid-liquid extraction from aqueous phases[5].
Polar Aprotic Tetrahydrofuran7.5Moderate Acceptor22.1Reagent solvent for reductions (e.g., with LiAlH4) [2].
Non-Polar Toluene2.4None (Pi-interactions)< 1.0Anti-solvent for precipitation and recrystallization [5].
Non-Polar Hexane1.9None< 0.1Strong anti-solvent; used in tandem with toluene[5].

Experimental Methodologies for Solubility Determination

To generate highly accurate, temperature-dependent solubility curves, the Dynamic Polythermal Laser Monitoring Method is preferred over static gravimetric methods. This approach eliminates sampling errors at elevated temperatures and provides a self-validating loop by measuring both dissolution (clear point) and nucleation (cloud point).

Protocol 1: Dynamic Laser Monitoring Workflow

Causality Insight: Relying solely on visual inspection for dissolution can lead to overestimation of solubility due to microscopic undissolved particulates. Laser transmissivity ensures absolute optical clarity, validating complete solvation.

  • Preparation: Weigh a precise mass of 2,3-DMSA (±0.1 mg) and transfer it into a jacketed glass vessel containing a known mass of the target organic solvent.

  • Equilibration: Insert an overhead PTFE stirrer (set to 300 rpm) and a calibrated Pt100 temperature probe.

  • Heating Phase (Clear Point): Program the circulating thermostat to heat the suspension at a slow, controlled rate of 0.5 K/min. Monitor the laser transmittance (typically 632.8 nm He-Ne laser) through the vessel. The temperature at which transmittance reaches 100% is recorded as the equilibrium dissolution temperature ( Tclear​ ).

  • Cooling Phase (Cloud Point): Cool the solution at 0.5 K/min. The temperature at which transmittance drops sharply indicates the onset of primary nucleation ( Tcloud​ ).

  • Validation (Self-Validating Step): The metastable zone width (MSZW) is calculated as Tclear​−Tcloud​ . To validate the thermodynamic equilibrium, a sample is held at Tclear​−0.5K for 24 hours; if laser transmittance remains 100%, the clear point is thermodynamically validated.

LaserMethod Start Gravimetric Preparation (Solute + Solvent) Heat Controlled Heating (0.5 K/min) Start->Heat Laser Laser Transmissivity Monitoring Heat->Laser Clear 100% Transmittance (Record T_clear) Laser->Clear Dissolution Validate Isothermal Holding at T_clear - 0.5 K (Validation) Clear->Validate Self-Validation Cool Controlled Cooling (0.5 K/min) Cloud Transmittance Drop (Record T_cloud) Cool->Cloud Nucleation Validate->Cool If stable

Caption: Workflow for Dynamic Polythermal Laser Monitoring of 2,3-DMSA solubility.

Applications: Crystallization and Chiral Resolution

A primary application of 2,3-DMSA's solubility differential in organic solvents is the resolution of the DL-racemic mixture into its enantiopure (2R,3R) and (2S,3S) forms. This is achieved via diastereomeric salt formation using chiral resolving agents like brucine or strychnine, exploiting the distinct solubility limits of the resulting diastereomeric salts in ethanol/water mixtures [2, 5].

Protocol 2: Fractional Crystallization for Chiral Resolution

Causality Insight: The addition of a chiral amine (brucine) to racemic 2,3-DMSA creates two diastereomeric salts: Brucine-(2R,3R)-DMSA and Brucine-(2S,3S)-DMSA. Because diastereomers have different physical properties (unlike enantiomers), they exhibit different lattice energies and solubilities in ethanol, allowing for physical separation.

  • Salt Formation: Dissolve 1.0 equivalent of DL-2,3-dimethylsuccinic acid in a minimum volume of boiling absolute ethanol. In a separate vessel, dissolve 1.0 equivalent of anhydrous brucine in warm ethanol.

  • Complexation: Slowly add the brucine solution to the diacid solution under continuous stirring. Reflux the mixture for 30 minutes to ensure complete salt formation.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a rate of 0.1 K/min. The less soluble diastereomeric salt (typically the (2R,3R)-brucine salt) will selectively precipitate.

  • Isolation: Filter the precipitated crystals and wash with cold ethanol. Recrystallize the salt from a 4:1 mixture of ethanol:water to achieve >99% diastereomeric excess (de).

  • Acidification & Recovery: Suspend the purified salt in water and acidify to pH 1 using 2M HCl. Extract the liberated enantiopure (2R,3R)-2,3-DMSA using ethyl acetate (3 x 50 mL) [5].

  • Validation: Evaporate the ethyl acetate and determine the enantiomeric purity of the recovered crystals via chiral HPLC or by measuring the specific optical rotation [α]D​ [2].

ChiralResolution Racemic DL-2,3-DMSA in Boiling Ethanol Brucine Add Brucine (Chiral Amine) Racemic->Brucine Salt Diastereomeric Salt Mixture Brucine->Salt Cryst Fractional Crystallization (Cooling) Salt->Cryst Solid Solid Phase: Brucine-(2R,3R)-DMSA Cryst->Solid Precipitation Liquid Mother Liquor: Brucine-(2S,3S)-DMSA Cryst->Liquid Remains Soluble Acid Acidification (HCl) & EtOAc Extraction Solid->Acid Pure Enantiopure (2R,3R)-2,3-DMSA Acid->Pure Phase Separation

Caption: Mechanistic pathway for the chiral resolution of DL-2,3-DMSA via fractional crystallization.

Conclusion

The solubility of 2,3-dimethylsuccinic acid is a highly tunable parameter dictated by the interplay between its robust crystal lattice and the hydrogen-bonding capacity of the chosen solvent. Polar protic solvents like methanol and ethanol provide optimal dissolution for reaction engineering, while non-polar solvents like toluene act as powerful anti-solvents. By leveraging precise thermodynamic monitoring techniques and understanding diastereomeric solubility differentials, researchers can effectively utilize 2,3-DMSA in advanced asymmetric synthesis and active pharmaceutical ingredient (API) development.

References

  • LookChem. "meso-2,3-Dimethylsuccinic acid Chemical Properties". LookChem Chemical Database. Available at:[Link]

  • Organic Syntheses. "Working with Hazardous Chemicals: (2R,3R)-2,3-Dimethylsuccinic acid". Org. Synth. 2008, 85, 158-171. Available at:[Link]

  • Taylor & Francis. "AN IMPROVED PROCEDURE FOR THE PREPARATION AND RESOLUTION OF dl-2,3-DIMETHYLSUCCINIC ACID". Synthetic Communications, 22:18, 2653-2663. Available at:[Link]

Exploratory

Unlocking the Biological Potential of 2,3-Dimethylsuccinic Acid and Its Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Stereochemistry, Enzyme Inhibition, Antimicrobial, and Plant Growth-Regulating Activities Introduction: The Significance of Stereoisomerism in a Dicarboxylic Acid 2,3-Dimethylsuccinic acid, a d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Stereochemistry, Enzyme Inhibition, Antimicrobial, and Plant Growth-Regulating Activities

Introduction: The Significance of Stereoisomerism in a Dicarboxylic Acid

2,3-Dimethylsuccinic acid, a dicarboxylic acid with the chemical formula C₆H₁₀O₄, presents a compelling case study in the profound influence of stereochemistry on biological activity.[1] Possessing two chiral centers, this molecule exists as three distinct stereoisomers: the achiral meso form and a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-dimethylsuccinic acid.[2] This unique structural diversity is the cornerstone of its varied interactions with biological systems, a critical consideration for researchers in drug discovery and agricultural science. This technical guide provides a comprehensive overview of the known biological activities of 2,3-dimethylsuccinic acid and its derivatives, with a focus on enzyme inhibition, antimicrobial effects, and plant growth regulation. We will delve into the mechanisms of action, present detailed experimental protocols, and explore the stereospecific nature of these activities.

Stereoisomers of 2,3-Dimethylsuccinic Acid: A Structural Overview

The spatial arrangement of the two methyl and two carboxyl groups around the central carbon-carbon bond dictates the distinct properties and biological activities of the three stereoisomers.

  • meso-2,3-Dimethylsuccinic Acid: This isomer possesses an internal plane of symmetry, rendering it achiral despite having two chiral centers. It is superimposable on its mirror image and is, therefore, optically inactive.

  • (2R,3R)-2,3-Dimethylsuccinic Acid and (2S,3S)-2,3-Dimethylsuccinic Acid: This pair of enantiomers are non-superimposable mirror images of each other.[3] They rotate plane-polarized light in equal but opposite directions and can exhibit significantly different biological activities due to the chiral nature of their biological targets.[4]

Table 1: Physicochemical Properties of 2,3-Dimethylsuccinic Acid Stereoisomers

Propertymeso-2,3-Dimethylsuccinic Acid(2R,3R)-2,3-Dimethylsuccinic Acid(2S,3S)-2,3-Dimethylsuccinic Acid
Molecular Formula C₆H₁₀O₄C₆H₁₀O₄C₆H₁₀O₄
Molecular Weight 146.14 g/mol 146.14 g/mol 146.14 g/mol
CAS Number 608-40-25866-39-7608-39-9[3]
Chirality AchiralChiralChiral

Part 1: Enzyme Inhibition - A Focus on Carboxypeptidases

Derivatives of 2,3-dimethylsuccinic acid have emerged as potent inhibitors of metalloenzymes, particularly carboxypeptidases.

Mechanism of Carboxypeptidase Inhibition

gem-Dimethylsuccinic acid and its analogs are highly effective inhibitors of both carboxypeptidase A (CPA) and B.[5] The inhibitory potency stems from the nonpolar gem-dialkyl arrangement, which is crucial for high-affinity binding to the enzyme's active site. X-ray crystallography studies have revealed that the R-enantiomer of a related inhibitor, 2-methyl-2-ethylsuccinic acid, binds in a substrate-like manner.[5] The carboxymethyl group coordinates to the zinc ion in the active site, while the gem-dialkyl group occupies a position corresponding to the α-carbon of the C-terminal amino acid of a peptide substrate.[5] A key insight is the occupation of a cavity in the enzyme by the methyl group of the inhibitor, a space not typically filled by substrates.[5] This "α-methyl hole" is postulated to be essential for the movement of the proximal Glu-270 residue during catalysis.[5]

Carboxypeptidase_Inhibition cluster_Enzyme Carboxypeptidase A Active Site cluster_Inhibitor gem-Dialkyl Succinic Acid Derivative Zn_ion Zn²⁺ Ion Glu270 Glu-270 Alpha_Methyl_Hole α-Methyl Hole Carboxyl_Group Carboxyl Group Carboxyl_Group->Zn_ion Coordinates Gem_Dialkyl_Group gem-Dialkyl Group Gem_Dialkyl_Group->Glu270 Positions near Methyl_Group Methyl Group Methyl_Group->Alpha_Methyl_Hole Occupies

Figure 1: Schematic of gem-dialkyl succinic acid derivative binding to the active site of Carboxypeptidase A.

Experimental Protocol: Carboxypeptidase A Inhibition Assay

This protocol outlines a continuous spectrophotometric rate determination assay to assess the inhibitory potential of 2,3-dimethylsuccinic acid derivatives against Carboxypeptidase A.

Materials:

  • Carboxypeptidase A from bovine pancreas

  • Hippuryl-L-Phenylalanine (substrate)

  • 2,3-Dimethylsuccinic acid stereoisomer or derivative (inhibitor)

  • Tris-HCl buffer (25 mM) with 500 mM NaCl, pH 7.5

  • Ethanol (200 proof)

  • Spectrophotometer capable of reading at 254 nm

  • Thermostatted cuvette holder (25 °C)

Procedure:

  • Reagent Preparation:

    • Buffer: Prepare a 25 mM Tris-HCl buffer containing 500 mM NaCl and adjust the pH to 7.5 at 25 °C.

    • Substrate Solution (1.0 mM): Dissolve hippuryl-L-phenylalanine in 200 proof ethanol to a concentration of 32.6 mg/mL. Further dilute this stock solution in the buffer to a final concentration of 0.326 mg/mL. Prepare this solution fresh daily.

    • Enzyme Solution: Prepare a solution of Carboxypeptidase A in the buffer to a concentration of 4-8 units/mL.

    • Inhibitor Stock Solution: Prepare a stock solution of the 2,3-dimethylsuccinic acid derivative in a suitable solvent (e.g., DMSO or the buffer).

  • Assay Protocol:

    • Equilibrate the spectrophotometer and cuvette holder to 25 °C.

    • In a 3.0 mL cuvette, combine the following:

      • 2.7 mL of the substrate solution.

      • Variable volumes of the inhibitor stock solution to achieve the desired final concentrations.

      • Sufficient buffer to bring the total volume to 2.9 mL.

    • Initiate the reaction by adding 0.1 mL of the enzyme solution.

    • Mix by inversion and immediately record the increase in absorbance at 254 nm for approximately 5 minutes.

    • Determine the rate of reaction (ΔA₂₅₄/min) from the linear portion of the curve.

    • Run a control reaction without the inhibitor to determine the uninhibited enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.

Part 2: Antimicrobial Activity - Emerging Potential

While the antimicrobial properties of 2,3-dimethylsuccinic acid itself are not extensively documented, research on dicarboxylic acids and their derivatives suggests a potential for such activity.[6][7][8] The mechanism of antimicrobial action for dicarboxylic acids is often attributed to their ability to disrupt the cell membrane and alter intracellular pH.[9][10]

Antimicrobial Mechanisms of Dicarboxylic Acids

Dicarboxylic acids can exert their antimicrobial effects through several mechanisms:

  • Cell Membrane Damage: The lipophilic nature of the carbon chain can facilitate interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[10]

  • Intracellular pH Reduction: The acidic nature of the carboxyl groups can lead to a decrease in the internal pH of microbial cells, which can inhibit essential enzymatic processes.[9]

  • Metabolic Interference: These compounds can interfere with key metabolic pathways within the microbial cell.[9]

Derivatives such as esters and amides of 2,3-dimethylsuccinic acid could exhibit enhanced antimicrobial activity due to increased lipophilicity, facilitating their passage across microbial cell membranes.[11][12]

Antimicrobial_Mechanism Dicarboxylic_Acid 2,3-Dimethylsuccinic Acid Derivative Cell_Membrane Microbial Cell Membrane Dicarboxylic_Acid->Cell_Membrane Interacts with Internal_pH Intracellular pH Reduction Dicarboxylic_Acid->Internal_pH Metabolic_Interference Metabolic Interference Dicarboxylic_Acid->Metabolic_Interference Disruption Membrane Disruption Cell_Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Cellular Leakage Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death Internal_pH->Cell_Death Metabolic_Interference->Cell_Death

Figure 2: Proposed antimicrobial mechanisms of 2,3-dimethylsuccinic acid derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2,3-dimethylsuccinic acid and its derivatives against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 2,3-Dimethylsuccinic acid stereoisomer or derivative

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Part 3: Plant Growth Regulation - A Succinate-Driven Phenomenon

Succinic acid and its derivatives are known to play a role in plant growth and development.[13][14] They can act as signaling molecules and are involved in various metabolic pathways.[15][16]

Mechanisms of Plant Growth Regulation

Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in plants.[17] Beyond its metabolic role, succinate can act as a signaling molecule, influencing various physiological processes.[15][18]

  • Signaling Pathways: Extracellular succinate can be perceived by plant cells, triggering downstream signaling cascades that can modulate gene expression and developmental programs.[15]

  • Nutrient Uptake and Metabolism: Succinic acid derivatives can influence nutrient uptake from the soil and modulate primary and secondary metabolism in plants.[13]

  • Hormonal Crosstalk: Succinate signaling pathways can interact with known plant hormone pathways, such as those of auxins and cytokinins, to fine-tune growth and development.[19]

Plant_Growth_Regulation Succinate_Derivative 2,3-Dimethylsuccinic Acid Derivative Plant_Cell Plant Cell Succinate_Derivative->Plant_Cell Perceived by Signaling_Cascade Signaling Cascade Plant_Cell->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Nutrient_Uptake Enhanced Nutrient Uptake Signaling_Cascade->Nutrient_Uptake Metabolism_Modulation Metabolism Modulation Signaling_Cascade->Metabolism_Modulation Hormonal_Interaction Hormonal Crosstalk Signaling_Cascade->Hormonal_Interaction Growth_Response Plant Growth Response Gene_Expression->Growth_Response Nutrient_Uptake->Growth_Response Metabolism_Modulation->Growth_Response Hormonal_Interaction->Growth_Response

Figure 3: Proposed mechanisms of plant growth regulation by 2,3-dimethylsuccinic acid derivatives.

Experimental Protocol: Plant Growth Promotion Assay (Seed Germination and Seedling Growth)

This protocol outlines a method to assess the effect of 2,3-dimethylsuccinic acid stereoisomers on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish)

  • 2,3-Dimethylsuccinic acid stereoisomers

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of concentrations of each 2,3-dimethylsuccinic acid stereoisomer in distilled water. Include a water-only control.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds to prevent microbial contamination.

    • Place a uniform number of seeds on the filter paper in each Petri dish.

    • Moisten the filter paper with the respective test solutions.

  • Incubation:

    • Place the Petri dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for a set period (e.g., 7 days).

    • Seedling Growth: After a defined period (e.g., 10-14 days), measure the root length and shoot length of the seedlings.

    • Biomass: Determine the fresh and dry weight of the seedlings.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Compare the root length, shoot length, and biomass of the treated seedlings to the control group using appropriate statistical analysis.

Synthesis and Chiral Separation of 2,3-Dimethylsuccinic Acid Stereoisomers

The synthesis of racemic 2,3-dimethylsuccinic acid can be achieved through various methods. The resolution of the racemic mixture into its individual enantiomers is crucial for evaluating their distinct biological activities.

Stereoselective Synthesis

Stereoselective synthetic routes can be employed to obtain specific stereoisomers of 2,3-dimethylsuccinic acid, often utilizing chiral auxiliaries or catalysts.[20]

Chiral Resolution

A common method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent, such as a naturally occurring alkaloid.[21] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers.

Conclusion and Future Directions

2,3-Dimethylsuccinic acid and its derivatives represent a versatile class of molecules with a range of biological activities that are highly dependent on their stereochemistry. While the inhibitory effects of gem-dimethylsuccinic acid on carboxypeptidases are well-established, the specific roles of the meso, (2R,3R), and (2S,3S) stereoisomers of the parent acid remain a promising area for further investigation. The preliminary indications of antimicrobial and plant growth-regulating properties warrant more in-depth studies to elucidate their mechanisms of action and to identify the most active stereoisomers.

Future research should focus on:

  • Stereospecific Biological Evaluation: Systematically testing the individual stereoisomers of 2,3-dimethylsuccinic acid and its derivatives in a variety of biological assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize their biological activity and selectivity.

By continuing to explore the intricate relationship between the structure and function of these fascinating molecules, researchers can unlock their full potential in fields ranging from medicine to agriculture.

References

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  • Asante-Appiah, E., & Chan, W. W. (1997). Gem-dialkyl succinic acids: a novel class of inhibitors for carboxypeptidases. Biochemistry, 36(29), 8710–8715. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629–1642. [Link]

  • Singh, P. K., Jones, M. M., Xu, Z., Gale, G. R., Smith, A. B., & Atkins, L. M. (1996). Meso-2,3-dimercaptosuccinic acid mono-N-alkylamides: syntheses and biological activity as novel in vivo cadmium mobilizing agents. Chemical research in toxicology, 9(6), 965–969. [Link]

  • Wang, X., Wang, Y., Zhang, S., et al. (2025). Succinic acid improves crop chemical components by regulating soil chemical properties, microbes and metabolites. Frontiers in Plant Science, 16, 1261373. [Link]

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  • Murphy, M. P., & O'Neill, L. A. (2018). Succinate and SDH are essential for ATP production and are a reservoir for catabolic and anabolic processes. Frontiers in Endocrinology, 9, 503. [Link]

  • Huang, H., Li, G., He, Y., & Cai, X. (2024). Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. Journal of Translational Medicine, 22(1), 238. [Link]

  • Staley, J. G. (1970). Effects of succinic acid 2,2-dimethylhydrazide and succinic acid on some physiological processes of the bean plant, Phaseolus vulgaris L. Masters Theses & Specialist Projects. Paper 2884. [Link]

  • Seebach, D., & Wasmuth, D. (1981). Synthesis of the 2-ethyl-3-methylsuccinic acids via a stereospecific malonic ester alkylation. Helvetica Chimica Acta, 64(7), 2185-2193. [Link]

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Foundational

A Senior Application Scientist's Guide to the Computational Modeling of 2,3-Dimethylsuccinic Acid Conformers

Abstract The conformational landscape of a molecule is intrinsically linked to its physicochemical properties, reactivity, and biological activity. For molecules with multiple stereocenters and rotatable bonds, such as 2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conformational landscape of a molecule is intrinsically linked to its physicochemical properties, reactivity, and biological activity. For molecules with multiple stereocenters and rotatable bonds, such as 2,3-dimethylsuccinic acid, this landscape can be complex. This in-depth technical guide provides a comprehensive framework for the computational modeling of 2,3-dimethylsuccinic acid conformers. We move beyond a simple recitation of steps to explain the causality behind methodological choices, establishing a self-validating workflow that ensures scientific rigor. This guide is intended for researchers, scientists, and drug development professionals seeking to apply high-fidelity computational techniques to understand and predict the behavior of flexible small molecules.

Introduction: The Stereochemical Complexity of 2,3-Dimethylsuccinic Acid

2,3-Dimethylsuccinic acid (C₆H₁₀O₄) is a dicarboxylic acid that serves as an excellent case study in stereochemistry and conformational analysis.[1][2][3] Its structure contains two chiral centers at the C2 and C3 positions, giving rise to three distinct stereoisomers: a meso compound, which is achiral due to an internal plane of symmetry, and a pair of chiral enantiomers ((2R,3R) and (2S,3S)).[1]

The physical properties and biological interactions of these stereoisomers are dictated by their three-dimensional structure.[1] However, the molecule's flexibility, primarily due to rotation around the central C2-C3 bond and the C-C bonds of the carboxylic acid groups, means that each stereoisomer exists as an equilibrium of multiple conformers. Understanding the relative stability and populations of these conformers is critical for predicting the molecule's behavior in various environments, from chemical reactions to interactions with biological targets.

The stability of any given conformer is a delicate balance of competing intramolecular forces:

  • Steric Hindrance: Repulsive forces between bulky groups (methyl and carboxylic acid).[4]

  • Torsional Strain: Energy penalties associated with eclipsing bonds.[4][5]

  • Intramolecular Hydrogen Bonding: Potentially stabilizing interactions between the two carboxylic acid moieties.[6]

  • The Gauche Effect: An electronic phenomenon where a conformation with adjacent electronegative groups at a 60° dihedral angle is favored over the anti-conformation.[7][8]

Computational modeling provides a powerful lens through which to investigate this complex interplay of forces and map the potential energy surface of each stereoisomer.

Theoretical Foundations: A Dual-Pronged Approach to Accuracy and Efficiency

To accurately model the conformers of 2,3-dimethylsuccinic acid, we advocate for a hierarchical workflow that leverages the strengths of both Molecular Mechanics (MM) and Quantum Mechanics (QM). This approach balances computational expediency with high-fidelity results.

Molecular Mechanics (MM) for Broad Exploration

MM methods approximate a molecule as a collection of atoms held together by springs, using a set of parameters known as a force field to calculate the potential energy. This simplification allows for extremely rapid energy calculations, making it ideal for performing a broad conformational search to identify all plausible low-energy structures.[9]

Density Functional Theory (DFT) for High-Fidelity Refinement

DFT, a quantum mechanical method, provides a much more accurate description of the electronic structure and, consequently, the molecular geometry and energy.[10] While more computationally intensive, it is the gold standard for refining the candidate conformers identified by MM. The choice of functional and basis set is critical for obtaining reliable results.[10]

  • Functional: A hybrid meta-GGA functional like M06-2X is highly recommended as it performs well for non-covalent interactions, which are crucial for correctly describing intramolecular hydrogen bonding.[10][11]

  • Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p) or cc-pVTZ , provides the necessary flexibility to accurately describe the electron density, especially around the electronegative oxygen atoms.[10][11]

The logical flow of our recommended workflow is depicted below.

G cluster_0 Computational Workflow Start 1. 3D Structure Generation (meso, R,R, and S,S isomers) MM_Search 2. Molecular Mechanics Conformational Search Start->MM_Search Input Stereoisomers Filter 3. Filter & Cluster Conformers (RMSD Analysis) MM_Search->Filter Generate Candidate Conformers DFT_Opt 4. DFT Geometry Optimization Filter->DFT_Opt Select Unique Low-Energy Conformers Freq_Calc 5. DFT Frequency Calculation (Validation) DFT_Opt->Freq_Calc Optimized Geometries Analysis 6. Thermodynamic Analysis (Boltzmann Population) Freq_Calc->Analysis Validated Minima & Thermodynamic Data

A hierarchical workflow for conformational analysis.

Experimental Protocol: A Self-Validating Computational Methodology

This section details the step-by-step protocol for executing the conformational analysis. Each stage includes a self-validation checkpoint to ensure the integrity of the results.

Step 1: Initial 3D Structure Generation
  • Objective: To create the initial 3D coordinates for all three stereoisomers of 2,3-dimethylsuccinic acid.

  • Protocol:

    • Using a molecular editor (e.g., Avogadro, ChemDraw 3D), construct the 2D structure of 2,3-dimethylsuccinic acid.

    • Generate the 3D coordinates.

    • Explicitly set the stereochemistry at C2 and C3 to create the (2R,3S)-meso, (2R,3R), and (2S,3S) isomers.

    • Perform a quick geometry cleanup using a universal force field (UFF) to generate a reasonable starting structure.

    • Save each isomer in a standard format (e.g., .mol or .xyz).

  • Validation: Visually inspect each isomer to confirm the correct stereochemistry has been assigned.

Step 2: Molecular Mechanics Conformational Search
  • Objective: To efficiently sample the conformational space and identify a comprehensive set of low-energy candidate structures.

  • Protocol:

    • Import the 3D structure of one stereoisomer into a computational chemistry package that supports conformational searching (e.g., Schrödinger Maestro with ConfGen, Spartan, or open-source tools like Fafoom).[12][13]

    • Select a robust molecular mechanics force field, such as MMFF94.

    • Set up a systematic or Monte Carlo-based search to rotate all relevant dihedral angles (specifically the C2-C3 bond and the C-COOH bonds).

    • Define an energy window (e.g., 10-15 kcal/mol) to retain all potentially relevant conformers.

    • Execute the search.

  • Validation: The output should be a large ensemble of conformers. A plot of the key dihedral angles versus energy should show broad sampling, indicating that the search has not been trapped in a single local minimum.

Step 3: Filtering and Clustering of Conformers
  • Objective: To eliminate redundant structures and select a representative set of unique conformers for high-level DFT calculations.

  • Protocol:

    • Use a clustering algorithm based on the Root Mean Square Deviation (RMSD) of atomic positions. Tools like VFilter can perform this task.[14]

    • Set an RMSD cutoff (e.g., 0.5 Å) to group geometrically similar conformers.

    • From each cluster, select the conformer with the lowest MM energy as the representative for that geometry.

  • Validation: The number of conformers should be significantly reduced to a manageable set (typically 10-50 unique structures), which represents the diverse low-energy landscape of the molecule.

Step 4: DFT Geometry Optimization
  • Objective: To obtain highly accurate structures and electronic energies for the selected conformers.

  • Protocol:

    • For each representative conformer, prepare an input file for a DFT software package (e.g., Gaussian, ORCA).

    • Specify the level of theory: M06-2X/6-311++G(d,p) .

    • Request a geometry optimization (Opt).

    • Use tight convergence criteria to ensure a precise minimum is located.

    • Run the calculation.

  • Validation: The output file must be checked to confirm that the optimization converged successfully, meeting all four criteria for a stationary point on the potential energy surface.

Step 5: DFT Vibrational Frequency Analysis
  • Objective: To confirm that each optimized structure is a true energy minimum and to calculate thermodynamic corrections.

  • Protocol:

    • Using the optimized geometry from Step 4, perform a frequency calculation (Freq) at the identical level of theory (M06-2X/6-311++G(d,p) ). This is a non-negotiable requirement for valid results.

    • This calculation will yield vibrational frequencies, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and Gibbs free energy.

  • Validation: The primary check is for the absence of imaginary frequencies. A true minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, not a stable conformer, and this structure should be re-examined or discarded.

Data Presentation and Analysis

The final step is to synthesize the data into a clear, interpretable format. The relative energies of the conformers determine their stability and population at equilibrium.

Analysis of Intramolecular Forces

The interplay of stabilizing and destabilizing forces determines the final conformational preference. For dicarboxylic acids, intramolecular hydrogen bonding can be a powerful directing force, often favoring gauche conformations where the two acid groups can interact.

G cluster_destabilizing Destabilizing Forces cluster_stabilizing Stabilizing Forces Conformer_Stability Conformer Stability Steric Steric Hindrance (Anti Favored) Steric->Conformer_Stability Torsional Torsional Strain (Staggered Favored) Torsional->Conformer_Stability H_Bond Intramolecular H-Bonding (Gauche Favored) H_Bond->Conformer_Stability Gauche_Effect Gauche Effect (Electronic) Gauche_Effect->Conformer_Stability

The balance of forces governing conformer stability.
Quantitative Data Summary

The results for the lowest energy conformers of meso-2,3-dimethylsuccinic acid are summarized below. Energies are reported relative to the most stable conformer found.

Conformer IDC1-C2-C3-C4 Dihedral (°)Key H-Bond Dist. (Å)ΔE_ZPVE (kcal/mol)ΔG (kcal/mol)Boltzmann Population (298.15 K)
meso-1 (gauche) -65.81.85 (O-H···O=C)0.00 0.00 75.8%
meso-2 (anti) 178.5N/A1.251.1015.1%
meso-3 (gauche) 64.9N/A1.882.053.5%
meso-4 (gauche) -70.12.51 (O-H···O-H)2.502.451.9%

Note: This data is illustrative and based on typical results for such systems. Actual values will depend on the specific calculations performed.

The Gibbs Free Energy (ΔG) is the most relevant value for predicting equilibrium populations, as it includes both enthalpic and entropic contributions. The Boltzmann population is calculated using the equation: Population % = 100 * exp(-ΔG / RT).

Conclusion and Future Directions

This guide has outlined a robust, multi-step computational workflow for the detailed conformational analysis of 2,3-dimethylsuccinic acid. By combining the speed of molecular mechanics for initial exploration with the accuracy of Density Functional Theory for refinement and validation, researchers can build a comprehensive model of the potential energy landscape. The self-validation checks at each stage—particularly the frequency analysis—are critical for ensuring the scientific integrity of the results.

The insights gained from this analysis can inform a wide range of applications, from understanding reaction mechanisms to designing molecules with specific 3D shapes for drug development.

Future work could expand upon this foundation by:

  • Including Solvent Effects: Re-running optimizations and frequency calculations using a continuum solvation model (e.g., SMD or PCM) to simulate the conformational preferences in different solvents.[7][10]

  • Molecular Dynamics (MD) Simulations: Performing MD simulations to explore the dynamic transitions between conformers and to calculate population distributions from a time-averaged perspective.[15][16]

  • Comparison with Experimental Data: Correlating calculated properties, such as NMR coupling constants, with experimental data to further validate the computational model.[17]

References

  • The Stereochemical Landscape of Meso-2,3-Dimethylsuccinic Acid: An In-depth Technical Guide. Benchchem.
  • Theoretical Examination of Dicarboxylic Acid Geometries: A Case Study Using trans - Benchchem. Benchchem.
  • Molecular dynamic simulation of dicarboxylic acid coated aqueous aerosol: structure and processing of w
  • 2,3-Dimethylsuccinic acid. NIST WebBook.
  • 2,3-Dimethylsuccinic acid. NIST WebBook.
  • ConfGen. Schrödinger.
  • stable conformation of 2,3-dimethylsuccinic acid. Chemistry Stack Exchange.
  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
  • pKas in Dicarboxylic Acids by Constant- pH Molecular Dynamics Simulations.
  • Molsoft's Technology. Molsoft.
  • Modeling the Self-Assembly of Benzenedicarboxylic Acids Using Monte Carlo and Molecular Dynamics Simulations. The Journal of Physical Chemistry C.
  • Small Molecule Tools. VeraChem LLC.
  • Open Source Molecular Modeling. Open Source Molecular Modeling.
  • Conformational Steering in Dicarboxy Acids: The Native Structure of Succinic Acid. RSC Publishing.
  • Gauche effect. Wikipedia.
  • Identify compound(s) in which gauche conformer is more stable than staggered (a) 1,2 -difluoroethane (b) Chloropropane (c) Ethylene glycol (d) Succinic acid. Vaia.
  • Fascination with the conformational analysis of succinic acid, as evaluated by NMR spectroscopy, and why. PubMed.
  • EQUILIBRIUM RATIOS OF Gauche AND Anti CONFORMERS. Furman Chemistry 120 - PBworks.
  • DFT based calculations of Acid Molecules on 2D C3N nanosheets: QTAIM, NCI Analysis. dergipark.org.tr.
  • 3.3: Conformations of Substituted Hydrocarbons. Chemistry LibreTexts.

Sources

Exploratory

2,3-Dimethylsuccinic Acid: Comprehensive Safety, Physicochemical Profiling, and Experimental Handling Guide

Executive Summary & Chemical Identity 2,3-Dimethylsuccinic acid (CAS: 13545-04-5) is a highly versatile, methyl-branched α,ω-dicarboxylic acid utilized extensively in proteomics, drug synthesis, and as a critical referen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2,3-Dimethylsuccinic acid (CAS: 13545-04-5) is a highly versatile, methyl-branched α,ω-dicarboxylic acid utilized extensively in proteomics, drug synthesis, and as a critical reference standard in GC/MS metabolomics libraries. Structurally, it consists of a succinic acid backbone substituted with two methyl groups at the C2 and C3 positions, granting it unique stereochemical properties and a role as a potent chelator.

For researchers and drug development professionals, understanding the safety profile and physicochemical behavior of this compound is paramount. Because of its dual carboxylic acid moieties, the molecule is highly polar, acidic, and capable of causing localized irritation upon contact with biological tissues. This whitepaper synthesizes the core Safety Data Sheet (SDS) information with field-proven experimental logic to ensure rigorous, safe, and self-validating laboratory workflows.

Physicochemical Properties & Mechanistic Implications

The physical properties of 2,3-dimethylsuccinic acid dictate both its handling requirements and its behavior in analytical assays. Its relatively low pKa indicates that in aqueous physiological environments, it will readily donate protons, necessitating careful pH management during biological assays.

Table 1: Key Quantitative and Physicochemical Data

PropertyValueMechanistic Implication / Source
IUPAC Name 2,3-dimethylbutanedioic acidStandardized nomenclature
CAS Number 13545-04-5Primary registry identifier
Molecular Formula C₆H₁₀O₄Dictates exact mass (146.0579 Da)
Molecular Weight 146.14 g/mol Used for precise molarity calculations
pKa 3.94 ± 0.10 (Predicted)Acidic nature requires buffering in cell culture
Water Solubility ~30 g/L at 14 °CHighly soluble; easily mobilized in spills
Storage Class 11 (Combustible Solids)Avoid strong oxidizing agents and open flames

Hazard Identification & Toxicology (SDS Core)

According to the Globally Harmonized System (GHS), 2,3-dimethylsuccinic acid is classified primarily as an irritant. Understanding the causality behind these hazards is critical for designing effective safety protocols.

Table 2: GHS Classifications and Toxicological Causality

Hazard ClassCategoryCodeCausality / Biological Mechanism
Skin Irritation 2H315 Acidic protons disrupt epidermal lipid bilayers, lowering local pH and causing localized erythema.
Eye Irritation 2H319 The corrosive nature of dicarboxylic acids rapidly lowers pH in the conjunctiva, leading to severe stinging and potential corneal damage.
STOT SE (Respiratory) 3H335 Inhalation of fine crystalline powder triggers nociceptive receptors in the respiratory mucosa, inducing coughing and inflammation.
Precautionary Handling Logic

Because the primary exposure route is aerosolized dust, standard operating procedures must mandate the use of an N95 dust mask, tight-fitting eyeshields, and nitrile gloves (P280). All weighing and dissolution steps must be performed within a certified chemical fume hood to eliminate inhalation risks (P261, P271).

G A 2,3-Dimethylsuccinic Acid Handling B Don PPE (N95, Gloves, Goggles) A->B C Weighing & Dissolution in Fume Hood B->C D Spill or Exposure? C->D E Eye/Skin Wash (15 min) & Report D->E Yes F Proceed to Assay / Synthesis D->F No G Waste Neutralization & Disposal E->G F->G

Workflow for Safe Handling and Exposure Management of 2,3-Dimethylsuccinic Acid.

Experimental Protocols: GC/MS Metabolomics Preparation

2,3-Dimethylsuccinic acid is frequently utilized as a standard in the Agilent Fiehn GC/MS Metabolomics Library. However, due to its high polarity and low volatility, it cannot be analyzed directly via gas chromatography. It must undergo chemical derivatization (silylation).

The following protocol is designed as a self-validating system : it incorporates internal checkpoints to ensure that any failure in the chemical reaction is immediately detectable, preventing false-negative data.

Step-by-Step Methodology: Self-Validating Silylation

Step 1: Aliquoting and Internal Standard Spiking

  • Action: Aliquot 10 µL of a 1 mg/mL aqueous solution of 2,3-dimethylsuccinic acid into a glass autosampler vial. Immediately spike with 10 µL of an internal standard (e.g., d4-succinic acid at 1 mg/mL).

  • Causality & Validation: The d4-succinic acid acts as an intrinsic control. If the final GC/MS chromatogram yields a poor peak area for the heavy isotope, the operator immediately knows the derivatization reagents were compromised, validating the integrity of the sample preparation before data analysis.

Step 2: Lyophilization

  • Action: Dry the sample completely using a vacuum centrifuge (SpeedVac) for 2 to 3 hours until a dry white pellet forms.

  • Causality: The subsequent silylation reagents are violently reactive with water. Even trace residual moisture will hydrolyze the reagents, leading to incomplete derivatization of the target acid and poor signal-to-noise ratios.

Step 3: Silylation

  • Action: In a fume hood, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS). Seal the vial tightly with a PTFE-lined cap.

  • Causality: MSTFA replaces the acidic protons of the two carboxylic groups with bulky, non-polar trimethylsilyl (TMS) groups, drastically increasing the molecule's volatility. TMCS acts as a critical catalyst, increasing the electrophilicity of the silylating agent to ensure complete conversion.

Step 4: Incubation and Analysis

  • Action: Incubate the sealed vial at 60°C for 30 minutes in a heating block. Cool to room temperature and inject 1 µL into the GC/MS.

Derivatization N1 Aqueous Sample (2,3-Dimethylsuccinic Acid) N2 Spike Internal Standard (d4-Succinate) N1->N2 N3 Lyophilization (Remove H2O) N2->N3 Prevents reagent hydrolysis N4 Add MSTFA + 1% TMCS N3->N4 Silylation of -COOH N5 Incubation (60°C, 30 min) N4->N5 N6 GC/MS Analysis (Self-Validated) N5->N6 Volatile derivative

Self-Validating GC/MS Derivatization Workflow for 2,3-Dimethylsuccinic Acid.

Waste Management & Environmental Safety

Following experimental use, unreacted 2,3-dimethylsuccinic acid solutions should not be poured down the drain due to their acidic nature and potential to disrupt local aquatic ecosystems.

  • Neutralization: Slowly titrate aqueous waste containing the acid with a weak base (e.g., 1M Sodium Bicarbonate) until the pH reaches ~7.0.

  • Disposal: Collect the neutralized solution in a designated, clearly labeled aqueous waste container for institutional hazardous waste processing.

References

  • PubChem (National Institutes of Health) . 2,3-Dimethylsuccinic acid | C6H10O4 | CID 11848. Retrieved March 13, 2026. [Link]

  • Chemdor Chemicals L.L.C . Material Safety Data Sheet: 2,3-Dimethylsuccinic acid. Retrieved March 13, 2026.[Link]

  • Agilent Technologies . G166766A Agilent Fiehn GC/MS Metabolomics RTL Library. Retrieved March 13, 2026.[Link]

Foundational

An In-depth Technical Guide to the Acidity and pKa Values of 2,3-Dimethylsuccinic Acid Stereoisomers

Executive Summary The stereochemical architecture of a molecule exerts a profound influence on its physicochemical properties, a principle of critical importance in pharmaceutical sciences and chemical synthesis. 2,3-Dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical architecture of a molecule exerts a profound influence on its physicochemical properties, a principle of critical importance in pharmaceutical sciences and chemical synthesis. 2,3-Dimethylsuccinic acid, a seemingly simple dicarboxylic acid, serves as an exemplary case study. It exists as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S), collectively known as the racemic form) and an achiral meso form ((2R,3S)).[1] These isomers, while constitutionally identical, exhibit significant and instructive differences in their acid dissociation constants (pKa values). This guide provides an in-depth analysis of the underlying stereochemical principles governing these differences, presents validated experimental data, outlines a robust protocol for pKa determination via potentiometric titration, and discusses the implications of these findings for research and development.

Theoretical Framework: The Intersection of Stereochemistry and Acidity

Dicarboxylic acids are characterized by two distinct ionization steps, corresponding to the sequential loss of their two acidic protons. These steps are quantified by pKa1 and pKa2.

  • pKa1: Represents the dissociation of the first proton from the neutral diacid to form a monoanion.

  • pKa2: Represents the dissociation of the second proton from the monoanion to form a dianion.

Typically, pKa2 is significantly higher than pKa1. This is because the second proton must be removed from an already negatively charged species (the monoanion), a process that is electrostatically less favorable than removing a proton from a neutral molecule.[2][3]

The critical insight is that the spatial relationship between the two carboxylic acid groups, dictated by the molecule's stereochemistry, directly impacts both pKa values. In the case of 2,3-dimethylsuccinic acid, the relative orientations of the carboxyl and methyl groups in the meso and racemic isomers create unique conformational preferences that govern their acidity.

  • Meso Isomer ((2R,3S)-2,3-dimethylsuccinic acid): This isomer possesses an internal plane of symmetry, rendering it achiral despite having two stereocenters.[4] Its preferred conformation places the two methyl groups in an anti relationship, forcing the two carboxylic acid groups into a closer, gauche orientation. This proximity is the primary determinant of its acidic behavior.

  • Racemic Isomers ((2R,3R) and (2S,3S)-2,3-dimethylsuccinic acid): In the enantiomeric pair, the thermodynamically favored conformation places the bulky methyl groups in a gauche position and the carboxylic acid groups in a more distant anti position. This increased separation minimizes electrostatic interactions between the acidic functional groups.

These conformational differences are not trivial; they are the direct cause of the differing pKa values observed experimentally.

Quantitative Analysis: pKa Values of Stereoisomers

The acid dissociation constants for the stereoisomers of 2,3-dimethylsuccinic acid have been determined experimentally. The data, summarized below, reveals a clear and significant stereochemical influence.

StereoisomerpKa1pKa2ΔpKa (pKa2 - pKa1)
meso-2,3-Dimethylsuccinic Acid 3.775.361.59
(DL)-racemic-2,3-Dimethylsuccinic Acid 3.936.002.07
Table compiled from data sourced from the pKa Data Compilation by R. Williams.[5][6]
Interpretation of Data

A close examination of the data leads to two key observations that defy simplistic models but are readily explained by stereochemical principles:

  • Higher Acidity of the First Proton (pKa1) in the Meso Isomer: The meso isomer (pKa1 = 3.77) is a slightly stronger acid than the racemic form (pKa1 = 3.93). The causal factor is the gauche orientation of the two carboxyl groups in the meso isomer. The proximity of these electron-withdrawing groups enhances the inductive effect and creates electrostatic repulsion, both of which facilitate the release of the first proton.

  • Lower Acidity of the Second Proton (pKa2) in the Racemic Isomer: The most striking difference lies in the pKa2 values. It is significantly more difficult to remove the second proton from the racemic monoanion (pKa2 = 6.00) than from the meso monoanion (pKa2 = 5.36). This is a direct consequence of the anti arrangement of the carboxyl and carboxylate groups in the racemic monoanion. They are far apart, and the negative charge of the carboxylate group has a minimal destabilizing effect on the remaining carboxylic acid. In contrast, the proximity of the groups in the meso monoanion leads to significant electrostatic repulsion, making the departure of the second proton a more favorable event to alleviate this strain, hence its lower pKa2.

The ΔpKa value serves as a quantitative measure of the interaction between the two acidic sites. The larger ΔpKa for the racemic isomer (2.07) confirms that its two sites act more independently than those in the meso isomer (1.59).

cluster_meso meso-Isomer Monoanion cluster_racemic racemic-Isomer Monoanion Meso Gauche Conformation -COOH and -COO⁻ are close Repulsion Increased Electrostatic Repulsion Meso->Repulsion pKa2_Meso Facilitated Deprotonation (Lower pKa2 = 5.36) Repulsion->pKa2_Meso Racemic Anti Conformation -COOH and -COO⁻ are distant Stabilization Minimized Electrostatic Repulsion Racemic->Stabilization pKa2_Racemic Inhibited Deprotonation (Higher pKa2 = 6.00) Stabilization->pKa2_Racemic

Caption: Logical flow diagram illustrating the effect of conformation on pKa2.

Experimental Protocol: pKa Determination by Potentiometric Titration

The precise and reliable determination of pKa values is fundamental to chemical characterization. Potentiometric titration is the gold-standard method, valued for its accuracy and simplicity.[7]

Principle

A solution of the analyte (the 2,3-dimethylsuccinic acid isomer) is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa values are determined from the resulting titration curve; specifically, the pH at the half-equivalence point (where half of the acidic protons have been neutralized) is equal to the pKa.[8] For a dicarboxylic acid, two distinct buffer regions and two equivalence points will be observed.

Step-by-Step Methodology
  • Reagent and Sample Preparation:

    • Titrant: Prepare and standardize a ~0.1 M solution of carbonate-free sodium hydroxide (NaOH).

    • Analyte: Accurately weigh a sample of the 2,3-dimethylsuccinic acid isomer to prepare a solution of known concentration (e.g., 20 mL of a 0.01 M solution).

    • Ionic Strength: Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.

  • Apparatus Setup and Calibration:

    • Assemble a titration vessel, a magnetic stirrer, a calibrated pH meter with a combination glass electrode, and a Class A burette for precise titrant delivery.

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.

  • Titration Procedure:

    • Place the analyte solution in the vessel and immerse the pH electrode and stirrer. Allow the pH reading to stabilize.

    • Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the solution to equilibrate and record both the total volume of titrant added and the stable pH reading.

    • Continue the titration well past the second equivalence point to ensure a complete titration curve is captured.

  • Data Analysis and pKa Calculation:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Identify the two equivalence points (V_eq1 and V_eq2), which are the points of maximum slope on the curve. These can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peaks.

    • Calculate the half-equivalence points: V_half1 = V_eq1 / 2 and V_half2 = (V_eq1 + V_eq2) / 2.

    • The pKa values are the pH values corresponding to these half-equivalence volumes on the titration curve.

      • pKa1 = pH at V_half1

      • pKa2 = pH at V_half2

Prep 1. Preparation (Analyte, Titrant, KCl) Cal 2. Calibration (pH Meter with Buffers) Prep->Cal Titrate 3. Titration (Add NaOH, Record pH vs. V) Cal->Titrate Plot 4. Data Plotting (Generate Titration Curve) Titrate->Plot Deriv 5. Analysis (Find V_eq using 1st Derivative) Plot->Deriv Calc 6. Calculation (pKa = pH at V_eq/2) Deriv->Calc

Caption: Workflow for pKa determination by potentiometric titration.

Implications for Drug Development and Synthesis

The seemingly subtle differences in the pKa values of these stereoisomers have significant practical consequences in applied chemistry.

  • Pharmaceutical Formulation and Bioavailability: The ionization state of a drug molecule is a primary determinant of its solubility and ability to cross biological membranes. A compound's pKa dictates its charge at a given physiological pH (e.g., pH 7.4 in blood, pH ~2 in the stomach). The stereoisomers of 2,3-dimethylsuccinic acid, if incorporated into a larger active pharmaceutical ingredient (API), would confer different pH-solubility profiles, directly impacting drug absorption, distribution, and efficacy.

  • Asymmetric Synthesis and Purification: In chemical synthesis, these acidity differences can be exploited. For instance, fractional crystallization of diastereomeric salts formed with a chiral base is a classic resolution technique. The stability and solubility of these salts are dependent on the pKa of the parent acid, meaning separation conditions may need to be optimized for each stereoisomer.

  • Biochemical Interactions: As a dicarboxylic acid, this molecule can engage in hydrogen bonding and act as a chelator for metal ions. The specific 3D arrangement of the carboxyl groups in each isomer will govern its ability to bind to enzyme active sites or metal cofactors, potentially leading to stereospecific biological activity or inhibition.

Conclusion

The stereochemistry of 2,3-dimethylsuccinic acid provides a compelling and educational model for understanding the structure-property relationships that govern molecular acidity. The experimentally determined pKa values for the meso and racemic isomers are not arbitrary; they are a direct and predictable consequence of the conformational preferences imposed by their three-dimensional structures. The dominant factors are the electrostatic interactions between the two carboxylic acid groups, which are minimized in the anti conformation of the racemic isomer and maximized in the gauche conformation of the meso isomer. For scientists in drug development and chemical research, this case underscores the imperative to consider stereochemistry not as a peripheral detail, but as a central pillar influencing a molecule's fundamental physicochemical behavior and, ultimately, its function.

References

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • pKa Data Compiled by R. Williams page-1. (n.d.). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Cis/trans stereochemistry dictating pKa. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • El-Ghafari, M., & Yilmaz, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013).
  • Stenutz, R. (n.d.). (2R,3S)-2,3-dimethylsuccinic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3-Dimethylsuccinic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • MacDonald, M. J., & Fahien, L. A. (1990).
  • McKinlay, J. B., et al. (2017).
  • Contreras, J., et al. (2003).
  • Why do dicarboxylic acids have two pKa points? (2018). Quora. Retrieved from [Link]

  • stable conformation of 2,3-dimethylsuccinic acid. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other?. (2022). Quora. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Hydrothermal Synthesis and Structural Bifurcation of Lanthanide-Based MOFs using 2,3-Dimethylsuccinic Acid

Executive Summary & Application Context Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) are increasingly critical in the fields of biomedical sensing, targeted drug delivery, and solid-state lighting due to their tun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) are increasingly critical in the fields of biomedical sensing, targeted drug delivery, and solid-state lighting due to their tunable porosity and sharp, long-lived luminescence[1]. While many Ln-MOFs rely on highly conjugated aromatic linkers to trigger the "antenna effect" (ligand-to-metal energy transfer), the use of aliphatic dicarboxylic acids—specifically (±)-2,3-dimethylsuccinic acid (2,3-DMSA)—presents a unique structural paradigm.

This application note details the hydrothermal synthesis of 2,3-DMSA Ln-MOFs. By utilizing an aliphatic linker, researchers can achieve strong emission without ligand sensitization [2]. The luminescence is entirely metal-centered, making these frameworks highly sensitive probes for local coordination changes—an invaluable trait for designing responsive drug-delivery vehicles or intracellular sensors.

Mechanistic Insights: The Lanthanide Contraction & Thermodynamic Control

The synthesis of Ln-MOFs with 2,3-DMSA is an elegant demonstration of how atomic-level properties dictate macroscopic crystal structures. The reaction is governed by two primary mechanistic forces:

  • Thermodynamic Control via Hydrothermal Conditions: Hydrothermal synthesis utilizes water at elevated temperatures (140–160 °C) and autogenous pressure. This environment lowers the kinetic barriers for ligand exchange, allowing the reversible formation and breaking of coordination bonds[3]. Consequently, the system avoids amorphous kinetic traps and settles into the most thermodynamically stable, highly crystalline 3D framework.

  • Structural Bifurcation via Lanthanide Contraction: As one moves across the lanthanide series from Praseodymium (Pr) to Ytterbium (Yb), the progressive filling of the 4f orbitals leads to poor shielding of the nuclear charge, causing a steady decrease in ionic radius (the Lanthanide Contraction)[2].

    • Early Lanthanides (Pr–Eu): The larger ionic radii can accommodate a higher coordination number (9-coordinated). The metal center binds to eight oxygen atoms from the 2,3-DMSA carboxylate groups and one oxygen from a water molecule, forming a Triclinic Type I structure.

    • Late Lanthanides (Tb–Yb): The contracted ionic radii face steric crowding. The primary coordination sphere expels the water molecule, reducing the coordination number to 8. This forces a structural rearrangement into a highly symmetric Tetragonal Type II structure[4].

G Start LnCl3 + 2,3-Dimethylsuccinic Acid Aqueous Aqueous Sol (pH 3.0-4.5) Start->Aqueous Hydrothermal Hydrothermal Synthesis (140-160°C, 72h) Aqueous->Hydrothermal Decision Lanthanide Contraction (Ionic Radius) Hydrothermal->Decision Type1 Type I MOF Ln = Pr, Nd, Sm, Eu Decision->Type1 Early Ln (Larger) Type2 Type II MOF Ln = Tb, Dy, Ho, Er, Yb Decision->Type2 Late Ln (Smaller) Prop1 [Ln2(C6H8O4)3(H2O)2] Triclinic (P-1) Type1->Prop1 Prop2 [Ln2(C6H8O4)3] Tetragonal (P4_32_12) Type2->Prop2

Hydrothermal synthesis workflow and structural bifurcation of Ln-MOFs based on Lanthanide contraction.

Quantitative Structural Data

The structural divergence dictated by the lanthanide contraction results in two distinct crystallographic profiles[5]. These parameters are summarized below for comparative analysis during X-Ray Diffraction (XRD) validation.

Structural ParameterType I MOFsType II MOFs
Lanthanide Series Pr, Nd, Sm, Eu (Early Ln)Tb, Dy, Ho, Er, Yb (Late Ln)
Chemical Formula [Ln₂(C₆H∸O₄)₃(H₂O)₂][Ln₂(C₆H∸O₄)₃]
Space Group Triclinic ( P1ˉ )Tetragonal ( P43​21​2 )
Coordination Polyhedron [LnO₈(H₂O)] (9-coordinated)[LnO₈] (8-coordinated)
Framework Connectivity 3D Framework ( I1O2 )3D Framework ( I1O2 )
Water in Primary Sphere Yes (1 per Ln ion)No

Self-Validating Hydrothermal Synthesis Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes the specific causality for the experimental choice and a built-in checkpoint for quality control.

Materials Required:
  • Lanthanide(III) chloride hydrates (LnCl₃·xH₂O, 99.9% trace metals basis)

  • (±)-2,3-Dimethylsuccinic acid (2,3-DMSA, C₆H₁₀O₄)

  • Pyridine (for pH adjustment)

  • Teflon-lined stainless steel autoclave (25 mL or 50 mL capacity)

Step-by-Step Methodology:

Step 1: Precursor Stoichiometry and Dissolution

  • Action: Weigh 1.5 mmol of (±)-2,3-dimethylsuccinic acid and 1.0 mmol of the chosen LnCl₃·xH₂O. Dissolve both in 20 mL of ultra-pure distilled water under continuous magnetic stirring[2].

  • Causality: The 1.5:1 ligand-to-metal ratio exactly matches the stoichiometric requirement of the final framework [Ln₂(C₆H∸O₄)₃]. This precise atom economy prevents the formation of unreacted ligand inclusions or metal-oxide impurities within the pores.

Step 2: pH Modulation

  • Action: Add pyridine dropwise (approx. 0.1 mL) while monitoring the solution until the pH stabilizes between 3.0 and 4.5[2].

  • Causality: 2,3-DMSA is a weak dicarboxylic acid. A pH of 3.0–4.5 partially deprotonates the carboxyl groups, activating them for metal coordination. If the pH drops below 3.0, the acid remains protonated and coordination fails; if it exceeds 4.5, irreversible precipitation of amorphous lanthanide hydroxides (Ln(OH)₃) occurs.

Step 3: Hydrothermal Crystallization

  • Action: Transfer the clear solution to a Teflon-lined stainless steel autoclave, sealing it tightly. Heat the assembly in a programmable muffle furnace at 140 °C to 160 °C for 72 hours.

  • Causality: The autogenous pressure generated at these temperatures increases the solubility of the precursors. The extended 72-hour timeframe ensures the system overcomes kinetic traps, favoring the growth of thermodynamically stable single crystals.

Step 4: Controlled Cooling

  • Action: Program the furnace to cool to room temperature at a slow, controlled rate of 5 °C/hour.

  • Causality: Rapid quenching induces sudden supersaturation, resulting in microcrystalline powders. Slow cooling regulates the nucleation rate, yielding high-quality, faceted single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Step 5: Recovery and Washing

  • Action: Filter the resulting crystals. Wash thoroughly with distilled water (3 × 10 mL) followed by ethanol (2 × 10 mL) to remove any unreacted precursors or residual pyridine. Dry in air at ambient temperature.

Analytical Validation & Characterization

To validate the success of the protocol, the resulting MOFs must be subjected to a self-validating analytical workflow:

  • Thermogravimetric Analysis (TGA) Checkpoint:

    • Validation: Run TGA from 25 °C to 600 °C under a nitrogen atmosphere.

    • Expected Outcome: If an early lanthanide (e.g., Eu) was used, a distinct mass loss corresponding to the coordinated water molecule will occur between 150 °C and 200 °C, confirming a Type I structure. If a late lanthanide (e.g., Tb) was used, the framework will remain thermally stable up to ~400 °C with no initial water loss, confirming a Type II structure[2].

  • Photoluminescence (PL) Spectroscopy:

    • Validation: Excite the sample at the specific metal-centered absorption band (e.g., 394 nm for Eu³⁺ or 350 nm for Tb³⁺).

    • Expected Outcome: The absence of a broad ligand-centered emission band confirms that the 2,3-DMSA ligand does not sensitize the metal. Instead, sharp, characteristic 4f–4f emission peaks will be observed (e.g., ⁵D₀ → ⁷F₂ transition at ~615 nm for Eu³⁺), validating the "emission without ligand sensitization" mechanism[2].

Sources

Application

Synthesis of chiral ligands from (R,R)-2,3-Dimethylsuccinic acid

Application Note: Synthesis of C2​ -Symmetric Chiral Phospholane Ligands from (R,R)-2,3-Dimethylsuccinic Acid Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Document Type:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of C2​ -Symmetric Chiral Phospholane Ligands from (R,R)-2,3-Dimethylsuccinic Acid

Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The development of highly enantioselective transition-metal catalysts is a cornerstone of modern pharmaceutical synthesis. Among the most privileged chiral environments are those generated by C2​ -symmetric bis(phospholane) ligands (such as BPE and DuPhos analogs). This application note details the bottom-up synthesis of a highly effective 3,4-dimethyl-substituted bis(phospholane) ligand, starting from (R,R)-2,3-dimethylsuccinic acid .

Why (R,R)-2,3-Dimethylsuccinic Acid? The strategic selection of (R,R)-2,3-dimethylsuccinic acid[1] as a chiral pool precursor eliminates the need for inefficient late-stage chiral resolution. The molecule inherently possesses a C2​ -symmetric axis. When transformed into a 5-membered phospholane ring, the methyl groups at the C3 and C4 positions project into the coordination sphere of the metal (e.g., Rh, Ru, Ir), creating a rigid steric wall that selectively blocks one enantioface of an incoming prochiral substrate [2].

Crucially, the synthetic sequence described below operates exclusively at the primary carbon centers (C1 and C4). By avoiding any bond-breaking events at the chiral C2 and C3 methine carbons, the stereochemical integrity of the starting material is perfectly transferred to the final ligand [3].

Synthetic Workflow & Pathway Visualization

The transformation relies on a three-stage sequence:

  • Exhaustive Reduction: Conversion of the dicarboxylic acid to a 1,4-diol.

  • Electrophilic Activation: Transformation of the hydroxyl groups into highly reactive mesylate leaving groups.

  • Nucleophilic Phosphinylation: Double SN​2 cyclization using a primary bis(phosphine) to forge the chiral phospholane rings.

Pathway A (R,R)-2,3-Dimethylsuccinic acid [Chiral Precursor] B (2R,3R)-2,3-Dimethyl-1,4-butanediol [Reduced Intermediate] A->B LiAlH4, THF (Reduction) C (2R,3R)-1,4-Di-O-mesyl-2,3-dimethylbutane [Activated Electrophile] B->C MsCl, Et3N, DCM (Activation) D 1,2-Bis(3,4-dimethylphospholano)ethane [C2-Symmetric Ligand] C->D 1,2-Bis(phosphino)ethane n-BuLi, THF (Cyclization)

Workflow for the synthesis of C2-symmetric chiral phospholane ligands from a dicarboxylic acid.

Quantitative Data Summary

The following table outlines the expected performance metrics for each stage of the synthesis. These benchmarks serve as quality control gates before proceeding to the next step.

Intermediate CompoundReaction TypeTypical Yield (%)Enantiomeric Excess (ee %)Key Diagnostic Marker (Self-Validation)
(2R,3R)-2,3-Dimethyl-1,4-butanediol Hydride Reduction88 - 92> 99IR: Broad O-H stretch (~3300 cm⁻¹)
(2R,3R)-1,4-Di-O-mesyl-2,3-dimethylbutane Electrophilic Activation90 - 95> 99¹H NMR: Singlet at 3.0 ppm (6H, -OMs)
1,2-Bis(3,4-dimethylphospholano)ethane Nucleophilic Cyclization65 - 75> 99³¹P NMR: Singlet at ~ -15.0 ppm

Step-by-Step Experimental Protocols

Protocol A: Reduction to (2R,3R)-2,3-Dimethyl-1,4-butanediol

Causality: Carboxylic acids are highly oxidized and resonance-stabilized, making them impervious to mild reducing agents like NaBH4​ . Lithium aluminum hydride ( LiAlH4​ ) provides the aggressive nucleophilic hydride equivalents necessary to drive the reduction completely to the primary alcohol.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an argon inlet.

  • Reagent Preparation: Suspend LiAlH4​ (2.5 equiv) in anhydrous THF (150 mL) and cool to 0 °C using an ice bath.

  • Addition: Dissolve (R,R)-2,3-dimethylsuccinic acid (1.0 equiv) in anhydrous THF (50 mL). Add this solution dropwise over 45 minutes to manage the exothermic release of H2​ gas.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 12 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add n mL of water, n mL of 15% NaOH, and 3n mL of water sequentially (where n is the grams of LiAlH4​ used). This specifically coagulates the aluminum salts into a granular, easily filterable precipitate.

  • Validation Check: Perform FTIR on the concentrated organic extract. The complete disappearance of the carbonyl stretch at ~1700 cm⁻¹ validates the total consumption of the starting material.

Protocol B: Synthesis of (2R,3R)-1,4-Di-O-mesyl-2,3-dimethylbutane

Causality: Hydroxyl groups are exceptionally poor leaving groups due to the instability of the resulting hydroxide anion. Reacting the diol with methanesulfonyl chloride (MsCl) converts the alcohols into methanesulfonate esters. Because the mesylate anion is resonance-stabilized (the conjugate base of a strong acid), it becomes an excellent leaving group for the subsequent SN​2 cyclization.

  • Setup: In a 250 mL flask, dissolve the diol from Protocol A (1.0 equiv) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (TEA, 3.0 equiv) and cool the mixture to 0 °C. Note: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing unwanted side reactions.

  • Mesylation: Add methanesulfonyl chloride (2.5 equiv) dropwise over 20 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Validation Check: Run a ¹H NMR (CDCl₃). A sharp, prominent singlet integrating to 6 protons at ~3.00 ppm confirms the successful installation of the two mesylate groups.

Protocol C: Assembly of 1,2-Bis(3,4-dimethylphospholano)ethane

Causality & Air-Sensitivity: Primary phosphines ( R-PH2​ ) are weakly acidic. Strong bases like n -butyllithium ( n -BuLi) are required to deprotonate the phosphorus, generating a highly nucleophilic phosphide anion. This anion rapidly attacks the C1 and C4 primary carbons of the mesylate via SN​2 displacement. Critical: Free alkyl phosphines are highly pyrophoric and rapidly oxidize in air to form catalytically dead phosphine oxides. This step strictly mandates rigorous Schlenk line techniques.

  • Degassing: Degas anhydrous THF (100 mL) via three freeze-pump-thaw cycles.

  • Deprotonation: Under ultra-high purity argon, dissolve 1,2-bis(phosphino)ethane (1.0 equiv) in the degassed THF. Cool to -78 °C. Slowly add n -BuLi (4.2 equiv, 2.5 M in hexanes). The solution will typically turn yellow/orange, indicating phosphide formation. Stir for 1 hour.

  • Cyclization: Dissolve the dimesylate from Protocol B (2.0 equiv) in degassed THF (20 mL) and add it dropwise to the phosphide solution at -78 °C.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir overnight. The double SN​2 attack closes the 5-membered rings.

  • Validation Check: Obtain a ³¹P NMR spectrum (in C6​D6​ under argon). The starting primary phosphine resonates upfield (~ -120 ppm). The successful formation of the tertiary cyclic phospholane is validated by a clean downfield shift to a singlet at roughly -15.0 ppm. If a peak appears between +30 and +50 ppm, the system has been breached by oxygen, and the ligand has oxidized.

References

  • Title: AN IMPROVED PROCEDURE FOR THE PREPARATION AND RESOLUTION OF DL-2,3-DIMETHYLSUCCINIC ACID Source: Organic Preparations and Procedures International, 24(1), 39-43 (1992). URL: [Link]

  • Title: Synthesis of a Cylindrically Chiral Diphosphine and Asymmetric Hydrogenation of Dehydroamino Acids Source: Catalysis for Fine Chemical Synthesis, Volume 1 (Wiley) URL: [Link]

  • Title: Metallocenes: Synthesis - Reactivity - Applications Source: VDOC.PUB URL: [Link]

Method

Procedure for the esterification of 2,3-Dimethylsuccinic acid

Application Note & Protocol: Synthesis of Dimethyl 2,3-Dimethylsuccinate via Acid-Catalyzed Fischer Esterification Strategic Context & Mechanistic Overview 2,3-Dimethylsuccinic acid is a highly versatile branched dicarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of Dimethyl 2,3-Dimethylsuccinate via Acid-Catalyzed Fischer Esterification

Strategic Context & Mechanistic Overview

2,3-Dimethylsuccinic acid is a highly versatile branched dicarboxylic acid utilized extensively as a structural building block in the synthesis of complex pharmaceutical active ingredients[1] and as a highly stable linker in the engineering of Cerium-based Metal-Organic Frameworks (MOFs)[2].

Because dicarboxylic acids exhibit high polarity and strong intermolecular hydrogen bonding, they are often difficult to analyze via gas chromatography or utilize in moisture-sensitive condensation reactions. Converting 2,3-dimethylsuccinic acid into its corresponding diester—dimethyl 2,3-dimethylsuccinate—significantly increases its volatility and provides a protected, reactive intermediate[3].

Mechanistic Causality: This protocol employs a classic Fischer esterification. Because the reaction is an equilibrium process governed by Le Chatelier’s principle, anhydrous methanol is used in vast molar excess to serve as both the reactant and the solvent. Concentrated sulfuric acid (H2SO4) is introduced as a catalytic proton source. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the nucleophilic attack by methanol.

Expert Insight on Stereochemistry: 2,3-Dimethylsuccinic acid exists as two distinct diastereomers: the meso form and the racemic (d,l) pair. Researchers must note that the esterification rates for these diastereomers differ slightly due to varying degrees of steric encumbrance during the formation of the tetrahedral intermediate[4]. However, the stereochemical integrity of the starting material is retained throughout this protocol.

Mechanism N1 2,3-Dimethylsuccinic Acid (Diacid) N2 Protonated Carbonyl Intermediate N1->N2 H+ (H2SO4) N3 Tetrahedral Intermediate N2->N3 + MeOH N4 Water Elimination (-H2O) N3->N4 Proton Transfer N5 Dimethyl 2,3-Dimethylsuccinate N4->N5 - H+

Mechanistic sequence of the acid-catalyzed Fischer esterification process.

Quantitative Parameters & Material Requirements

To ensure reproducibility, the stoichiometric ratios must be strictly maintained. The use of anhydrous reagents is critical; the introduction of exogenous water will prematurely shift the equilibrium toward hydrolysis, drastically reducing the yield.

Table 1: Stoichiometric and Physical Data for Esterification

Reagent / CompoundMW ( g/mol )EquivalentsAmountRole in Protocol
2,3-Dimethylsuccinic acid 146.141.010.0 gLimiting Reagent
Methanol (Anhydrous) 32.04~18.050.0 mLReactant / Solvent
Sulfuric Acid (98%) 98.080.271.0 mLCatalyst / Dehydrator
Ethyl Acetate (EtOAc) 88.11-100.0 mLExtraction Solvent
Dimethyl 2,3-dimethylsuccinate 174.201.0 (Theoretical)11.9 gTarget Product

Experimental Protocol

This workflow is designed as a self-validating system . Each phase includes observational checkpoints to confirm the chemical transformations are proceeding as intended.

Phase 1: Reaction Setup & Reflux
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (68.4 mmol) of 2,3-dimethylsuccinic acid.

  • Solvation: Add 50.0 mL of anhydrous methanol to the flask. Stir until the diacid is fully dissolved.

  • Catalyst Addition: Place the flask in an ambient water bath. While stirring vigorously, add 1.0 mL of concentrated H2SO4 dropwise.

    • Causality: The protonation of methanol is highly exothermic. Dropwise addition prevents localized boiling and suppresses the formation of dimethyl ether (a side product of methanol dehydration).

  • Reflux: Attach a water-cooled reflux condenser. Heat the mixture to a gentle reflux (approx. 70 °C) for 4 to 6 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase. The highly polar diacid will remain at the baseline (Rf = 0.0), while the non-polar diester will migrate (Rf ~ 0.5 - 0.6). The reaction is complete when the baseline spot disappears.

Phase 2: Work-up & Biphasic Extraction
  • Concentration: Cool the reaction mixture to room temperature. Transfer the flask to a rotary evaporator and remove approximately 70% of the excess methanol under reduced pressure (bath temp 35 °C).

    • Causality: Removing excess methanol prevents it from acting as a co-solvent during extraction, which would otherwise pull the product into the aqueous layer.

  • Dilution: Dissolve the remaining concentrated residue in 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Neutralization (Self-Validating Step): Wash the organic layer with 30 mL portions of saturated aqueous Sodium Bicarbonate (NaHCO3).

    • Causality & Validation: The NaHCO3 neutralizes the H2SO4 catalyst and deprotonates any unreacted diacid, converting it into a highly water-soluble disodium salt. Observe the effervescence (CO2 gas evolution). Continue washing until no further gas evolution is observed upon agitation. The cessation of bubbling is your physical validation that the organic layer is completely neutralized.

  • Brine Wash: Wash the organic layer with 30 mL of saturated NaCl (brine) to remove residual water from the organic phase.

Phase 3: Isolation
  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na2SO4). Swirl until the drying agent flows freely (indicating all water has been absorbed).

  • Filtration & Evaporation: Filter off the drying agent. Concentrate the filtrate under reduced pressure to yield dimethyl 2,3-dimethylsuccinate as a clear, pale liquid.

Workflow A 1. Reagent Mixing Diacid + Excess MeOH + H2SO4 B 2. Thermal Reflux 70°C for 4-6 Hours A->B C 3. TLC Validation Confirm Baseline Clearance B->C D 4. Solvent Evaporation Remove 70% MeOH C->D E 5. Biphasic Extraction EtOAc / NaHCO3 Wash D->E F 6. Drying & Filtration Anhydrous Na2SO4 E->F G 7. Final Concentration Yield: Diester Product F->G

Experimental workflow for the synthesis and isolation of dimethyl 2,3-dimethylsuccinate.

Quality Control & Analytical Validation

To confirm the absolute success of the protocol, the final product should be subjected to the following analytical checks:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The diester will elute cleanly, providing a sharp peak. The mass spectrum will show a molecular ion peak at m/z 174, with a characteristic fragmentation loss of a methoxy group (-31) yielding a base peak at m/z 143[3].

  • 1H NMR (CDCl3): Look for the appearance of a strong, sharp singlet integrating to 6 protons at approximately δ 3.65 ppm, corresponding to the newly formed methoxy (-OCH3) ester groups.

References

  • The chemistry of Ce-based metal–organic frameworks - CNR-IRIS.[Link]

  • United States Patent to - Googleapis.com.[Link]

  • Preparation of adipic acid or pentenoic acid - Google P
  • Determination of composition of mixtures of diastereoisomeric forms of weak acids by pH titration - R Discovery (Citing Sniegoski, P.J., The Journal of Organic Chemistry, 1971).[Link]

Sources

Application

Application Note &amp; Protocol: Enhancing Proteomic Analysis through Chemical Derivatization with Succinic Anhydride

An in-depth analysis of current proteomics literature and chemical supplier databases indicates that 2,3-Dimethylsuccinic acid is not a commonly used reagent in mainstream proteomics research . Its chemical structure doe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of current proteomics literature and chemical supplier databases indicates that 2,3-Dimethylsuccinic acid is not a commonly used reagent in mainstream proteomics research . Its chemical structure does not lend itself to the typical reactions required for protein modification, cross-linking, or labeling in the same way that its chemical cousins, such as succinic anhydride or DSS (disuccinimidyl suberate), do.

Therefore, to provide a scientifically accurate and valuable guide for researchers, this document will focus on a closely related and widely used technique: Succinylation of Proteins using Succinic Anhydride for Proteomic Analysis . This method profoundly impacts protein charge and structure, making it a critical tool in mass spectrometry-based proteomics. We will explore the mechanism, applications, and detailed protocols for this essential technique.

This guide provides a comprehensive overview and detailed protocols for the use of succinic anhydride in proteomics research. We will delve into the chemical principles, practical applications, and step-by-step methodologies for modifying proteins to improve their analysis by mass spectrometry.

Introduction: The Rationale for Protein Succinylation

In bottom-up proteomics, proteins are enzymatically digested, typically with trypsin, to generate peptides that are then analyzed by liquid chromatography-mass spectrometry (LC-MS). Trypsin cleaves proteins C-terminal to lysine (K) and arginine (R) residues. This process results in peptides that carry a net positive charge at their N-terminus and on the C-terminal K or R, which is ideal for electrospray ionization and subsequent fragmentation by collision-induced dissociation (CID).

However, this ideal scenario can be complicated by the presence of multiple lysine residues within a peptide, leading to missed cleavages and peptides with higher charge states that are more difficult to analyze. Furthermore, certain post-translational modifications (PTMs) on lysine, such as ubiquitination or acetylation, are of significant biological interest but can be challenging to detect.

Chemical derivatization with succinic anhydride offers a powerful solution to these challenges. This process, known as succinylation, targets the primary amines on the N-terminus of the protein and the epsilon-amine group of lysine side chains. The reaction converts the positively charged amine into a negatively charged carboxylate group, a process that has several key benefits for proteomic analysis.

Key Advantages of Succinylation:

  • Improved Peptide Fragmentation: By neutralizing the positive charge on lysine, succinylation encourages fragmentation along the peptide backbone during MS/MS analysis, leading to more complete and easily interpretable spectra.

  • Enhanced Detection of Acidic Peptides: The introduction of a carboxyl group can improve the ionization efficiency of acidic peptides, which are often underrepresented in standard proteomics workflows.

  • "Pseudo-Arginine" Behavior: Succinylation of lysine residues blocks tryptic cleavage at these sites. This forces trypsin to cleave only at arginine residues, simplifying the resulting peptide mixture and making database searches more straightforward.

  • Enrichment of PTMs: By blocking unmodified lysines, succinylation can be used as part of a strategy to enrich for peptides containing other lysine modifications, such as acetylation.

The Chemistry of Succinylation

Succinic anhydride reacts with primary amines in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride ring. This opens the ring and forms a stable amide bond, while the other carbonyl group is converted to a carboxylate.

Diagram 1: Chemical Reaction of Succinylation This diagram illustrates the reaction between a primary amine (representing a lysine side chain or protein N-terminus) and succinic anhydride.

Caption: Reaction of a primary amine with succinic anhydride.

Experimental Protocol: In-Solution Succinylation of a Protein Mixture

This protocol details the steps for succinylating a complex protein mixture prior to tryptic digestion and LC-MS/MS analysis.

Materials:

  • Protein extract in a suitable buffer (e.g., 8 M urea, 100 mM ammonium bicarbonate, pH 8.0)

  • Dithiothreitol (DTT) stock solution (500 mM)

  • Iodoacetamide (IAA) stock solution (1 M)

  • Succinic anhydride

  • Ammonium bicarbonate stock solution (1 M, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Formic acid (for quenching)

  • C18 solid-phase extraction (SPE) cartridges for desalting

Protocol Steps:

  • Protein Solubilization and Reduction:

    • Start with 100 µg of protein in a final volume of 100 µL of 8 M urea, 100 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 15 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Succinylation Reaction:

    • Add succinic anhydride to the protein solution. A common starting point is a 20-fold excess by weight (e.g., for 100 µg of protein, add 2 mg of succinic anhydride). The optimal amount may require titration.

    • Immediately after adding the succinic anhydride, adjust the pH to 8.0-8.5 using the 1 M ammonium bicarbonate solution. The reaction produces acid, so the pH will need to be monitored and adjusted.

    • Allow the reaction to proceed for 30 minutes at room temperature.

  • Buffer Exchange and Digestion:

    • Dilute the reaction mixture 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis.

Diagram 2: Experimental Workflow for Succinylation Proteomics

G Start Protein Extract Reduction Reduction (DTT) Start->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Succinylation Succinylation (Succinic Anhydride, pH 8.5) Alkylation->Succinylation Dilution Dilute Urea to <2M Succinylation->Dilution Digestion Tryptic Digestion (Overnight) Dilution->Digestion Quench Quench (Formic Acid) Digestion->Quench Desalt Desalting (C18 SPE) Quench->Desalt Analysis LC-MS/MS Analysis Desalt->Analysis

Caption: Workflow for preparing succinylated proteins for MS.

Data Analysis Considerations

When analyzing data from succinylated samples, it is crucial to configure the database search parameters correctly:

  • Enzyme: Set to Trypsin (P), but specify cleavage only at Arginine (R).

  • Variable Modifications:

    • Oxidation (M)

    • Succinylation (K)

    • Succinylation (Protein N-term)

  • Fixed Modifications:

    • Carbamidomethyl (C)

The mass shift for succinylation is +100.0160 Da .

Trustworthiness and Self-Validation

The success of a succinylation experiment can be validated through several built-in checks:

  • Digestion Efficiency: A successful experiment will show a dramatic decrease in the number of peptides with C-terminal lysine and a corresponding increase in peptides with C-terminal arginine. The missed cleavage rate at arginine should remain low.

  • Mass Shift Confirmation: The mass spectra should show a high percentage of peptides with the +100.0160 Da modification on lysine residues and N-termini.

  • Chromatographic Profile: The overall chromatographic profile may shift, as the modification increases the hydrophilicity of the peptides.

Quantitative Data Summary

The following table summarizes the expected outcomes of a typical succinylation experiment compared to a standard tryptic digest.

ParameterStandard Tryptic DigestSuccinylated DigestRationale for Change
Primary Cleavage Sites Lysine (K), Arginine (R)Arginine (R) onlySuccinylation blocks cleavage at lysine.
Average Peptide Charge Typically +2, +3Typically +2Loss of lysine's positive charge is balanced by the N-terminal amine.
Peptide Identifications VariableOften IncreasedSimplified spectra and improved fragmentation can lead to more confident peptide identifications.
PTM Analysis StandardEnhanced for non-lysine PTMsBlocking unmodified lysines can aid in the enrichment and detection of other modifications.

References

  • Title: A protocol for the comprehensive analysis of lysine acetylation in primary neurons. Source: Nature Protocols URL: [Link]

  • Title: Global analysis of protein succinylation in different species. Source: Molecular & Cellular Proteomics URL: [Link]

  • Title: In-depth analysis of the budding yeast proteome by combining protein fractionation and chemical derivatization. Source: Molecular & Cellular Proteomics URL: [Link]

Method

Application Note: Preparation of 2,3-Dimethylsuccinic Anhydride via Dehydrative Cyclization

Executive Summary The dehydrative cyclization of 2,3-dimethylsuccinic acid to 2,3-dimethylsuccinic anhydride is a fundamental transformation in organic synthesis. This cyclic anhydride serves as a critical structural bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dehydrative cyclization of 2,3-dimethylsuccinic acid to 2,3-dimethylsuccinic anhydride is a fundamental transformation in organic synthesis. This cyclic anhydride serves as a critical structural building block in the development of complex natural product analogs, most notably in the synthesis of methyllycaconitine (MLA) analogs used to probe nicotinic acetylcholine receptors[1]. Furthermore, it is a key intermediate in asymmetric catalytic desymmetrization reactions and studies involving the carbonylation of beta-lactones[2]. This protocol outlines a robust, field-proven methodology for the preparation of the anhydride using acetic anhydride as both the solvent and dehydrating agent, ensuring high yields and strict stereochemical fidelity.

Mechanistic Insights and Stereochemical Control

As a self-validating synthetic system, the choice of reagents and conditions in this protocol is driven by specific mechanistic requirements. Acetic anhydride is selected over other dehydrating agents (such as thionyl chloride or acetyl chloride) because it minimizes the formation of acyl chloride by-products and possesses a sufficiently high boiling point (139 °C) to drive the thermodynamically demanding cyclization step.

Mechanism : The reaction initiates via nucleophilic attack of the diacid's hydroxyl oxygen onto the carbonyl carbon of acetic anhydride, forming a mixed anhydride intermediate. The elevated temperature (reflux at ~140 °C) provides the necessary thermal energy to overcome the activation barrier for the subsequent intramolecular nucleophilic acyl substitution. The proximal carboxylic acid attacks the mixed anhydride, expelling acetic acid and closing the 5-membered ring. This ring closure is kinetically accelerated by the Thorpe-Ingold effect, where the steric bulk of the C2 and C3 methyl groups forces the reactive moieties into closer spatial proximity.

Stereochemistry : Stereochemical fidelity is strictly maintained during this transformation. The meso-2,3-dimethylsuccinic acid selectively yields meso-cis-2,3-dimethylsuccinic anhydride, whereas the racemic dl-mixture yields the dl-trans-2,3-dimethylsuccinic anhydride[3]. Understanding this retention of relative configuration is paramount when generating precursors for stereospecific downstream targets.

Stereochemistry Meso meso-2,3-Dimethylsuccinic Acid Cis cis-2,3-Dimethylsuccinic Anhydride (mp 37°C) Meso->Cis Ac2O, Reflux Retention of Configuration DL dl-2,3-Dimethylsuccinic Acid Trans trans-2,3-Dimethylsuccinic Anhydride DL->Trans Ac2O, Reflux Retention of Configuration

Stereochemical relationship between diacid precursors and cyclic anhydride products.

Materials and Reagents

Table 1: Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountRole
2,3-Dimethylsuccinic acid146.141.02.0 g (13.7 mmol)Starting Material
Acetic Anhydride102.09Excess15.0 mLSolvent / Dehydrating Agent
Chloroform or HexanesN/AVariableAs neededTrituration / Purification

Experimental Protocol

The following methodology is adapted from validated for the synthesis of succinic anhydrides[1].

Step 1: Reaction Assembly

  • In an oven-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 2.0 g (13.7 mmol) of 2,3-dimethylsuccinic acid.

  • Add 15 mL of glacial acetic anhydride to the flask. Causality: The diacid will initially form a suspension. An excess of acetic anhydride is utilized to push the equilibrium toward the mixed anhydride intermediate and maintain a fluid reaction medium[1].

Step 2: Dehydrative Reflux

  • Attach a water-cooled reflux condenser fitted with a nitrogen inlet to exclude ambient moisture.

  • Heat the reaction mixture to reflux (approx. 140 °C) using a temperature-controlled silicone oil bath. Maintain reflux overnight (12–14 hours)[1]. Causality: Refluxing ensures complete conversion. The reaction transitions from a suspension to a homogeneous solution as the diacid is converted into the highly soluble cyclic anhydride.

Step 3: Solvent Removal

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a distillation apparatus or a rotary evaporator equipped with a high-vacuum pump.

  • Remove the excess acetic anhydride (bp 139 °C) and the acetic acid by-product (bp 118 °C) by distillation under reduced pressure[1]. Causality: Reduced pressure is critical to prevent thermal degradation or sublimation of the target anhydride, which can easily occur if atmospheric distillation is attempted.

Step 4: Isolation and Purification

  • Triturate the resulting crude residue with a non-polar solvent (e.g., cold hexanes or a minimal amount of chloroform) to precipitate the product and remove trace residual acetic acid[1].

  • Dry the isolated solid under high vacuum to afford pure 2,3-dimethylsuccinic anhydride.

Workflow A 1. Reagent Mixing Suspend diacid in Ac2O B 2. Dehydrative Reflux Heat at 140°C for 12h A->B N2 Atmosphere C 3. Distillation Remove excess Ac2O & AcOH B->C Cool to RT D 4. Trituration & Drying Isolate pure anhydride C->D Reduced Pressure

Experimental workflow for the dehydrative cyclization of 2,3-dimethylsuccinic acid.

Analytical Data & Expected Results

Table 2: Expected Analytical Properties

CompoundStereochemistryMelting PointAppearance
cis-2,3-Dimethylsuccinic anhydridemeso~37 °C[3]White to off-white crystalline solid
trans-2,3-Dimethylsuccinic anhydridedl (racemic)Liquid / Low-melting solidColorless oil / waxy solid

Note: The success of the cyclization can be rapidly verified via IR spectroscopy by the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the appearance of the characteristic asymmetric and symmetric anhydride C=O stretches (~1860 and 1780 cm⁻¹).

Safety and Troubleshooting

  • Chemical Hazards : Acetic anhydride is a corrosive lachrymator and reacts vigorously with water to form acetic acid. Handle exclusively inside a certified chemical fume hood. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Moisture Sensitivity : The product anhydride is susceptible to hydrolysis back to the diacid if exposed to atmospheric moisture over prolonged periods. Store the final product in a desiccator or under an inert argon atmosphere.

  • Incomplete Conversion : If unreacted diacid remains (indicated by insolubility during trituration), ensure that the reaction was held at a true reflux and that the acetic anhydride used was anhydrous.

References

  • Title: Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs Source: Bioorganic & Medicinal Chemistry / PubMed Central URL: [Link]

  • Title: The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Catalytic carbonylation of beta-lactones to succinic anhydrides Source: Journal of the American Chemical Society / PubMed URL: [Link]

Sources

Application

Application Note: Chelation Properties and Coordination Chemistry of 2,3-Dimethylsuccinic Acid with Metal Ions

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Guide & Standard Operating Protocols Executive Summary & Scientific Clarification In the landscap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Guide & Standard Operating Protocols

Executive Summary & Scientific Clarification

In the landscape of coordination chemistry and pharmacology, a recurring point of confusion is the conflation of 2,3-dimethylsuccinic acid (H₂DMS) with its sulfhydryl analogue, meso-2,3-dimercaptosuccinic acid (DMSA or Succimer). While Succimer is the clinical gold standard for heavy metal chelation (e.g., Lead, Mercury)[1], H₂DMS is a highly versatile oxygen-donor chelator.

As a saturated C4-dicarboxylate with two sterically active methyl groups, H₂DMS exhibits unique chelation properties. Its primary applications lie in:

  • Materials Science: Acting as a bridging and chelating ligand to synthesize highly stable Metal-Organic Frameworks (MOFs) with hard Lewis acids, specifically Lanthanides (Ln³⁺) and Cerium (Ce⁴⁺)[2][3].

  • Pharmacokinetics: Serving as a structural probe for the renal sodium-dicarboxylate transporter (NaDC-3), which is critical for the targeted delivery of uncomplexed antidotes in renal detoxification[1].

  • Surface Chemistry: Transmitting chirality to achiral metal surfaces (e.g., Cu(110)) for the development of advanced enantioselective catalysts[4].

This application note provides field-proven protocols for harnessing the chelation properties of H₂DMS, explaining the thermodynamic and kinetic causalities behind each experimental design.

Mechanistic Insights: H₂DMS Chelation Pathways

Lanthanide and Cerium Coordination

H₂DMS utilizes its carboxylate oxygens to form edge-sharing polyhedra with metal ions. The steric hindrance of the two methyl groups dictates the topology of the resulting MOFs.

  • Lanthanide Series (Ln³⁺): Hydrothermal reaction with Ln³⁺ yields two distinct isostructural 3D frameworks. Lighter lanthanides (Pr–Eu) form Type I frameworks [Ln₂(C₆H₈O₄)₃(H₂O)₂], while heavier lanthanides (Tb–Yb) form Type II frameworks [Ln₂(C₆H₈O₄)₃][2]. The transition is driven by the lanthanide contraction, which reduces the ionic radius and forces the exclusion of coordinated water in Type II structures.

  • Cerium (Ce⁴⁺): Ce⁴⁺ is highly prone to reduction to Ce³⁺ under prolonged heating. Therefore, microwave-assisted synthesis is required to kinetically trap the Ce⁴⁺ state, yielding a highly stable UiO-66 topology [Ce₆(μ₃-O)₄(μ₃-OH)₄(H₂O)₆]¹²⁺[3].

Renal Translocation (NaDC-3)

In drug development, understanding how a chelator is cleared is as important as its binding affinity. H₂DMS is actively translocated by the NaDC-3 transporter in the proximal tubule. The affinity ( K0.5​ ) for 2,3-dimethylsuccinate is highly voltage-sensitive, indicating that the position of the methyl groups critically interacts with the transporter's binding pocket during the conformational shift[1].

NaDC3_Pathway Extracellular Extracellular Space (Renal Proximal Tubule) NaDC3 NaDC-3 Transporter (Voltage-Sensitive) Extracellular->NaDC3 Intracellular Intracellular Space (Detoxification/Metabolism) NaDC3->Intracellular Co-translocation Na 3 Na+ Ions Na->NaDC3 DMS 2,3-Dimethylsuccinate (H2DMS) DMS->NaDC3

Fig 1: Mechanism of NaDC-3 mediated renal translocation of H₂DMS and sodium ions.

Quantitative Data Summaries

Table 1: Crystallographic Parameters of H₂DMS Metal-Organic Frameworks

Data synthesized from established crystallographic studies on H₂DMS chelation[2][3].

Metal Ion RangeMOF TypeChemical FormulaSpace GroupTopologyCoordination Environment
Pr³⁺ to Eu³⁺ Type I[Ln₂(C₆H₈O₄)₃(H₂O)₂]Triclinic ( P1ˉ )3D Framework[LnO₈(H₂O)] chains
Tb³⁺ to Yb³⁺ Type II[Ln₂(C₆H₈O₄)₃]Tetragonal ( P43​21​2 )3D Framework[LnO₈] chains
Ce⁴⁺ UiO-66[Ce₆O₄(OH)₄(DMS)₆]Cubic ( Fm3ˉm )fcu (UiO-66)Hexanuclear cluster
Table 2: Substrate Affinity for the Renal NaDC-3 Transporter

Comparison of succinate derivatives demonstrating the impact of functional group positioning[1].

SubstrateFunctional Group K0.5​ Affinity ( μM )Voltage Sensitivity
SuccinateNone30Independent (-90 to -10 mV)
2,2-DimethylsuccinateGeminal Methyls~30Independent (-90 to -10 mV)
2,3-Dimethylsuccinate Vicinal MethylsVariableHighly Dependent
meso-2,3-DimercaptosuccinateVicinal SulfhydrylsVariableHighly Dependent

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Lanthanide-H₂DMS MOFs

Objective: Synthesize thermodynamically stable Type I or Type II Ln-MOFs using H₂DMS as the chelating ligand[2]. Causality: Hydrothermal conditions supply the activation energy required to overcome kinetic traps, allowing the reversible breaking and reforming of coordination bonds until the most thermodynamically stable crystalline phase is achieved.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 0.5 mmol of Lanthanide Chloride hexahydrate (LnCl₃·6H₂O) and 0.75 mmol of (±)-2,3-dimethylsuccinic acid (H₂DMS) in 10 mL of deionized water.

  • pH Adjustment: Slowly add 0.1 M NaOH dropwise until the pH reaches 4.5. Critical Insight: A pH > 5.0 will cause rapid precipitation of amorphous lanthanide hydroxides, ruining crystal growth.

  • Hydrothermal Reaction: Transfer the clear solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal and heat in a programmable oven at 140°C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5°C/hour. Causality: Slow cooling promotes the growth of high-quality single crystals suitable for X-ray diffraction.

  • Validation: Filter the resulting crystals, wash with distilled water and ethanol, and dry in air. Validate the phase purity using Powder X-Ray Diffraction (PXRD). Type I (Pr-Eu) will show a triclinic pattern, while Type II (Tb-Yb) will show a tetragonal pattern[2].

Protocol B: Microwave-Assisted Synthesis of Ce(IV)-H₂DMS MOFs

Objective: Synthesize Ce(IV)-UiO-66 MOFs using water as a green solvent[3]. Causality: Cerium(IV) is a strong oxidant and easily reduces to Cerium(III) under standard solvothermal heating. Microwave synthesis provides rapid, volumetric heating, inducing massive instantaneous nucleation. This kinetically traps the Ce(IV) hexanuclear clusters before reduction can occur.

Step-by-Step Methodology:

  • Solution Preparation: In a 10 mL microwave-safe glass vial, dissolve 1.0 mmol of Ammonium Cerium(IV) Nitrate (CAN) and 1.5 mmol of H₂DMS in 5 mL of ultrapure water.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer (e.g., CEM Discover). Heat to 120°C with a ramp time of 2 minutes, and hold at 120°C for exactly 30 minutes.

  • Quenching: Rapidly cool the vial using compressed air to room temperature to halt crystal growth and prevent Ostwald ripening.

  • Validation: Isolate the precipitate via centrifugation (8000 rpm, 5 mins). Wash twice with water and once with acetone. Validate the fcu topology using PXRD. If chiral enantiomers of H₂DMS were used, validate the optical activity of the framework using Circular Dichroism (CD) spectroscopy[3].

MOF_Synthesis Start Metal Precursors Ln(III) or Ce(IV) Mix Aqueous Mixture (pH Adjustment) Start->Mix Ligand 2,3-Dimethylsuccinic Acid (H2DMS) Ligand->Mix Hydro Hydrothermal Synthesis (140°C, 72 hours) Mix->Hydro Ln(III) Salts Micro Microwave Synthesis (120°C, 30 min) Mix->Micro Ce(IV) Salts Type1 Type I Ln-MOF [Ln2(DMS)3(H2O)2] Hydro->Type1 Pr to Eu Type2 Type II Ln-MOF [Ln2(DMS)3] Hydro->Type2 Tb to Yb CeMOF Ce(IV)-UiO-66 MOF [Ce6O4(OH)4(DMS)6] Micro->CeMOF Rapid Nucleation

Fig 2: Divergent synthetic pathways for H₂DMS-based Metal-Organic Frameworks.

Protocol C: In Vitro Translocation Assay (NaDC-3)

Objective: Measure the voltage-sensitive chelate delivery potential of H₂DMS[1]. Causality: To determine if a chelator can be effectively delivered to renal tissues, it must be tested against the specific transporter. The two-electrode voltage clamp technique allows real-time measurement of the current generated by the co-transport of 3 Na⁺ ions with 1 divalent H₂DMS anion.

Step-by-Step Methodology:

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the fNaDC-3 transporter. Incubate for 3-5 days at 18°C.

  • Buffer Setup: Perfuse the oocytes with a standard OR2 buffer containing 100 mM NaCl.

  • Voltage Clamping: Impale the oocyte with two microelectrodes (filled with 3M KCl). Clamp the membrane potential at varying voltages between -90 mV and -10 mV.

  • Substrate Introduction: Introduce 30 μM of H₂DMS into the perfusate.

  • Validation: Record the steady-state inward currents. A self-validating control must be run using un-injected oocytes to ensure the current is exclusively mediated by NaDC-3. Plot the current against the voltage to calculate the voltage-dependent K0.5​ [1].

References

  • Gomez, G. E., et al. "Two Sets of Metal Organic Frameworks along the Lanthanide Series Constructed by 2,3-Dimethylsuccinate: Structures, Topologies, and Strong Emission without Ligand Sensitization." Crystal Growth & Design, American Chemical Society, 2013. URL:[Link]

  • Stock, N., et al. "The first water-based synthesis of Ce(iv)-MOFs with saturated chiral and achiral C4-dicarboxylate linkers." Dalton Transactions, PubMed, 2019. URL:[Link]

  • Burckhardt, B. C., et al. "The sodium-dependent dicarboxylate transporter, NaDC-3, translocates dimethyl- and disulfhydryl-compounds and contributes to renal heavy metal detoxification." PubMed, 2002. URL:[Link]

  • Karageorgaki, C., et al. "Interaction of Chiral and Achiral Dimethylsuccinic Acid Diastereomers with a Cu(110) Surface." The Journal of Physical Chemistry C, American Chemical Society, 2019. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution &amp; Purification of 2,3-Dimethylsuccinic Acid Stereoisomers

Welcome to the Technical Support Center for the separation and stereochemical resolution of 2,3-dimethylsuccinic acid. This guide is engineered for researchers, analytical chemists, and drug development professionals dea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the separation and stereochemical resolution of 2,3-dimethylsuccinic acid. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with complex stereoisomer isolations.

2,3-Dimethylsuccinic acid presents a classic stereochemical challenge: it exists as an achiral meso isomer (due to an internal plane of symmetry) and a chiral pair of enantiomers (the dl-racemic mixture)[1]. This guide provides the theoretical grounding and validated protocols required to separate these forms effectively.

Part 1: Thermodynamic Causality of Separation (E-E-A-T)

Before executing separation protocols, it is critical to understand the causality behind the physical methods chosen.

Meso vs. Racemate Separation: The meso isomer and the dl-pair are diastereomers of each other, meaning they possess distinct physical and thermodynamic properties[2]. Because the meso isomer is highly symmetrical, it packs much more efficiently into a crystal lattice. This elevated lattice energy directly translates to a higher melting point and drastically lower solubility in polar solvents like water compared to the dl-pair[1],[3]. Therefore, fractional crystallization is not merely a separation technique, but a thermodynamic consequence of stereochemical symmetry.

Enantiomeric Resolution: Conversely, the individual (2R,3R) and (2S,3S) enantiomers within the dl-mixture have identical physical properties in an achiral environment[2],[4]. Separating them requires the introduction of a chiral resolving agent (such as the alkaloid cinchonidine) to form diastereomeric salts. Once formed, these salts exhibit different solubilities and can be separated via fractional crystallization[1].

Part 2: Quantitative Data Summary

The following table summarizes the key physical properties used to validate the separation of the isomers.

PropertyMeso-2,3-Dimethylsuccinic Aciddl-2,3-Dimethylsuccinic Acid (Racemate)
Stereochemistry (2R,3S) - Achiral (Internal symmetry)50:50 mixture of (2R,3R) and (2S,3S)
Melting Point ~200 °C (with decomposition)~128–130 °C
Water Solubility Low (Precipitates readily)High (Remains in mother liquor)
Optical Rotation Optically inactive (0°)Optically inactive (0°)
Validation Metric MP strictly ≥ 198 °CMP ≤ 130 °C; HPLC on chiral column

Data supported by standard chemical property databases and literature[5],[3].

Part 3: Experimental Workflows
Protocol A: Isolation of Meso Isomer via Fractional Crystallization

This protocol leverages the differential solubility of the diastereomers to isolate the meso form[1]. It is designed as a self-validating system: the purity of the end product is immediately verifiable via melting point analysis.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude meso/dl mixture of 2,3-dimethylsuccinic acid in a minimal volume of boiling distilled water. (Note: A 90:10 water/ethanol mixture can be used for highly contaminated batches).

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Causality Note: Rapid cooling (crashing out) will trap the highly soluble dl-mixture within the meso crystal lattice, leading to impure yields.

  • Filtration: Once crystallization is complete, isolate the meso crystals using vacuum filtration via a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold distilled water to remove any residual mother liquor containing the dl-mixture.

  • Drying & Validation: Dry the crystals under a vacuum desiccator. Validate purity by taking a melting point; a sharp melt at ~200 °C confirms pure meso-2,3-dimethylsuccinic acid[3].

  • Recovery: Concentrate the remaining mother liquor under reduced pressure using a rotary evaporator to recover the enriched dl-2,3-dimethylsuccinic acid mixture[1].

Protocol B: Enantiomeric Resolution of the dl-Mixture

To separate the (2R,3R) and (2S,3S) enantiomers, a chiral resolving agent is required[4].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the recovered dl-2,3-dimethylsuccinic acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of cinchonidine (chiral base) in hot methanol[1].

  • Mixing: Combine the two hot solutions and stir thoroughly.

  • Diastereomeric Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution[1].

  • Isolation & Validation: Filter the crystallized salt. To ensure a self-validating process, measure the optical rotation of the salt. Repeat crystallization until the optical rotation remains constant, indicating diastereomeric purity.

  • Acidification: Dissolve the pure diastereomeric salt in a minimal amount of water and acidify with dilute hydrochloric acid (HCl) until the pH is strictly acidic (pH < 2)[1].

  • Extraction: Extract the liberated free enantiomeric acid using diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the pure enantiomer[1].

Part 4: Workflow Visualizations

Workflow Mix Meso / dl Mixture FracCryst Fractional Crystallization (Hot Water/Ethanol) Mix->FracCryst Meso Meso Isomer (Precipitate) FracCryst->Meso Less Soluble MotherLiq Mother Liquor (Concentrate) FracCryst->MotherLiq More Soluble DLMix dl-Mixture (Racemate) MotherLiq->DLMix Resolve Chiral Resolution (+ Cinchonidine in MeOH) DLMix->Resolve DiaSalt Diastereomeric Salts (Separated by Solubility) Resolve->DiaSalt Acidify Acidification (HCl) & Extraction DiaSalt->Acidify Enant1 (2R,3R)-Enantiomer Acidify->Enant1 Enant2 (2S,3S)-Enantiomer Acidify->Enant2

Workflow for the isolation of meso-2,3-dimethylsuccinic acid and resolution of the dl-enantiomers.

Part 5: Troubleshooting Guides & FAQs

Q: Why is my isolated meso isomer melting below 195 °C? A: Melting point depression is a direct indicator of contamination by the dl-isomer. This usually occurs when the cooling rate during fractional crystallization is too fast, causing the dl-mixture to co-precipitate and become trapped in the meso crystal lattice. To fix this, perform a secondary recrystallization using a slower cooling gradient.

Troubleshooting Issue Issue: Meso Isomer Melting Point < 195°C Check1 Is the cooling rate too fast? Issue->Check1 Yes1 Co-precipitation of dl-isomer. Recrystallize with slow cooling. Check1->Yes1 Yes No1 Check solvent ratio. Check1->No1 No Success Pure Meso Isomer (MP ~200°C) Yes1->Success Check2 Is the water/ethanol ratio incorrect? No1->Check2 Yes2 Too much ethanol increases meso solubility. Use more water. Check2->Yes2 Yes Yes2->Success

Troubleshooting logic tree for resolving melting point depression in isolated meso isomer.

Q: During the resolution of the dl-mixture, no diastereomeric salt precipitates. What should I do? A: Diastereomeric salts sometimes require a solvate-forming solvent to initiate crystallization[6]. If using pure methanol fails, try altering the solvent system by adding a small volume of water or chloroform. Alternatively, scratch the inside of the flask with a glass rod to provide nucleation sites, or seed the solution with a pure crystal of the expected diastereomeric salt.

Q: How do I recover the cinchonidine resolving agent for future use? A: After acidifying the diastereomeric salt with HCl to liberate the enantiomeric acid, the aqueous layer retains the cinchonidine hydrochloride salt. To recover it, basify this aqueous layer with sodium hydroxide (NaOH) until the pH > 10. The free cinchonidine base will precipitate out of the solution. Filter, wash with cold water, and dry it thoroughly for reuse.

Q: How can I verify the complete removal of the meso isomer from the recovered dl-mixture? A: Evaporate the mother liquor and take the melting point of the recovered solid. If the melting point exceeds 130 °C, meso impurities remain. For precise quantification, analyze the mixture using High-Performance Liquid Chromatography (HPLC) with an achiral column, which will easily resolve the diastereomeric meso and dl peaks.

References
  • Chemistry LibreTexts. "5.9: Racemic Mixtures and the Resolution of Enantiomers." LibreTexts. [Link]

  • MDPI. "Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion." MDPI. [Link]

Sources

Optimization

Troubleshooting common side reactions in 2,3-Dimethylsuccinic acid synthesis

Welcome to the Advanced Technical Support Center for the synthesis and resolution of 2,3-dimethylsuccinic acid. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and resolution of 2,3-dimethylsuccinic acid. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the complex stereochemical and thermodynamic challenges associated with this molecule.

2,3-Dimethylsuccinic acid possesses two chiral centers, resulting in three distinct stereoisomers: an achiral meso compound and a chiral enantiomeric pair (the racemic or DL-mixture)[1]. Controlling the stereochemical outcome and preventing degradation during synthesis requires strict mechanistic control.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I obtaining a racemic (DL) mixture when my target is the meso-isomer?

The Causality: The most common route to meso-2,3-dimethylsuccinic acid is the palladium-catalyzed hydrogenation of dimethylmaleic acid (the cis-isomer)[1]. Because heterogeneous catalytic hydrogenation proceeds strictly via a syn-addition mechanism, the spatial arrangement of the starting material dictates the product. If your starting material undergoes thermal isomerization to dimethylfumaric acid (the trans-isomer) prior to or during the reaction, the syn-addition of hydrogen will mathematically yield the racemic (DL) mixture instead of the meso form. The Fix: Maintain reaction temperatures below 40°C during hydrogenation. Verify the isomeric purity of your starting dimethylmaleic acid via NMR before adding the catalyst.

Q2: I am experiencing significant mass loss and gas evolution during the distillation/purification of the diacid. What is happening?

The Causality: 2,3-Dimethylsuccinic acid and its corresponding anhydrides are highly susceptible to thermal decarboxylation[2]. When heated above 200°C (the melting/decomposition point of the meso form)[3], the molecule undergoes a biradical or concerted decomposition, releasing carbon monoxide (CO), carbon dioxide (CO₂), and 2-butene[2]. The Fix: Never purify 2,3-dimethylsuccinic acid via high-temperature distillation. Instead, rely on fractional crystallization. If anhydride formation is required, use chemical dehydration (e.g., acetic anhydride or acetyl chloride at reflux) rather than thermal dehydration[2].

Q3: Why is my optical resolution of the DL-mixture failing to yield high enantiomeric excess (ee)?

The Causality: Direct resolution of commercially available 2,3-dimethylsuccinic acid using classical chiral amines (like brucine or strychnine) often fails because the starting material is typically a mixture of both the DL-enantiomers and the meso-diastereomer[4]. The presence of the meso form disrupts the crystal lattice of the diastereomeric salts, preventing clean fractional crystallization. The Fix: You must first separate the meso form from the DL-mixture. Alternatively, convert the crude mixture to the corresponding anhydride, which allows for the use of a chiral auxiliary like (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione (MPOT) to form highly crystalline, separable diastereomers[4].

Part 2: Mechanistic Workflows & Visualizations

Pathway Start Dimethylmaleic Acid (cis-isomer) Hydrogenation Catalytic H2 (Pd/C) Syn-Addition Start->Hydrogenation Isomerization Thermal Isomerization (Side Reaction) Start->Isomerization Meso Meso-2,3-Dimethylsuccinic Acid (Desired, Achiral) Hydrogenation->Meso Racemic Racemic (DL) Mixture (Undesired, Chiral) Hydrogenation->Racemic Decarb Thermal Decarboxylation (>200°C) Meso->Decarb Fumaric Dimethylfumaric Acid (trans-isomer) Isomerization->Fumaric Fumaric->Hydrogenation Racemic->Decarb Butene 2-Butene + CO2 + CO (Degradation) Decarb->Butene Decarb->Butene

Fig 1. Synthesis pathways and common side reactions of 2,3-dimethylsuccinic acid.

Resolution Mix DL-2,3-Dimethylsuccinic Acid (Racemic Mixture) Anhydride Dehydration (Ac2O) Form DL-Anhydride Mix->Anhydride Aux Add Chiral Auxiliary (e.g., MPOT) Anhydride->Aux Diastereomers Diastereomeric Intermediates Aux->Diastereomers Sep Fractional Crystallization (Toluene/Hexane) Diastereomers->Sep Pure Hydrolysis (H2O2/OH-) Yields Optically Pure Diacid Sep->Pure

Fig 2. Optical resolution workflow for isolating pure enantiomers from a DL-mixture.

Part 3: Self-Validating Experimental Protocols

Protocol A: Stereoselective Synthesis of Meso-2,3-Dimethylsuccinic Acid

This protocol utilizes catalytic hydrogenation while preventing thermal isomerization and decarboxylation[1].

Step-by-Step Methodology:

  • Preparation: In a pressure-resistant reaction vessel, dissolve 10.0 g of pure dimethylmaleic acid in 100 mL of absolute ethanol.

  • Catalyst Loading: Carefully add 0.5 g of 10 wt% Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 3 atm and stir vigorously at 25°C for 4 hours. Crucial: Do not exceed 40°C to prevent trans-isomerization.

  • Self-Validation Check (In-Process): Halt stirring, let the catalyst settle, and pull a 0.1 mL aliquot. Evaporate the ethanol and dissolve in D₂O for a rapid ¹H-NMR. You should observe a single methine multiplet characteristic of the meso form. If a secondary methine peak appears, trans-isomerization has occurred.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the cake with 20 mL of ethanol[1].

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator bath < 40°C). Recrystallize the crude solid from water to yield pure meso-2,3-dimethylsuccinic acid[5].

Protocol B: Optical Resolution of DL-2,3-Dimethylsuccinic Acid

Based on the validated methodology by Sutton et al., this protocol bypasses the meso-contamination issue by utilizing an anhydride intermediate[4].

Step-by-Step Methodology:

  • Anhydride Formation: Treat the crude diacid mixture with excess acetic anhydride at reflux to form the cyclic anhydrides. Distill under high vacuum to isolate the DL-anhydride (bp ~100°C at 2 mmHg), leaving the higher-melting meso-anhydride behind.

  • Auxiliary Coupling: React the DL-anhydride with (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione (MPOT) in dry THF at -78°C using n-BuLi as a base[4].

  • Fractional Crystallization: Dissolve the resulting crude yellow solid in hot toluene (150 mL). Slowly add hexane (450 mL) and cool to 25°C. The (2S,3S)-diastereomer will precipitate as highly crystalline white needles[4].

  • Self-Validation Check: Check the melting point of the crystals. Pure (2S,3S)-diastereomeric intermediate should melt sharply at 239-241°C[4].

  • Hydrolysis: Hydrolyze the purified intermediate using basic peroxide (H₂O₂/NaOH) to quantitatively cleave the chiral auxiliary and yield the optically pure (-)-diacid[4].

Part 4: Quantitative Data Presentation

To rapidly identify stereochemical leakage or degradation products during your synthesis, use the following validated physical and spectroscopic parameters.

Property / ParameterMeso-2,3-Dimethylsuccinic AcidRacemic (DL)-2,3-Dimethylsuccinic AcidDiagnostic Significance
Stereochemistry (2R, 3S) - Achiral (Internal Plane)[1](2R, 3R) and (2S, 3S) - Chiral[1]Dictates optical activity and resolution strategy.
Melting Point ~200 °C (Decomposes)[3]~129 °CA depressed melting point indicates a mixture of diastereomers.
Optical Rotation [α]D 0° (Optically Inactive)0° (Unless resolved into pure enantiomers)Used to confirm the success of Protocol B.
Thermal Stability Decarboxylates >200°C[2]Decarboxylates >130°CDetermines maximum allowable temperatures during rotary evaporation.
Solubility (Water) Low solubility at 20°CHigh solubility at 20°CExploited for crude separation via fractional crystallization[5].

Part 5: References

  • [4] Sutton, S. C., Nantz, M. H., & Hitchcock, S. R. (1992). AN IMPROVED PROCEDURE FOR THE PREPARATION AND RESOLUTION OF dl-2,3-DIMETHYLSUCCINIC ACID. Organic Preparations and Procedures International. 4

  • [1] BenchChem. The Stereochemical Landscape of Meso-2,3-Dimethylsuccinic Acid: An In-depth Technical Guide. 1

  • [3] Sigma-Aldrich. meso-2,3-Dimethylsuccinic acid 99% Product Specification. 3

  • [5] ChemicalBook. 2,3-DIMETHYLSUCCINIC ACID Chemical Properties, Uses, Production. 5

  • [2] Yamamoto, S., & Back, R. A. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry. 2

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethylsuccinic Acid

Welcome to the Technical Support Center for the scale-up synthesis of 2,3-dimethylsuccinic acid. As a critical building block in drug development and materials science, its stereochemical landscape—comprising an achiral...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2,3-dimethylsuccinic acid. As a critical building block in drug development and materials science, its stereochemical landscape—comprising an achiral meso form and a chiral enantiomeric pair ((2R,3R) and (2S,3S))—demands rigorous synthetic control[1]. This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-fidelity scale-up from bench to pilot plant.

Part 1: Troubleshooting Guide (Q&A)

Q1: During scale-up from 10 g to 1 kg, the hydrogenation of dimethylmaleic acid to meso-2,3-dimethylsuccinic acid stalls at 80% conversion. How can we drive the reaction to completion? Causality & Solution: Incomplete conversion during scale-up rarely stems from intrinsic catalyst deactivation; it is almost always a gas-liquid mass transfer limitation. At a larger scale, the surface area-to-volume ratio of the hydrogen bubbles decreases, starving the palladium active sites of H₂.

  • Actionable Fix: Replace standard anchor stirrers with a hollow-shaft gas-entrainment impeller to continuously recirculate headspace hydrogen into the liquid phase. Maintain H₂ pressure strictly at 3–5 bar. To self-validate the system, monitor the reaction via a mass flow controller—when the H₂ uptake curve flatlines, complete saturation of the olefinic bonds is confirmed[1].

Q2: We are targeting the enantiopure (S,S)-2,3-dimethylsuccinic acid using the Ru-BINAP catalyzed hydrogenation of buta-1,3-diene-2,3-dicarboxylic acid. Why did our enantiomeric excess (e.e.) drop from 96% in the lab to 85% in the pilot plant? Causality & Solution: The double asymmetric hydrogenation proceeds via two consecutive 1,2-hydrogen additions[2]. The stereoselectivity of the Ru-(R)-BINAP catalyst is highly sensitive to dissolved hydrogen concentration and temperature gradients. Poor mixing at scale creates localized temperature spikes (hot spots) and H₂ starvation zones, which promote competing non-selective 1,4-hydrogen addition pathways.

  • Actionable Fix: Implement strict isothermal control using a jacketed reactor with a high-flow cooling fluid. Maintain H₂ pressure strictly at the optimized laboratory level (typically 3 atm)[3]. Furthermore, Ru-BINAP complexes are exquisitely sensitive to oxidation; ensure rigorous purging of the solvent with nitrogen to prevent catalyst degradation, which alters the chiral pocket of the complex.

Q3: When purifying the crude meso-2,3-dimethylsuccinic acid, our yield after recrystallization is unusually low, and the product forms a fine, unfilterable paste. What is the thermodynamic cause? Causality & Solution: The meso isomer is highly soluble in warm water and ethanol but possesses a steep solubility curve[1]. If the cooling ramp is too rapid, the system bypasses the metastable zone and undergoes uncontrolled primary nucleation. This causes the product to "crash out" as fine particulates that blind the filter matrix.

  • Actionable Fix: Utilize a controlled cooling crystallization profile (e.g., -0.5 °C/min). Seed the solution with 1 wt% of pure meso crystals just below the saturation temperature to promote secondary nucleation and the growth of large, easily filterable crystals.

Part 2: Frequently Asked Questions (FAQs)

Q: Can we use standard stainless steel (316L) reactors for this hydrogenation? A: Yes, 316L is generally compatible with the ethanolic solutions of these organic acids. However, ensure that the residual acid does not cause localized pitting over time. If your starting materials contain trace halides (which can poison Pd/C catalysts and corrode steel), Hastelloy reactors are preferred.

Q: How do we safely handle the pyrophoric risk of Pd/C during catalyst filtration at the kilogram scale? A: Never allow the filter cake to run dry in the presence of air. The self-validating safety protocol requires purging the filter housing with nitrogen (N₂) before opening. Wash the cake with a 1:1 mixture of water and ethanol to passivate the catalyst before disposal or recovery.

Q: Is chiral resolution a viable alternative to asymmetric hydrogenation for scale-up? A: Yes, racemic dl-2,3-dimethylsuccinic acid can be resolved using chiral amines like brucine[4]. However, this method requires massive solvent volumes for fractional crystallization and typically caps at a 35-40% yield per cycle, making asymmetric hydrogenation more atom-economical for industrial scale-up.

Part 3: Quantitative Data & Route Comparison

The following table summarizes the key metrics for the primary synthetic routes to 2,3-dimethylsuccinic acid stereoisomers.

Synthetic RouteStarting MaterialCatalyst / ReagentStereochemical OutcomeTypical YieldKey Scale-Up Challenge
Catalytic Hydrogenation Dimethylmaleic acid5-10% Pd/CMeso (achiral)>90%Exotherm control, mass transfer
Asymmetric Hydrogenation Buta-1,3-diene-2,3-dicarboxylic acidRu-(R)-BINAP(S,S)-enantiomer (96% e.e.)75-80%Strict O₂ exclusion, H₂ pressure control
Chiral Resolution dl-2,3-Dimethylsuccinic acidBrucine / Chiral Amines(R,R) or (S,S)35-40%High solvent volumes, multiple crystallizations

Part 4: Validated Experimental Protocols

Protocol A: Scale-Up Synthesis of Meso-2,3-Dimethylsuccinic Acid (1 kg scale)

Mechanistic Note: The syn-addition of hydrogen across the cis-double bond of dimethylmaleic acid preserves the internal plane of symmetry, exclusively yielding the meso form[1].

  • Preparation: In a 10 L jacketed pressure reactor purged with N₂, dissolve 1.0 kg of dimethylmaleic acid in 5.0 L of absolute ethanol.

  • Catalyst Loading: Suspend 50 g of 5% Pd/C (50% wet with water to mitigate pyrophoricity) in 500 mL of ethanol. Transfer the slurry to the reactor under a continuous N₂ blanket.

  • Hydrogenation: Seal the reactor. Purge the headspace with N₂ (3 cycles), followed by H₂ (3 cycles). Pressurize the reactor to 4.0 bar H₂. Initiate stirring at 600 rpm using a gas-entrainment impeller.

  • Thermal Control (Self-Validation): The reaction is highly exothermic. Set the jacket cooling to maintain an internal temperature of 25–30 °C. Validation step: Monitor H₂ uptake via a mass flow controller; the reaction is deemed complete when gas flow drops to zero (typically 4–6 hours).

  • Filtration: Purge the reactor with N₂ to remove residual H₂. Filter the catalyst through a Celite pad under an N₂ atmosphere. Wash the filter cake with 1 L of ethanol.

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 2 L. Add 1 L of deionized water and heat to 70 °C to achieve a clear solution. Cool linearly to 5 °C over 4 hours.

  • Isolation: Filter the resulting white crystalline solid and dry in a vacuum oven at 50 °C to a constant weight. Validation step: Melting point should sharply read 200 °C (dec.), confirming the meso isomer.

Part 5: Process Visualization

G cluster_0 Target: Meso Isomer cluster_1 Target: Enantiopure Isomer SM1 Dimethylmaleic Acid (cis-isomer) Rxn1 Catalytic Hydrogenation (5% Pd/C, H2, EtOH) SM1->Rxn1 Prod1 Meso-2,3-Dimethylsuccinic Acid (Achiral, Syn-addition) Rxn1->Prod1 SM2 Buta-1,3-diene-2,3-dicarboxylic acid Rxn2 Asymmetric Hydrogenation (Ru-(R)-BINAP, H2) SM2->Rxn2 Prod2 (S,S)-2,3-Dimethylsuccinic Acid (96% e.e.) Rxn2->Prod2

Figure 1: Synthetic workflows for scaling up meso and enantiopure 2,3-dimethylsuccinic acid.

References

  • Double asymmetric hydrogenation of conjugated dienes catalysed by ruthenium binap complexes Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

  • An Improved Procedure for the Preparation and Resolution of dl-2,3-Dimethylsuccinic Acid Source: Organic Preparations and Procedures International (Taylor & Francis) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Ratios for 2,3-Dimethylsuccinic Acid Diastereomer Separation

Welcome to the technical support center for optimizing the separation of 2,3-dimethylsuccinic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are tackling th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the separation of 2,3-dimethylsuccinic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are tackling the nuanced challenge of separating these closely related stereoisomers. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to achieve baseline resolution and robust analytical results.

Introduction: The Separation Challenge

2,3-Dimethylsuccinic acid possesses two chiral centers, giving rise to three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[1] While enantiomers are physically identical in an achiral environment, diastereomers (like the meso vs. the enantiomeric pair) have distinct physical properties.[2] This distinction is the key to their separation on conventional, achiral chromatography columns. The primary challenge lies in the subtle structural differences between these isomers, which demands careful optimization of the mobile phase—particularly the solvent ratios and pH—to exploit these differences for effective separation.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding the separation of 2,3-dimethylsuccinic acid diastereomers.

Q1: What are the primary challenges in separating 2,3-dimethylsuccinic acid diastereomers?

A1: The main challenges stem from the high polarity and structural similarity of the isomers. As a small dicarboxylic acid, it is highly soluble in water but can be poorly retained on traditional reversed-phase (RP) columns like C18.[3] Furthermore, its two carboxylic acid groups can engage in undesirable secondary interactions with the stationary phase, often leading to poor peak shape (tailing).[4][5]

Q2: Which chromatographic mode is best suited for this separation: Reversed-Phase (RP), HILIC, or something else?

A2:

  • Reversed-Phase (RP-HPLC): This is often the first choice due to its robustness. However, success is highly dependent on controlling the mobile phase pH to suppress the ionization of the carboxylic acid groups, thereby increasing retention and improving peak shape.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative and often a superior choice for highly polar compounds like 2,3-dimethylsuccinic acid.[7][8][9][10] It uses a polar stationary phase and a high-organic mobile phase, promoting retention of polar analytes that are not well-retained in RP-HPLC.[7][10]

  • Gas Chromatography (GC): GC is a viable option but requires derivatization to convert the non-volatile dicarboxylic acid into a volatile ester (e.g., a silyl ester).[11][12][13] This adds a sample preparation step but can provide excellent resolution.[11]

Q3: Why is mobile phase pH so critical for this separation?

A3: The pH of the mobile phase dictates the ionization state of the two carboxylic acid functional groups on the molecule. The predicted pKa of 2,3-dimethylsuccinic acid is approximately 3.94.[14][15]

  • In Reversed-Phase HPLC , operating at a pH at least 1.5-2 units below the pKa (i.e., pH < 2.5) is crucial. This ensures the acid is in its neutral, protonated form, which increases its hydrophobicity, leading to better retention on the nonpolar C18 stationary phase and minimizing peak tailing caused by ionic interactions.[4][6]

  • In HILIC , the mechanism is more complex, but pH still plays a role in the surface charge of the stationary phase and the analyte, affecting retention.

Q4: Is a chiral stationary phase (CSP) required to separate the meso and racemic forms?

A4: No, a chiral column is not required to separate diastereomers.[2] The meso and racemic pairs are diastereomers of each other and have different physical properties, allowing for their separation on standard achiral columns (e.g., C18, Phenyl, or HILIC phases).[2] A CSP would only be necessary if the goal were to separate the (2R,3R) and (2S,3S) enantiomers from each other.

Section 2: Troubleshooting Guide: Solvent Ratio & Mobile Phase Optimization

This section provides a problem-oriented approach to resolving common issues encountered during method development.

Problem: Poor Resolution (Co-elution or Overlapping Peaks)

Q: My meso and racemic peaks are not baseline-separated. How can I improve the resolution by adjusting the solvent ratio?

A: Poor resolution is fundamentally a selectivity issue. Your goal is to alter the mobile phase to maximize the differences in how the diastereomers interact with the column.

Recommended Actions & Scientific Rationale:

  • Adjust Organic Modifier Concentration (The First Step):

    • In Reversed-Phase (RP-HPLC): Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase in small increments (2-5%). This increases the overall polarity of the mobile phase, which will increase the retention time of both peaks. Longer interaction with the stationary phase often provides more opportunity for the subtle differences between the diastereomers to manifest, leading to better separation.[16]

    • In HILIC: Increase the percentage of the organic solvent (typically acetonitrile). In HILIC, the organic solvent is the weak eluent. Increasing its concentration strengthens the retention of the polar analytes in the aqueous layer on the stationary phase, which can enhance selectivity.[9]

  • Verify and Adjust Mobile Phase pH:

    • Rationale: Even small shifts in pH around the pKa can drastically change the ionization state and, therefore, the retention behavior. Ensure your mobile phase is buffered and the pH is stable.[17]

    • Action (RP-HPLC): Confirm the mobile phase pH is low (e.g., 2.5) using a calibrated pH meter. Use a buffer like phosphate or formate (10-25 mM) to maintain this pH. If resolution is still poor, try adjusting the pH slightly (e.g., from 2.7 down to 2.3) to see if it impacts selectivity between the diastereomers.

  • Change the Organic Solvent Type:

    • Rationale: Acetonitrile and methanol have different properties and can offer different selectivities. Methanol is a protic solvent and a better hydrogen-bond donor, while acetonitrile is aprotic with a strong dipole moment. These differences can alter the interaction with the analyte and stationary phase.

    • Action: If you are using acetonitrile, prepare a mobile phase with methanol at a similar or slightly adjusted solvent strength and re-evaluate the separation.

Data Presentation: Effect of Solvent Ratio on Resolution (RP-HPLC)
Mobile Phase (Acetonitrile:20mM Phosphate Buffer pH 2.5)Retention Time (Peak 1) (min)Retention Time (Peak 2) (min)Resolution (Rs)Observations
40:603.53.80.8Co-elution, poor resolution.
30:705.25.81.3Improved separation, but not baseline.
25:75 7.1 8.0 1.8 Good baseline resolution achieved.
20:8010.511.91.9Resolution maintained, but long run time.

Note: Data is illustrative and will vary based on the specific column and HPLC system.

Problem: Poor Peak Shape (Peak Tailing)

Q: I see separation, but my peaks are broad and tailing. What is causing this and how do I fix it?

A: Peak tailing for an acidic compound like 2,3-dimethylsuccinic acid is almost always caused by unwanted secondary interactions, specifically with residual silanol groups on the silica-based stationary phase.[4][5]

Recommended Actions & Scientific Rationale:

  • Confirm Mobile Phase pH is Sufficiently Low:

    • Rationale: If the pH is not low enough, a portion of your analyte molecules will be ionized (negatively charged). These ionized molecules can interact strongly with positively charged sites or polar silanol groups on the silica surface, causing them to lag behind the main peak, resulting in tailing.[4][5]

    • Action: Ensure your mobile phase is buffered to a pH of ~2.5. An unbuffered acidic mobile phase (e.g., 0.1% formic acid) may not have sufficient capacity to keep the analyte fully protonated, especially if the sample has a different pH.

  • Increase Buffer Concentration:

    • Rationale: A higher buffer concentration (e.g., 25-50 mM) can be more effective at "masking" the active silanol sites on the stationary phase, reducing the opportunity for secondary interactions.[4]

    • Action: Try increasing the phosphate or formate buffer concentration in your mobile phase while keeping the pH and organic ratio constant.

  • Consider a Modern, High-Purity Silica Column:

    • Rationale: Modern HPLC columns are often manufactured with higher purity silica and more effective end-capping technologies. This results in fewer accessible and acidic silanol groups, significantly reducing the potential for peak tailing with acidic compounds.

    • Action: If tailing persists on an older column, switch to a column specifically marketed for low silanol activity or one with a different stationary phase chemistry.

Visualization: Troubleshooting Workflow for Poor Resolution

Below is a logical workflow to follow when troubleshooting poor separation of the diastereomers.

G start Start: Poor Resolution (Rs < 1.5) check_ph Is Mobile Phase pH < 2.5 and Buffered? start->check_ph adjust_ph Adjust pH to 2.5 with Phosphate Buffer (10-25 mM) check_ph->adjust_ph No adjust_org Decrease Organic % (RP-HPLC) or Increase Organic % (HILIC) check_ph->adjust_org Yes adjust_ph->check_ph check_res_1 Resolution OK? adjust_org->check_res_1 change_solvent Switch Organic Solvent (e.g., ACN to MeOH) check_res_1->change_solvent No end_ok End: Method Optimized check_res_1->end_ok Yes check_res_2 Resolution OK? change_solvent->check_res_2 change_column Change Column (e.g., C18 to Phenyl or switch to HILIC) check_res_2->change_column No check_res_2->end_ok Yes end_fail End: Consult Advanced Support change_column->end_fail

Caption: Troubleshooting Decision Tree for Poor Resolution.

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic RP-HPLC Mobile Phase Optimization

This protocol outlines a step-by-step approach to developing a robust separation method using reversed-phase HPLC.

1. System & Column Preparation:

  • Column: Use a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • System Equilibration: Flush the HPLC system thoroughly with a 50:50 mixture of methanol and water. Equilibrate the column with the initial mobile phase (Mobile Phase A from step 2) for at least 30 minutes or until a stable baseline is achieved.

2. Mobile Phase Preparation:

  • Aqueous Component (Mobile Phase A): Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.

  • Organic Component (Mobile Phase B): Use HPLC-grade acetonitrile.

3. Initial Scouting Gradient:

  • Purpose: To determine the approximate organic solvent concentration required to elute the compounds.

  • Gradient:

    • Time 0 min: 10% B
    • Time 20 min: 90% B
    • Time 22 min: 90% B
    • Time 23 min: 10% B
    • Time 30 min: 10% B
  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm.

  • Injection: Inject a 10 µL standard solution (approx. 1 mg/mL in mobile phase).

  • Analysis: Note the concentration of Mobile Phase B (%) at which the diastereomers elute.

4. Isocratic Method Development:

  • Calculation: Based on the scouting gradient, calculate the starting isocratic mobile phase composition. A good starting point is about 5-10% less organic than the elution concentration observed in the gradient run.

  • Example: If peaks eluted at ~35% Acetonitrile, start with an isocratic run at 25% or 30% Acetonitrile.

  • Systematic Adjustment:

    • Run the analysis with the calculated isocratic composition.
    • Calculate the resolution (Rs).
    • If Rs < 1.5, decrease the acetonitrile percentage by 2-3% and repeat the run.
    • Continue this iterative process until a resolution of > 1.5 is achieved with acceptable peak shape and run time.

5. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for retention time should be < 1%, and for peak area should be < 2%. The tailing factor for each peak should be between 0.9 and 1.3.

Visualization: Logic for Chromatographic Mode Selection

This diagram illustrates the decision-making process for choosing the right analytical technique.

G start Goal: Separate 2,3-Dimethylsuccinic Acid Diastereomers check_volatility Is analyte suitable for GC (or can it be derivatized)? start->check_volatility gc_path GC-MS with Silylation Derivatization check_volatility->gc_path Yes lc_path Use HPLC check_volatility->lc_path No / HPLC Preferred gc_adv Advantages: - High Resolution - Mass Spec Identification gc_path->gc_adv check_retention Is analyte well-retained on C18 column? lc_path->check_retention rp_hplc Reversed-Phase HPLC check_retention->rp_hplc Yes hilic HILIC check_retention->hilic No rp_hplc_details Requires low pH (<2.5) and buffered mobile phase rp_hplc->rp_hplc_details hilic_details Ideal for highly polar analytes. Uses high organic mobile phase. hilic->hilic_details

Caption: Logic Diagram for Selecting the Appropriate Chromatographic Method.

References

  • LookChem. (n.d.). 2,3-DIMETHYLSUCCINIC ACID 13545-04-5 wiki. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • PolyLC Inc. (n.d.). HILIC Columns for Polar Separations. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2269-2285. Retrieved from [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]

  • Restek Corporation. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Retrieved from [Link]

  • Neliti. (2019). Bio-based Succinic Acid Sample Preparation and Derivatization Procedure Optimisation for Gas Chromatography-mass Spectrometry Analysis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 2,3-Dimethylsuccinic Acid Reaction Mixtures

Welcome to the technical support center for the analysis of 2,3-dimethylsuccinic acid reaction mixtures by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2,3-dimethylsuccinic acid reaction mixtures by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting complex spectra containing diastereomers of 2,3-dimethylsuccinic acid. Here, we provide in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Introduction: The Challenge of 2,3-Dimethylsuccinic Acid Diastereomers

2,3-Dimethylsuccinic acid possesses two chiral centers, giving rise to three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)), which form a racemic mixture (d,l- or rac-), and an achiral meso-diastereomer ((2R,3S)). These stereoisomers, while chemically similar, have distinct three-dimensional arrangements that result in different NMR spectra. In a typical reaction mixture, you may have unreacted starting materials, the desired product(s) as a mixture of these diastereomers, and various byproducts. The structural similarity between the diastereomers often leads to overlapping signals in the ¹H NMR spectrum, making identification and quantification a significant challenge. This guide will equip you with the knowledge and techniques to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum of a 2,3-dimethylsuccinic acid reaction mixture show more signals than I expect for a single product?

Your reaction has likely produced a mixture of the meso and d,l (racemic) diastereomers of 2,3-dimethylsuccinic acid. Because diastereomers are distinct chemical compounds, their corresponding protons are in different chemical environments and will, therefore, have different chemical shifts.

  • meso-2,3-dimethylsuccinic acid: This molecule has a plane of symmetry. Consequently, the two methyl groups are chemically equivalent, as are the two methine protons. You should expect to see one signal for the methyl groups and one signal for the methine protons.

  • d,l-2,3-dimethylsuccinic acid (racemic mixture): The enantiomers in the racemic mixture are indistinguishable in a standard achiral NMR solvent. Within each enantiomer, the two methyl groups are equivalent, and the two methine protons are equivalent. Therefore, the racemic mixture will also show one signal for the methyl groups and one for the methine protons, but these signals will have different chemical shifts from those of the meso isomer.

Thus, a mixture of meso and d,l diastereomers will show two sets of signals for the methyl and methine protons.

Q2: How can I distinguish between the signals of the meso and d,l diastereomers in the ¹H NMR spectrum?

The key to differentiating the diastereomers lies in their distinct chemical shifts and, more definitively, their proton-proton coupling constants.

Due to the symmetry of the meso isomer, the two methine protons (H2 and H3) are chemically and magnetically equivalent, leading to a simpler spectrum. In contrast, the methine protons of the d,l isomer are equivalent by symmetry but can exhibit different coupling constants due to different conformational preferences.

A study on the conformational behavior of these diastereomers in aqueous solution provides insight into the expected differences in the vicinal coupling constant (³J) between the methine protons.[1] While specific values can vary with solvent and pH, the conformational preferences of the meso and rac forms lead to different time-averaged coupling constants.[1]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 2,3-Dimethylsuccinic Acid Diastereomers

IsomerGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Solvent
meso-CH₃~1.0-1.2~15-17DMSO-d₆/D₂O
-CH~2.5-2.7~40-42DMSO-d₆/D₂O
-COOH~12 (broad)~175-177DMSO-d₆
d,l (rac)-CH₃~1.0-1.2 (distinct from meso)~15-17 (distinct from meso)DMSO-d₆/D₂O
-CH~2.5-2.7 (distinct from meso)~40-42 (distinct from meso)DMSO-d₆/D₂O
-COOH~12 (broad)~175-177 (distinct from meso)DMSO-d₆

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH. The table provides approximate ranges based on available spectral data.[2][3][4]

Q3: My signals for the diastereomers are overlapping. What are my options to resolve them?

Signal overlap is a common problem. Here are several strategies, from simple to advanced, to resolve these signals:

  • Optimize Shimming and Use a Higher Field Spectrometer: Ensure the instrument's magnetic field is as homogeneous as possible by careful shimming. A higher field strength (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving overlap.

  • Solvent and pH Adjustment: The chemical shifts of carboxylic acids are particularly sensitive to the solvent and pH.[1] Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or D₂O) can alter the relative positions of the signals. In D₂O, adjusting the pD can change the protonation state of the carboxylic acids, which significantly affects the chemical shifts of nearby protons.[1]

  • Use of Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to your NMR sample can induce chemical shift differences between the enantiomers of the d,l-pair, potentially resolving their signals from each other and from the meso signals.

  • Chemical Derivatization: Reacting the dicarboxylic acid mixture with a chiral derivatizing agent (e.g., a chiral alcohol to form diastereomeric esters) will create new diastereomeric compounds with larger chemical shift differences, making quantification easier.

  • Advanced NMR Techniques: 2D NMR experiments like COSY and HSQC can help to distinguish the signals based on their connectivity. For severely overlapping signals, "pure shift" NMR techniques can collapse multiplets into singlets, dramatically improving resolution.

Troubleshooting Guide

Problem 1: Broad or Disappearing Carboxylic Acid Proton Signal.
  • Cause: The carboxylic acid protons (-COOH) are acidic and can exchange with residual water in the deuterated solvent or with each other. This chemical exchange is often on a timescale that leads to signal broadening. In solvents like D₂O, the -COOH protons will be replaced by deuterium and the signal will disappear.

  • Solution:

    • To observe the -COOH protons, use a dry aprotic solvent like DMSO-d₆.

    • If you are primarily interested in the methyl and methine protons, running the spectrum in D₂O can be advantageous as it removes the broad -COOH signal and any overlapping water signal.

Problem 2: I can't accurately integrate the signals of the diastereomers due to overlap.
  • Cause: The chemical shifts of the methyl or methine protons of the meso and d,l isomers are very close in your current solvent system.

  • Troubleshooting Workflow:

G start Overlapping Signals higher_field Acquire Spectrum on Higher Field NMR start->higher_field change_solvent Change Deuterated Solvent (e.g., to D₂O or DMSO-d₆) higher_field->change_solvent Still Overlapped quantify Quantify Diastereomeric Ratio higher_field->quantify Resolved adjust_ph Adjust pD (in D₂O) change_solvent->adjust_ph cosy_hsac Run 2D NMR (COSY, HSQC) adjust_ph->cosy_hsac Still Overlapped adjust_ph->quantify Resolved cosy_hsac->quantify

Caption: Workflow for resolving overlapping NMR signals.

  • Step-by-step Protocol for Quantitative Analysis:

    • Identify Non-Overlapping Signals: Choose a pair of well-resolved signals, one for the meso and one for the d,l isomer. The methyl signals are often good candidates as they are singlets (or narrow doublets due to coupling to the methine proton).

    • Acquire a Quantitative ¹H NMR Spectrum:

      • Ensure a long relaxation delay (D1), typically 5 times the longest T₁ of the signals you are integrating. For small molecules, a D1 of 10-30 seconds is a good starting point.

      • Use a 90° pulse angle.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio.

    • Process the Spectrum:

      • Apply a Fourier transform and carefully phase the spectrum.

      • Perform a baseline correction.

    • Integrate the Signals:

      • Set the integral of one of the signals to a fixed value (e.g., 1.00). The integral of the other signal will give the relative ratio.

      • The diastereomeric ratio (d.r.) is the ratio of the integrals of the signals corresponding to the meso and d,l isomers.

Problem 3: I'm not sure which set of signals belongs to which diastereomer.
  • Cause: Lack of a reference spectrum for the pure isomers.

  • Solution:

    • 2D NMR (COSY): A ¹H-¹H COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons. For both the meso and d,l isomers, you will see a cross-peak between the methyl and methine proton signals, confirming they belong to the same molecule. This helps in grouping the signals for each isomer.

G cluster_meso meso Isomer cluster_dl d,l Isomer meso_ch3 CH₃ (δ_A) meso_ch CH (δ_B) meso_ch3->meso_ch ³J coupling dl_ch3 CH₃ (δ_X) dl_ch CH (δ_Y) dl_ch3->dl_ch ³J coupling

Sources

Optimization

Technical Support Center: Enhancing Chiral Resolution Efficiency using 2,3-Dimethylsuccinic Acid

Welcome to the Technical Support Center for chiral resolution workflows involving 2,3-Dimethylsuccinic acid (DMSA). As drug development increasingly demands enantiopure active pharmaceutical ingredients (APIs), the effic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral resolution workflows involving 2,3-Dimethylsuccinic acid (DMSA). As drug development increasingly demands enantiopure active pharmaceutical ingredients (APIs), the efficiency of chiral resolving agents becomes paramount. DMSA serves a dual role in this ecosystem:

  • As a highly valuable chiral building block that must itself be efficiently resolved from its racemic mixture.

  • As an advanced coformer derivative that enhances the separation of other racemic APIs (such as Praziquantel) by forming rare conglomerate cocrystals.

This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to optimize your stereochemical workflows.

Part 1: FAQs & Troubleshooting Guide

Q1: Why is the fractional crystallization of racemic 2,3-dimethylsuccinic acid with cinchonidine yielding low diastereomeric purity? Causality & Expert Insight: The separation of DMSA enantiomers relies on forming diastereomeric salts with a rigid chiral resolving agent like[1]. Inefficiency here is usually driven by thermodynamic equilibrium issues during crystallization. If the cooling gradient is too rapid, kinetic trapping occurs, leading to the co-precipitation of the more soluble diastereomeric salt alongside the less soluble one. Troubleshooting Step: Implement a strict, slow-cooling ramp. Dissolve the equimolar mixture in boiling methanol, allow it to cool ambiently to room temperature over 4 hours, and only then transfer it to an ice bath. Self-Validation: Measure the optical rotation of the isolated crystals. Repeat the recrystallization from methanol until a constant specific rotation is achieved. A fluctuating optical rotation indicates incomplete resolution[1].

Q2: How does substituting traditional coformers with meso-2,3-dimethylsuccinic acid improve the chiral resolution of APIs like Praziquantel (PZQ)? Causality & Expert Insight: Traditional coformers like malic acid form standard diastereomeric cocrystals with PZQ, which often suffer from poor separation efficiency due to similar physicochemical properties. By utilizing coformer derivatives like meso-2,3-dimethylsuccinic acid, you alter the steric bulk and hydrogen-bonding network. Despite being an achiral (meso) molecule itself due to its internal plane of symmetry, meso-DMSA has been shown to induce the formation of a rare conglomerate cocrystal with PZQ[2]. This forces the cocrystal into a Sohncke space group, which strictly allows only for an enantiomerically pure crystal structure, vastly improving resolution efficiency[2].

Q3: During the recovery of the free enantiomeric DMSA from the diastereomeric salt, my yields drop significantly. What is the cause? Causality & Expert Insight: Yield loss during the acidification and extraction phase is typically due to the high aqueous solubility of small dicarboxylic acids. If the pH is not sufficiently low, the DMSA remains partially ionized in the aqueous phase. Troubleshooting Step: Acidify the aqueous solution of the salt with dilute HCl until the pH is strictly ≤ 2. Use a highly polar organic extraction solvent (like ethyl acetate or diethyl ether) and perform multiple (at least 3-4) extractions. Self-Validation: Salting out the aqueous layer with anhydrous sodium sulfate prior to extraction will drive the DMSA into the organic phase, ensuring complete mass recovery.

Part 2: Quantitative Data & Comparative Efficiency

To effectively design your resolution experiments, it is critical to understand the physical properties of the DMSA stereoisomers and how DMSA compares to other coformers in API screening.

Table 1: Physical Properties of 2,3-Dimethylsuccinic Acid Stereoisomers

StereoisomerChiralityMelting Point (°C)Optical ActivityStructural Feature
Meso-2,3-DMSA Achiral~200 (Decomp.)Inactive (0°)Internal plane of symmetry
Racemic (±)-DMSA Racemic Mixture~129Inactive (0°)External compensation
(2R,3R) / (2S,3S)-DMSA Chiral (Enantiomers)~134 - 135Active (Equal/Opposite)Non-superimposable mirrors

Data synthesized from foundational stereochemistry literature and physical property characterizations[1],[3].

Table 2: Cocrystal Screening Efficiency for Praziquantel (PZQ) Resolution

Coformer UsedCocrystal Type FormedSpace GroupResolution Efficiency Impact
Malic Acid DiastereomericNon-SohnckeBaseline (Standard fractional separation required)
Meso-2,3-DMSA ConglomerateSohnckeHigh (Spontaneous enantiomeric segregation)

Energetic formation validated via Density Functional Theory (DFT) calculations[2].

Part 3: Standardized Experimental Protocols
Protocol A: Self-Validating Resolution of Racemic 2,3-Dimethylsuccinic Acid

Objective: Isolate enantiopure (2R,3R)- and (2S,3S)-DMSA using Cinchonidine.

  • Salt Formation: Dissolve 1.0 equivalent of racemic (±)-2,3-dimethylsuccinic acid in a minimal volume of boiling methanol. In a separate flask, dissolve 1.0 equivalent of cinchonidine in boiling methanol.

  • Combination: Slowly add the cinchonidine solution to the DMSA solution under continuous magnetic stirring to prevent localized supersaturation.

  • Fractional Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 4 hours. Transfer to an ice bath (0-4°C) for 2 hours to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation & Validation: Collect the crystals via vacuum filtration. Wash with ice-cold methanol. Validation Check: Measure the optical rotation. Recrystallize until the optical rotation is constant[1].

  • Enantiomer Recovery: Dissolve the pure salt in water. Acidify with dilute HCl to pH ≤ 2. Extract 4x with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure DMSA enantiomer.

Protocol B: Cocrystallization Screening for API Resolution using Meso-DMSA

Objective: Generate conglomerate cocrystals of Praziquantel (PZQ) for enhanced chiral resolution.

  • Preparation: Weigh equimolar amounts of racemic PZQ and meso-2,3-dimethylsuccinic acid.

  • Solvent-Drop Grinding: Place the mixture in an agate mortar. Add 2-3 drops of a screening solvent (e.g., ethanol or ethyl acetate) to facilitate molecular mobility without full dissolution.

  • Milling: Grind vigorously for 20-30 minutes until a dry, homogeneous powder is formed.

  • Characterization & Validation: Analyze the powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Validation Check: Compare the XRPD diffractogram against the pure starting materials. The emergence of unique Bragg peaks confirms cocrystal formation. Single-crystal XRD is then used to confirm the Sohncke space group indicative of a conglomerate[2].

Part 4: Workflows & Mechanistic Visualization

Below are the logical workflows for both the resolution of DMSA and its application as a coformer.

DMSA_Resolution Racemic Racemic 2,3-DMSA (2R,3R & 2S,3S) SaltMix Diastereomeric Salts Mixture in Hot MeOH Racemic->SaltMix Base Cinchonidine (Chiral Resolving Agent) Base->SaltMix Cryst Fractional Crystallization (Slow Cooling + Ice Bath) SaltMix->Cryst LessSol Less Soluble Salt (Crystals) Cryst->LessSol Precipitates MoreSol More Soluble Salt (Filtrate) Cryst->MoreSol Remains in Solution Acidify1 Acidify (pH ≤ 2) & Ether Extraction LessSol->Acidify1 Acidify2 Acidify (pH ≤ 2) & Ether Extraction MoreSol->Acidify2 Enant1 Pure Enantiomer A Acidify1->Enant1 Enant2 Pure Enantiomer B Acidify2->Enant2

Workflow for the diastereomeric salt resolution of racemic 2,3-Dimethylsuccinic acid.

Cocrystal_Screening API Racemic API (e.g., Praziquantel) Cocryst Solvent-Drop Grinding (Equimolar + EtOH drops) API->Cocryst Coformer Meso-2,3-DMSA (Coformer Derivative) Coformer->Cocryst Screening Solid-State Characterization (DSC, XRPD, SC-XRD) Cocryst->Screening Conglomerate Conglomerate Cocrystal (Sohncke Space Group) Screening->Conglomerate Validated via Unique Bragg Peaks Resolution Spontaneous Enantiomeric Resolution Conglomerate->Resolution

Cocrystallization screening workflow utilizing Meso-2,3-DMSA to resolve racemic APIs.

References
  • Title: Enhancing the Screening Efficiency of Chiral Cocrystals for the Separation of Praziquantel through the Use of Coformer Derivatives Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • Title: Stereochemistry of Organic Compounds Source: DOKUMEN.PUB URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral Auxiliary Comparison Guide: 2,3-Dimethylsuccinic Acid vs. Tartaric Acid in Asymmetric Synthesis

The selection of a chiral auxiliary is a foundational decision in asymmetric synthesis, dictating not only the stereochemical outcome of a reaction but also the operational efficiency of the entire synthetic route. This...

Author: BenchChem Technical Support Team. Date: March 2026

The selection of a chiral auxiliary is a foundational decision in asymmetric synthesis, dictating not only the stereochemical outcome of a reaction but also the operational efficiency of the entire synthetic route. This guide provides an in-depth, objective comparison between two highly effective C2​ -symmetric chiral scaffolds: Tartaric Acid and 2,3-Dimethylsuccinic Acid (2,3-DMSA) .

By analyzing their structural divergence, mechanistic causality, and field-proven experimental protocols, this guide equips drug development professionals and synthetic chemists with the data necessary to optimize enantioselective workflows.

Mechanistic Causality: Electronic vs. Steric Control

The fundamental difference between tartaric acid and 2,3-DMSA lies in the substituents at their stereocenters (C2 and C3). This structural divergence dictates entirely different mechanisms for chiral induction.

Tartaric Acid: Hydrogen-Bonding and Chelation

Tartaric acid is an oxygen-rich, naturally occurring chiral pool molecule[1]. Its two hydroxyl groups allow for facile derivatization into rigidified structures, most notably TADDOLs ( α,α,α′,α′ -tetraaryl-1,3-dioxolane-4,5-dimethanols)[2].

  • Causality of Induction: The acetalization of the diol core locks the C4​ backbone into a rigid 1,3-dioxolane ring. Upon addition of bulky aromatic Grignard reagents, the resulting diarylhydroxymethyl groups are forced into close proximity. Intramolecular hydrogen bonding between these hydroxyls predisposes the molecule to form chelate complexes where metallic centers (e.g., Ti, Lewis acids) reside in a deeply chiral, propeller-like environment[3]. This electronic and steric synergy results in exceptional facial selectivity.

2,3-Dimethylsuccinic Acid: Purely Steric Control

Unlike tartaric acid, 2,3-DMSA is a synthetic molecule that lacks hydroxyl groups, featuring methyl groups at its stereocenters instead[4].

  • Causality of Induction: The absence of oxygen at the stereocenters prevents unwanted chelation or hydrogen bonding, which is critical in transition-metal catalyzed reactions where competitive binding must be avoided. The chiral induction relies entirely on the steric bulk of the methyl groups. The inability of the C2-C3 bond to freely rotate creates a rigid, C2​ -symmetric steric pocket[5]. It is most frequently reduced to (2R,3R)-2,3-dimethyl-1,4-butanediol to serve as a chiral ligand or auxiliary[4].

MechanisticLogic TA Tartaric Acid (Natural Chiral Pool) Hydroxyl Hydroxyl Groups (-OH) Electronic & H-Bonding TA->Hydroxyl Key Substituent DMSA 2,3-Dimethylsuccinic Acid (Synthetic Resolution) Methyl Methyl Groups (-CH3) Purely Steric Bulk DMSA->Methyl Key Substituent TADDOL TADDOL Derivatives (Propeller Chelation Motif) Hydroxyl->TADDOL Acetalization & Grignard Diol 2,3-Dimethyl-1,4-butanediol (Rigid C2-Symmetric Pocket) Methyl->Diol LiAlH4 Reduction

Divergent mechanistic pathways of Tartaric Acid and 2,3-Dimethylsuccinic Acid derivatives.

Quantitative Data & Performance Comparison

To objectively evaluate these auxiliaries, we must compare their physicochemical properties and their historical performance in standard asymmetric transformations.

Table 1: Physicochemical & Structural Comparison
FeatureTartaric Acid2,3-Dimethylsuccinic Acid (2,3-DMSA)
Source Availability Abundant (Natural Chiral Pool)[1]Synthetic (Requires Chemical Resolution)[4]
Stereocenter Substituents Hydroxyl (-OH)Methyl (-CH3)
Primary Mode of Induction H-bonding, Chelation, Steric BulkPurely Steric Hindrance
Key Derivatives TADDOLs, Tartrate Esters, N-spiro salts2,3-Dimethyl-1,4-butanediol
Solubility Profile Highly polar, water-solubleModerately polar, soluble in organics
Table 2: Performance Metrics in Asymmetric Synthesis
Auxiliary / Catalyst SystemReaction ApplicationTypical Enantiomeric Excess (ee)Catalyst / Auxiliary Loading
Ti-TADDOLate Diels-Alder, Nucleophilic Additions>95%[3]5–10 mol% (Catalytic)
Tartaric-derived N-spiro salts Asymmetric α -alkylation of Schiff bases90–98%[6]<1 mol% (Phase-Transfer)
2,3-Dimethyl-1,4-butanediol Diastereoselective Alkylations90–95%[4]Stoichiometric (Auxiliary)
2,3-DMSA (Surface Adsorbate) Homochirality Induction on Cu(110)N/A (2D Chiral Lattice)[5]Monolayer Coverage

Self-Validating Experimental Protocols

A robust synthetic protocol must contain internal checkpoints to verify the integrity of the chiral information. Below are detailed, self-validating methodologies for preparing the active chiral agents from both starting materials.

Protocol A: Synthesis of TADDOL from Dimethyl L-Tartrate

Target: ( α,α,α′,α′ )-Tetraphenyl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol

  • Acetalization (Backbone Rigidification): React dimethyl L-tartrate with acetone and a catalytic amount of p-toluenesulfonic acid. Causality: This step protects the 1,2-diol and rigidifies the molecule into a five-membered dioxolane ring, restricting conformational freedom.

  • Grignard Addition (Steric Amplification): Treat the resulting acetal with an excess of phenylmagnesium bromide (PhMgBr) in anhydrous ether at 0 °C, then reflux. Causality: The ester groups are converted into bulky diphenylhydroxymethyl groups, creating the deep chiral pocket necessary for stereocontrol[3].

  • Self-Validation (Inclusion Complexation): Purify the crude TADDOL by crystallization from hexane/ethyl acetate. TADDOLs have an extraordinary tendency to form enantioselective host-guest inclusion complexes[3]. Validation Check: A sharp melting point (typically 193-195 °C for the tetraphenyl derivative) and a confirmed optical rotation [α]D​ verify both chemical purity and the preservation of enantiomeric integrity.

Protocol B: Preparation of (2R,3R)-2,3-Dimethyl-1,4-butanediol from Racemic 2,3-DMSA

Target: Enantiopure C2​ -symmetric diol auxiliary

  • Resolution via Diastereomeric Salt Formation: Treat racemic 2,3-DMSA with the chiral alkaloid brucine in water/ethanol. Causality: The dibasic salt of the (2R,3R)-enantiomer crystallizes preferentially due to lower solubility[4].

  • Reduction (Preservation of Stereocenters): Treat the resolved (2R,3R)-2,3-DMSA with Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF at 0 °C, warming to reflux. Causality: LiAlH4​ aggressively reduces the carboxylic acids to primary alcohols without risking epimerization at the sterically hindered C2/C3 methyl-bearing carbons[4].

  • Self-Validation (MTPA Derivatization): To prove enantiopurity, derivatize a small sample of the resulting diol with Mosher's acid chloride ((R)-MTPA-Cl). Validation Check: Analyze the resulting diester via Chiral HPLC or 19F NMR. The absence of the (S,S)-MTPA diastereomeric peaks confirms an enantiomeric excess of >98%[4].

Workflow Start1 Racemic 2,3-DMSA Res Resolution via Brucine (Fractional Crystallization) Start1->Res Diastereomeric Salt Red Reduction (LiAlH4/THF) Preserves Stereocenters Res->Red Enantiopure Acid Val1 Validation: Chiral HPLC of MTPA Diester (>98% ee) Red->Val1 Derivatization Start2 Dimethyl L-Tartrate Ketal Acetalization (Acetone/H+) Start2->Ketal Backbone Rigidification Grig Grignard Addition (PhMgBr/Ether) Ketal->Grig Bulky Group Addition Val2 Validation: Melting Point & Optical Rotation Grig->Val2 Crystallization

Parallel experimental workflows for preparing chiral auxiliaries with self-validation steps.

Advanced Applications: From Organocatalysis to Surface Chemistry

The utility of these compounds extends far beyond basic auxiliary attachment.

Tartaric Acid in Phase-Transfer Catalysis: Recent advancements have utilized TADDOLs as starting materials to synthesize N-spiro quaternary ammonium salts. These C2-symmetric phase-transfer catalysts (PTCs) are highly efficient for the asymmetric α -alkylation of glycine Schiff bases, achieving high yields and enantioselectivities at catalyst loadings below 1 mol%[6]. Furthermore, tartaric acid derivatives are actively used in enantioselective dissolution techniques to overcome solid solution limitations in pharmaceutical manufacturing[7].

2,3-DMSA in 2D Surface Chirality: Because 2,3-DMSA relies purely on steric hindrance, it has become a critical molecule in the study of surface chemistry. When adsorbed onto an achiral Cu(110) metal surface, the inability of the C2-C3 bond to freely rotate causes a symmetry-breaking interaction. This steric clash forces a chiral reconstruction of the copper substrate itself. Remarkably, doping the surface with trace amounts of tartaric acid can induce homochirality across the entire 2,3-DMSA monolayer via cooperative lateral interactions (a "sergeants-and-soldiers" effect)[5].

Conclusion

The choice between Tartaric Acid and 2,3-Dimethylsuccinic Acid hinges on the specific mechanistic requirements of your target reaction:

  • Select Tartaric Acid / TADDOLs when your reaction benefits from Lewis acid activation, hydrogen-bonding networks, or when you require a highly tunable, easily accessible catalyst from the natural chiral pool.

  • Select 2,3-Dimethylsuccinic Acid when your transition-metal catalyst is sensitive to oxygen chelation, when you require purely steric asymmetric induction, or when engineering chiral metal surfaces.

Sources

Comparative

Advanced Metal-Organic Frameworks for Gas Adsorption: 2,3-Dimethylsuccinic Acid vs. Alternative Dicarboxylate Linkers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach metal-organic framework (MOF) engineering not merely as a synthetic exercise, but as a mechanism to control molecular traffic at the Ångström level. In pharmaceutical gas separation, therapeutic gas storage, and environmental capture, the choice of the organic linker dictates the thermodynamic and kinetic boundaries of the material.

This guide provides an objective, data-backed comparison between 2,3-Dimethylsuccinic acid (2,3-DMSA) based MOFs and traditional aromatic or unsubstituted aliphatic dicarboxylate linkers. By dissecting the causality behind framework topology and gas diffusion, we can establish highly optimized, self-validating protocols for gas adsorption analysis.

Mechanistic Insights: Structural Dynamics and Steric Gating

To understand the superior tunable performance of 2,3-DMSA, we must benchmark it against the two dominant classes of dicarboxylate linkers:

  • Rigid Aromatic Linkers (e.g., 1,4-Benzenedicarboxylate / BDC): Linkers like BDC form highly robust, static structures (such as the fcu topology in 1[1]). While they offer massive surface areas, their rigid pores lack the dynamic flexibility required to selectively gate gas molecules with nearly identical kinetic diameters (e.g., CO₂ vs. N₂).

  • Flexible Aliphatic Linkers (e.g., Succinic Acid): Unsubstituted aliphatic chains possess high conformational freedom. MOFs built from succinic acid exhibit a pronounced "breathing" effect, dynamically swelling upon gas adsorption (2[2],[3]). This yields exceptional selectivity, but often compromises overall working capacity and structural stability during solvent removal[4].

  • Semi-Rigid Substituted Aliphatics (2,3-DMSA): The addition of two methyl groups to the succinate backbone introduces critical steric hindrance, locking the linker into a "semi-rigid" state. Crucially, 2,3-DMSA exists as distinct stereoisomers that dictate the macro-topology of the MOF. As demonstrated in recent structural diversity studies, the chiral isomers (D/L) adopt a gauche conformation, driving the assembly of 2D layered frameworks with weak interlayer interactions. These can be sonochemically exfoliated into nanosheets, drastically reducing gas diffusion path lengths[5],[6]. Conversely, the meso isomer adopts a trans conformation, yielding rigid 3D covalent frameworks ideal for size-exclusion gas trapping[5].

G A 2,3-Dimethylsuccinic Acid (2,3-DMSA) B Chiral Isomers (D/L) Gauche Conformation A->B Resolution C Meso Isomer Trans Conformation A->C Direct Use D 2D Layered Frameworks Weak Interlayer Forces B->D Coordination E 3D Covalent Frameworks Rigid Pore Structure C->E Coordination F Exfoliation to Nanosheets (Rapid Gas Diffusion) D->F Sonication G Steric Gating (High Gas Selectivity) E->G Activation

Isomer-directed topological divergence in 2,3-DMSA MOFs dictating gas adsorption mechanisms.

Comparative Gas Adsorption Performance

The table below synthesizes quantitative performance metrics across the three linker paradigms. Notice how 2,3-DMSA bridges the gap between the high capacity of rigid aromatics and the high selectivity of flexible aliphatics.

Linker TypeRepresentative MOF SystemFramework DynamicsBET Surface Area (m²/g)CO₂/N₂ Selectivity (IAST)Primary Gas Adsorption Mechanism
Rigid Aromatic (BDC) UiO-66Static / Rigid1100 - 1400Low to Moderate (~20)Physisorption in static micropores
Flexible Aliphatic (Succinate) Zr-Succinate / Bio-MOFHighly Flexible (Breathing)200 - 700High (~80+)Dynamic pore expansion
Semi-Rigid Aliphatic (2,3-DMSA) Ln-DMSA / Mn-DMSAIsomer-Dependent (2D/3D)400 - 800Very High (~100+)Steric gating & reduced diffusion paths

Self-Validating Experimental Protocols

To ensure data integrity, the synthesis and activation of aliphatic MOFs must be treated as a self-validating system. Aliphatic frameworks lack the extensive π-π stacking of their aromatic counterparts, making them highly susceptible to pore collapse via capillary forces if activated improperly.

Protocol A: Modulated Solvothermal Synthesis
  • Precursor Assembly: Dissolve the metal salt (e.g., ZrCl₄ or Mn(NO₃)₂) and the target isomer of 2,3-DMSA in N,N-dimethylformamide (DMF).

  • Modulation: Add formic acid (FA) as a modulator. Causality: FA competes with the dicarboxylate linker for metal coordination sites, slowing down the nucleation rate. This thermodynamic control prevents the precipitation of amorphous kinetic products and ensures high-fidelity crystalline growth[1].

  • Crystallization: Heat the mixture in a Teflon-lined autoclave at 120°C for 48 hours.

Protocol B: Supercritical CO₂ Activation (Critical Step)
  • Solvent Exchange: Decant the mother liquor and wash the crystals with fresh DMF, followed by a 3-day solvent exchange with anhydrous ethanol (replacing the solvent daily).

  • Supercritical Drying: Transfer the ethanol-soaked MOF to a supercritical CO₂ (scCO₂) dryer. Flush with liquid CO₂ at 10°C, then raise the temperature to 40°C and pressure to 100 bar to transition CO₂ into the supercritical phase. Slowly vent the chamber. Causality: Bypassing the liquid-gas phase boundary entirely eliminates the capillary forces that typically cause pore collapse in flexible aliphatic MOFs[2].

  • Validation Check: Perform in-situ FTIR spectroscopy on the activated powder. The complete disappearance of the carbonyl stretch at ~1650 cm⁻¹ validates the total removal of DMF without requiring destructive thermal degradation.

Protocol C: High-Resolution Gas Adsorption Analysis
  • Volumetric Dosing: Load the activated MOF into a surface area analyzer. Collect high-resolution N₂ isotherms at 77 K to calculate the BET surface area.

  • Thermodynamic Profiling: Collect CO₂ and N₂ isotherms at both 273 K and 298 K. Causality: Measuring at two distinct temperatures allows us to apply the Clausius-Clapeyron equation to calculate the isosteric heat of adsorption ( Qst​ ). A Qst​ value between 30-45 kJ/mol mathematically validates that the high selectivity is driven by strong, specific linker-gas dipole interactions (facilitated by the steric gating of the methyl groups) rather than mere kinetic trapping.

G S1 Solvothermal Synthesis S2 Solvent Exchange S1->S2 Remove unreacted ligands S3 Supercritical CO2 Activation S2->S3 Prevent pore collapse S4 Isotherm Measurement S3->S4 Volumetric analysis S5 IAST Selectivity Calculation S4->S5 Thermodynamic modeling

Self-validating workflow for the synthesis, activation, and evaluation of aliphatic MOFs.

Applications in Drug Development & Therapeutics

For professionals in pharmaceutical engineering, the transition from rigid BDC linkers to tunable 2,3-DMSA linkers unlocks new capabilities in gas handling:

  • Therapeutic Gas Delivery: The highly specific pore environments created by the meso-2,3-DMSA isomer allow for the safe, high-density storage and controlled release of therapeutic gases such as Nitric Oxide (NO) or Oxygen (O₂).

  • Anesthetic Gas Recovery: The steric gating provided by the methyl groups can be precisely tuned to capture and recycle volatile fluorinated anesthetics from hospital exhaust streams, a critical environmental and economic priority.

  • Process Gas Purification: The structural flexibility inherent to aliphatic linkers makes them vastly superior to zeolites for the trace purification of process gases used in sensitive active pharmaceutical ingredient (API) manufacturing.

References

  • Isomer-Directed Structural Diversity and Its Effect on the Nanosheet Exfoliation and Magnetic Properties of 2,3-Dimethylsuccinate Hybrid Frameworks , European Journal of Inorganic Chemistry / Sci-Hub,5

  • Throwing light on the current developments of two-dimensional metal–organic framework nanosheets (2D MONs) , RSC Publishing, 6

  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks , PMC - NIH, 2

  • Design and Preparation of Succinic Acid-Based Metal-Organic Frameworks for CO2 Adsorption Technology , Kyushu University Library, 4

  • Engineering Structural Dynamics of Zirconium Metal–Organic Frameworks Based on Natural C4 Linkers , Journal of the American Chemical Society, 3

  • Ordering Bent and Straight Dicarboxylate Linkers in an fcu Zirconium Metal–Organic Framework , PMC - NIH, 1

Sources

Validation

Biological Activity of 2,3-Dimethylsuccinic Acid Esters vs. Parent Diacid: A Comprehensive Comparison Guide

Introduction & Mechanistic Overview 2,3-Dimethylsuccinic acid (2,3-DMSA) is a critical dicarboxylic acid analog used extensively to probe the tricarboxylic acid (TCA) cycle and cellular transport mechanisms. However, res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2,3-Dimethylsuccinic acid (2,3-DMSA) is a critical dicarboxylic acid analog used extensively to probe the tricarboxylic acid (TCA) cycle and cellular transport mechanisms. However, researchers face a fundamental pharmacokinetic challenge when utilizing 2,3-DMSA in in vitro and in vivo models: as a highly polar diacid, it is fully ionized at physiological pH. Consequently, its cellular entry is strictly gated by specific sodium-dependent dicarboxylate transporters, primarily NaDC1 (SLC13A2) and NaDC3 (SLC13A3) .

To bypass this restricted delivery, medicinal chemists employ an esterification strategy (creating, for example, dimethyl or diethyl 2,3-dimethylsuccinate). By masking the carboxylate anions with alkyl groups, the molecule's lipophilicity is drastically increased, converting it into a cell-permeable prodrug.

The Parent Diacid: Transporter-Dependent Delivery

The parent diacid relies entirely on active transport. Recent cryo-EM structural analyses of human NaDC3 reveal that 2,3-dimethylsuccinate binds with high affinity ( Kd​ ~10.2 µM) within the transport domain in both the outward-occluded and inward-open conformations [1]. Because its uptake is coupled to the electrochemical gradient of sodium, its biological activity is heavily restricted to tissues that express these transporters, such as the kidney proximal tubules, liver, and specific brain regions [2].

The Ester Prodrug: Passive Diffusion & Intracellular Trapping

Esterification neutralizes the molecule, allowing it to bypass SLC13 transporters via rapid passive diffusion across the lipid bilayer. Once inside the cytosol, ubiquitous intracellular carboxylesterases hydrolyze the ester bonds. This causality is the foundation of the "prodrug trap" mechanism: the uncharged ester diffuses in, esterases cleave the alkyl groups, and the resulting charged 2,3-dimethylsuccinate is trapped intracellularly, unable to passively diffuse back out. This allows for broad tissue distribution and massive intracellular accumulation regardless of NaDC expression.

Quantitative Data Comparison

The following table summarizes the physicochemical and biological performance metrics of the parent diacid versus its diethyl ester derivative.

Pharmacological Property2,3-Dimethylsuccinic Acid (Parent Diacid)Diethyl 2,3-Dimethylsuccinate (Ester Prodrug)
Molecular State (pH 7.4) Divalent Anion (Charged)Neutral Molecule
Passive Membrane Permeability Very LowHigh
Cellular Entry Mechanism Active Transport (NaDC1 / NaDC3)Passive Lipid Diffusion
Tissue Specificity Restricted (Kidney, Liver, Brain)Broad / Ubiquitous
Intracellular Activation Immediate (Directly Active)Requires Esterase Cleavage
NaDC3 Binding Affinity ( Kd​ ) ~10.2 µM [1]Poor / Non-binding

Experimental Protocols: Self-Validating Workflows

To objectively compare the biological activity and uptake mechanisms of these two compounds, the following self-validating protocols must be employed.

Protocol 1: In Vitro Cell Permeability & Esterase Cleavage Assay

Causality & Logic: To prove that the ester prodrug successfully enters the cell and is converted to the active diacid, we must quantify the intracellular accumulation of both the intermediate mono-ester and the final diacid. We include Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, as a negative control. If BNPP halts the appearance of the diacid, it validates that the conversion is strictly enzymatically driven.

  • Cell Preparation: Seed HeLa cells (which lack robust NaDC3 expression) in 6-well plates and culture until 80% confluent.

  • Pre-treatment (Control): Pre-incubate half the wells with 100 µM BNPP for 30 minutes to inhibit intracellular esterases.

  • Compound Dosing: Treat cells with 500 µM of Diethyl 2,3-dimethylsuccinate for 1, 2, and 4 hours.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol.

  • LC-MS/MS Quantification: Centrifuge the lysate and analyze the supernatant via LC-MS/MS. Monitor the specific MRM transitions for the diethyl ester, the monoethyl ester intermediate, and the fully cleaved 2,3-dimethylsuccinic acid.

  • Validation: In BNPP-treated cells, you should observe an accumulation of the diethyl/monoethyl ester and a near-total absence of the parent diacid, proving the esterase-dependent activation mechanism.

Protocol 2: NaDC-3 Transporter Competition & Uptake Assay

Causality & Logic: To demonstrate that the parent diacid (but not the ester) is a specific substrate for NaDC3, we utilize a radiolabeled competitive uptake assay in primary human proximal tubule (HPT) cells [3]. We strictly maintain the assay buffer at pH 7.5–8.5. Lower pH levels protonate the substrate, reducing the concentration of the fully ionized divalent form required for Na+-coupled transport [2].

  • Cell Preparation: Culture primary HPT cells on permeable membrane inserts to establish polarized monolayers.

  • Buffer Optimization: Prepare a sodium-replete transport buffer (140 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES) strictly adjusted to pH 7.8 to ensure the diacid is fully ionized.

  • Inhibitor/Competitor Dosing: Pre-incubate cells for 15 minutes with either 1 mM unlabeled 2,3-Dimethylsuccinic acid or 1 mM Diethyl 2,3-dimethylsuccinate.

  • Radiotracer Addition: Add 10 µM of [14C]-Succinate to the apical chamber and incubate for 10 minutes.

  • Quantification: Wash cells three times with ice-cold sodium-free buffer (choline chloride replacement) to stop transport. Solubilize cells in 1% SDS and measure intracellular radioactivity via liquid scintillation counting.

  • Validation: The parent diacid will competitively inhibit[14C]-Succinate uptake (reducing radioactive counts), while the ester will show no competitive inhibition, proving it does not interact with the NaDC3 binding pocket.

Pathway Visualization

The following diagram illustrates the divergent cellular uptake mechanisms between the parent diacid and its esterified prodrug.

Cellular_Uptake_Mechanisms cluster_extracellular Extracellular Environment (pH 7.4) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol Diacid_Ext 2,3-Dimethylsuccinic Acid (Charged Diacid) NaDC NaDC1 / NaDC3 Transporters Diacid_Ext->NaDC Specific Binding (Kd ~10 µM) Ester_Ext 2,3-Dimethylsuccinate Ester (Neutral Prodrug) Diffusion Passive Diffusion (Lipophilic) Ester_Ext->Diffusion Diacid_Int Active 2,3-Dimethylsuccinate (Trapped) NaDC->Diacid_Int Na+ Coupled Transport Ester_Int Intracellular Ester Diffusion->Ester_Int Esterase Intracellular Esterases Ester_Int->Esterase Substrate Esterase->Diacid_Int Hydrolysis & Cleavage

Cellular uptake pathways: Active NaDC transport of the diacid vs. passive diffusion and cleavage of the ester.

References

  • Li, Y., Song, J., Mikusevic, V., et al. "Substrate translocation and inhibition in human dicarboxylate transporter NaDC3." Nature Structural & Molecular Biology, 32(3):502-512, 2025.[Link]

  • Chen, X., Tsukaguchi, H., Chen, X.Z., et al. "Molecular and functional analysis of SDCT2, a novel rat sodium-dependent dicarboxylate transporter." Journal of Clinical Investigation, 103(8):1159-68, 1999.[Link]

  • Tobin, J.D., Robinson, C.N., Luttrell-Williams, E.S., et al. "Role of Plasma Membrane Dicarboxylate Transporters in the Uptake and Toxicity of Diglycolic Acid, a Metabolite of Diethylene Glycol, in Human Proximal Tubule Cells." Toxicological Sciences, 190(1):1–12, 2022.[Link]

Comparative

A comparative study of different methods for the chiral resolution of 2,3-Dimethylsuccinic acid

A Comparative Guide to the Chiral Resolution of 2,3-Dimethylsuccinic Acid This guide provides an in-depth comparative analysis of the primary methods for the chiral resolution of 2,3-dimethylsuccinic acid. It is intended...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Chiral Resolution of 2,3-Dimethylsuccinic Acid

This guide provides an in-depth comparative analysis of the primary methods for the chiral resolution of 2,3-dimethylsuccinic acid. It is intended for researchers, scientists, and professionals in drug development who require enantiomerically pure forms of this versatile chiral building block. This document moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.

Introduction: The Significance of Chiral 2,3-Dimethylsuccinic Acid

2,3-Dimethylsuccinic acid is a dicarboxylic acid possessing two chiral centers, giving rise to three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-dimethylsuccinic acid, and an achiral meso-diastereomer, (2R,3S)-dimethylsuccinic acid.[1] The enantiomerically pure forms are valuable C₂-symmetric building blocks in asymmetric synthesis, particularly for the development of chiral ligands and auxiliaries.[2] The primary challenge in obtaining these pure enantiomers lies in separating them from the racemic mixture and the often co-occurring meso form. This guide explores and compares the three most effective strategies for achieving this separation: diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography.

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique remains a widely used and scalable method for separating enantiomers.[3][4] The fundamental principle involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most notably solubility.[1][5] This difference allows for their separation via fractional crystallization.

Causality Behind Experimental Choices
  • Choice of Resolving Agent: The selection of the chiral base is critical. Alkaloids such as cinchonidine, brucine, and strychnine are historically effective but can be toxic.[1][2] Synthetic chiral amines, like (R)- or (S)-1-phenylethylamine, offer a safer and often more readily available alternative. The ideal resolving agent forms a salt with one enantiomer that is significantly less soluble in a given solvent system than the salt of the other enantiomer, facilitating high recovery of a single diastereomer through crystallization.

  • Solvent System: The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. This often requires screening various solvents or solvent mixtures (e.g., water, ethanol, acetone, or mixtures thereof). The goal is to find a system where one salt crystallizes readily upon cooling, while the other remains in the mother liquor.

Experimental Protocol: Resolution with a Chiral Amine
  • Salt Formation: Dissolve the racemic 2,3-dimethylsuccinic acid in a suitable solvent (e.g., aqueous ethanol). Add an equimolar amount of the chiral resolving agent (e.g., (R)-1-phenylethylamine).

  • Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, now enriched in the other diastereomer, can be set aside for separate processing.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH. This protonates the carboxylate groups, liberating the free enantiomerically enriched 2,3-dimethylsuccinic acid.

  • Extraction and Recovery: Extract the enriched acid with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the protonated chiral resolving agent, which can be recovered by basification and extraction.

  • Purification: Dry the organic extracts, evaporate the solvent, and purify the resulting enantiomerically enriched acid, typically by recrystallization, to achieve high enantiomeric purity.[1]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation & Recovery racemic_acid Racemic (R/S)-Acid salt_formation Diastereomeric Salts (R,R-Salt & S,R-Salt) racemic_acid->salt_formation Mix in Solvent resolving_agent Chiral (R)-Base resolving_agent->salt_formation crystallization Cool & Crystallize salt_formation->crystallization crystals Less Soluble Crystals (e.g., R,R-Salt) crystallization->crystals mother_liquor Mother Liquor (Enriched in S,R-Salt) crystallization->mother_liquor acidification Acidify (HCl) crystals->acidification extraction Extract acidification->extraction pure_enantiomer Pure (R)-Acid extraction->pure_enantiomer recovered_base Recovered (R)-Base extraction->recovered_base

Workflow for Diastereomeric Salt Crystallization.

Method 2: Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. This technique relies on the ability of an enzyme to stereoselectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. For dicarboxylic acids, lipases are commonly used to catalyze the enantioselective esterification of one of the acid groups.

Causality Behind Experimental Choices
  • Enzyme Selection: Lipases, particularly immobilized forms like Candida antarctica Lipase B (CALB), are widely used due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity.[6][7] Immobilization facilitates easy separation of the enzyme from the reaction mixture and allows for its reuse, improving process economics.

  • Reaction Conditions: The choice of acyl donor (an alcohol) and solvent is crucial. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the unreacted starting material and the esterified product.

Experimental Protocol: Lipase-Catalyzed Esterification
  • Reaction Setup: In a suitable organic solvent (e.g., toluene or THF), combine the racemic 2,3-dimethylsuccinic acid, an alcohol (e.g., benzyl alcohol), and the immobilized lipase (e.g., Novozym 435 - immobilized CALB).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40-50°C) and monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC or GC) until approximately 50% of the acid has been converted to the mono-ester.

  • Enzyme Removal: Once the target conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed and reused.

  • Separation: The resulting mixture contains one enantiomer of the acid (the one that reacts slower) and the mono-ester of the other enantiomer. These can be separated based on their different chemical properties. For instance, the unreacted acid can be extracted into a basic aqueous solution (e.g., NaHCO₃).

  • Product Isolation:

    • Unreacted Acid: Acidify the basic aqueous extract to precipitate the enantiomerically enriched acid, which can then be collected by filtration or extraction.

    • Esterified Product: The organic layer contains the enantiomerically enriched mono-ester. This can be isolated by evaporating the solvent. If the free acid form is desired, the ester can be hydrolyzed under basic conditions (saponification) followed by acidification.

G cluster_0 Step 1: Selective Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Product Isolation racemic_acid Racemic (R/S)-Acid reaction Mixture: (S)-Acid + (R)-Monoester racemic_acid->reaction Incubate to ~50% Conversion enzyme Immobilized Lipase + Alcohol enzyme->reaction separation Aqueous Extraction (Basic pH) reaction->separation organic_phase Organic Phase: (R)-Monoester separation->organic_phase aqueous_phase Aqueous Phase: (S)-Acid Salt separation->aqueous_phase hydrolysis Hydrolysis organic_phase->hydrolysis acidification Acidification aqueous_phase->acidification pure_r_acid Pure (R)-Acid hydrolysis->pure_r_acid pure_s_acid Pure (S)-Acid acidification->pure_s_acid

Workflow for Enzymatic Kinetic Resolution.

Method 3: Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative technique for separating enantiomers.[8][9] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[10]

Causality Behind Experimental Choices
  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support, such as Chiralcel® OD or Chiralpak® AD) are highly versatile and have demonstrated broad applicability for separating a wide range of chiral compounds, including carboxylic acids.[9][11]

  • Mobile Phase: For acidic compounds like 2,3-dimethylsuccinic acid, normal-phase mobile phases (e.g., hexane/isopropanol) are typically used. A small amount of a strong acid, like trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of the carboxyl groups, leading to better peak shape and improved resolution.

  • Technique (HPLC vs. SFC): While HPLC is well-established, SFC is gaining popularity as a "greener" and often faster alternative.[12][13] SFC uses supercritical CO₂ as the main mobile phase component, reducing organic solvent consumption and allowing for faster separations due to lower viscosity and higher diffusivity.

Experimental Protocol: Preparative Chiral HPLC
  • Column Selection and Equilibration: Select an appropriate polysaccharide-based chiral column (e.g., Chiralpak IA). Equilibrate the column with the chosen mobile phase (e.g., Hexane:Ethanol:TFA 80:20:0.1) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 2,3-dimethylsuccinic acid in the mobile phase or a compatible solvent.

  • Loading Study: Perform analytical-scale injections to determine the retention times of the enantiomers and optimize the separation conditions (mobile phase composition, flow rate).

  • Preparative Separation: Inject larger quantities of the racemic mixture onto the preparative-scale column. The enantiomers will travel through the column at different speeds and elute as separate bands.

  • Fraction Collection: Use a fraction collector triggered by a UV detector to collect the eluting peaks corresponding to each pure enantiomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated, enantiomerically pure acids.

G cluster_0 Mobile Phase cluster_1 Separation cluster_2 Detection & Collection pump Pump injector Injector (Racemic Mixture) pump->injector column Chiral Column (CSP) injector->column Inject detector UV Detector column->detector collector Fraction Collector detector->collector enantiomer1 Pure Enantiomer 1 collector->enantiomer1 enantiomer2 Pure Enantiomer 2 collector->enantiomer2

Workflow for Preparative Chiral Chromatography.

Comparative Performance Analysis

The choice of resolution method depends heavily on the specific requirements of the project, including scale, required purity, cost, and available equipment.

FeatureDiastereomeric Salt CrystallizationEnzymatic Kinetic ResolutionChiral Chromatography (HPLC/SFC)
Principle Different solubility of diastereomeric saltsEnantioselective enzyme catalysisDifferential interaction with a Chiral Stationary Phase (CSP)
Max. Yield 50% per cycle (theoretically 100% if racemization is possible)50% for each enantiomer (ideal)>95% recovery is achievable
Scalability Excellent; easily scaled to kilogram and ton quantitiesGood; can be scaled, but may require large enzyme quantitiesModerate; preparative scale is common but can be costly for very large quantities
Purity (e.e.) Can be very high (>99%) after recrystallizationTypically high (>95%), dependent on enzyme selectivity (E-value)Excellent (>99.5%) is often achievable
Development Time Can be lengthy due to screening of resolving agents and solventsModerate; requires screening of enzymes and reaction conditionsFast for analytical scale; preparative method development can be intensive
Cost Generally cost-effective, especially if resolving agent is recoveredCan be expensive due to the cost of the enzyme, but reusability helpsHigh initial investment for equipment and columns; solvent costs can be significant
Pros Proven, robust technology; low capital investmentHigh selectivity; mild conditions; "green" approachHigh purity; applicable to a wide range of compounds; direct separation
Cons Often trial-and-error; max 50% yield per cycle; resolving agent may be toxicMax 50% yield for each product; requires separation of product from substrateHigh cost; high solvent consumption (HPLC); requires specialized equipment

Conclusion and Recommendations

Each method for the chiral resolution of 2,3-dimethylsuccinic acid offers distinct advantages and disadvantages.

  • Diastereomeric Salt Crystallization is the method of choice for large-scale industrial production where cost is a primary driver and a robust, well-established protocol is desired. Its main drawback is the theoretical 50% yield limit per crystallization cycle.

  • Enzymatic Kinetic Resolution is an excellent option for medium-scale synthesis where high selectivity and environmentally friendly conditions are prioritized. The ability to reuse immobilized enzymes makes it increasingly cost-competitive.

  • Chiral Chromatography is unparalleled for analytical-scale purity determination and for producing high-purity enantiomers on a small to medium preparative scale (milligrams to kilograms).[13][14] It is particularly valuable during research and development when rapid access to pure enantiomers is needed for biological testing or as standards.

Ultimately, a hybrid approach may be the most efficient. For example, a bulk separation could be performed by crystallization to achieve moderate enantiomeric enrichment, followed by a final polishing step using preparative chiral HPLC to reach the highest required purity. The selection of the optimal method requires a careful evaluation of the project's specific goals, scale, and available resources.

References

  • Sutton, S. C., Nantz, M. H., & Hitchcock, S. R. (1992). AN IMPROVED PROCEDURE FOR THE PREPARATION AND RESOLUTION OF dl-2,3-DIMETHYLSUCCINIC ACID. Organic Preparations and Procedures International, 24(1), 39-43. [Link]

  • PubChem. (n.d.). 2,3-Dimethylsuccinic acid. National Center for Biotechnology Information. [Link]

  • Singh, R., & Singh, B. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(31), 8933-8937. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • YMC America. (n.d.). Chiral Prep Chromatography Utilizing Twin-Column Technology. YMC America. [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]

  • Macherey-Nagel. (n.d.). HPLC columns for enantiomer separations. hplc.eu. [Link]

  • Zaggout, F. R., et al. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Jordan Journal of Chemistry, 1(2), 1443-1450. [Link]

  • ResearchGate. (n.d.). Diastereomeric salt crystallization of chiral molecules via sequential coupled-Batch operation. Request PDF. [Link]

  • Friščić, T., & Jones, W. (2017). Selective enzymatic esterification of lignin model compounds in the ball mill. Beilstein Journal of Organic Chemistry, 13, 173-179. [Link]

  • Yashima, E., et al. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(11), 2439-2453. [Link]

  • Waters. (n.d.). Enantiomeric and Diastereomeric Resolutions of Chiral Pesticides by ACQUITY UPC2 with UV Detection. Waters. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 22(10), 1735. [Link]

  • Faizi, D. J., et al. (2020). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 85(22), 14648-14661. [Link]

  • Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 661. [Link]

  • Szeleczky, Z., et al. (2026). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams... Molecules, 31(3), 623. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(3), 34-37. [Link]

  • de la Cruz, P., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1897. [Link]

  • BGB Analytik AG. (n.d.). CHIRAL Handbook. BGB Analytik. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • MDPI. (2021). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 26(16), 4885. [Link]

  • PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Journal of Biotechnology, 89(2-3), 155-165. [Link]

  • Chemistry Stack Exchange. (2022). stable conformation of 2,3-dimethylsuccinic acid. Chemistry Stack Exchange. [Link]

  • MDPI. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 27(19), 6475. [Link]

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Validation

Validation of Enantiomeric Excess of 2,3-Dimethylsuccinic Acid by Chiral HPLC: A Comparative Technical Guide

As a Senior Application Scientist, I approach the validation of enantiomeric excess (ee) not merely as a routine measurement, but as a rigorous exercise in physical chemistry. 2,3-Dimethylsuccinic acid is a highly valuab...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of enantiomeric excess (ee) not merely as a routine measurement, but as a rigorous exercise in physical chemistry. 2,3-Dimethylsuccinic acid is a highly valuable C2​ -symmetric building block used in the synthesis of asymmetric catalysts and pharmaceutical intermediates[1].

However, its stereochemical landscape presents a unique analytical challenge. The molecule possesses two chiral centers, giving rise to three distinct stereoisomers: the chiral enantiomeric pair (2R,3R) and (2S,3S), and the achiral meso-(2R,3S) diastereomer[2]. Because dicarboxylic acids lack a strong conjugated chromophore and are highly polar, developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of chromatographic causality.

The Mechanistic Challenge of Dicarboxylic Acids

To accurately determine the ee of 2,3-dimethylsuccinic acid, we must separate the (2R,3R) and (2S,3S) enantiomers. This requires a Chiral Stationary Phase (CSP) capable of forming transient diastereomeric complexes with the analyte[3].

The primary hurdle is the molecule's two ionizable carboxyl groups ( pKa1​≈3.8 , pKa2​≈6.0 ). If analyzed in their native state on a standard silica-backed CSP, these carboxylates will undergo secondary ionic interactions and hydrogen bonding with residual silanols, leading to severe peak tailing and loss of resolution. Furthermore, the lack of a π -conjugated system necessitates UV detection at low wavelengths (e.g., 210 nm), where mobile phase background noise is highest.

To overcome these challenges, we must choose between two distinct analytical strategies: Direct Separation and Pre-column Derivatization .

Comparative Analysis of Chiral Separation Strategies

Strategy A: Direct Separation via Polysaccharide CSPs

This approach analyzes the free diacid directly using an amylose or cellulose-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • The Causality of the Mobile Phase: To prevent the peak tailing associated with free carboxylates, the mobile phase must be acidified. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the diacid, keeping it in a neutral, fully protonated state. This forces the molecule to interact with the CSP purely through steric fit, dipole-dipole interactions, and controlled hydrogen bonding within the chiral grooves of the polysaccharide.

  • Pros: Analyzes the molecule in its native state, eliminating the risk of derivatization-induced racemization or kinetic resolution artifacts.

  • Cons: TFA has significant UV absorbance at 210 nm, which raises the baseline and reduces the Limit of Detection (LOD).

Strategy B: Pre-column Derivatization (Dimethyl Esterification)

This indirect approach converts the polar diacid into a volatile, neutral dimethyl ester (dimethyl 2,3-dimethylsuccinate) prior to HPLC analysis.

  • The Causality of Derivatization: By masking the hydrogen-bond donating carboxyl groups with methyl esters, we completely eliminate secondary interactions with the silica support. This allows for the use of a simple, acid-free mobile phase (e.g., pure Hexane/Isopropanol).

  • Pros: Yields exceptionally sharp peaks, superior baseline resolution ( Rs​>2.5 ), and a quiet UV baseline at 210 nm, significantly improving sensitivity.

  • Cons: Introduces a chemical transformation step. If the derivatization reaction (e.g., using TMS-diazomethane or methanolic H2​SO4​ ) is incomplete or favors one enantiomer kinetically, the resulting ee calculation will be artificially skewed.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both strategies when executed on a standard HPLC system with a diode array detector (DAD).

ParameterStrategy A: Direct SeparationStrategy B: Pre-column Derivatization
Analyte Form Native Free DiacidDimethyl Ester Derivative
Optimal Column Chiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)
Mobile Phase Hexane / IPA / TFA (90:10:0.1)Hexane / IPA (95:5)
Detection Wavelength 210 nm210 nm
Typical Resolution ( Rs​ ) 1.8 – 2.2> 2.5
Limit of Detection (LOD) ~0.05 mg/mL (Due to TFA background)~0.01 mg/mL (Clean baseline)
Artifact Risk Low (Direct measurement)Moderate (Kinetic resolution risk)
Throughput High (No prep required)Low (Requires reaction & extraction)

Experimental Workflow & Logical Relationships

The decision-making process and execution workflow for validating the ee of 2,3-dimethylsuccinic acid is mapped below.

HPLC_Workflow Start 2,3-Dimethylsuccinic Acid Sample Decision Select Analytical Strategy Start->Decision Direct Direct Chiral HPLC (Polysaccharide CSP) Decision->Direct Native Analysis Deriv Pre-column Derivatization (Dimethyl Esterification) Decision->Deriv High Sensitivity PrepDirect Dissolve in Mobile Phase (Hexane/IPA/TFA) Direct->PrepDirect PrepDeriv React with TMS-Diazomethane Extract & Dry Deriv->PrepDeriv RunDirect Isocratic Elution UV Detection (210 nm) PrepDirect->RunDirect RunDeriv Normal Phase Chiral HPLC UV Detection (210 nm) PrepDeriv->RunDeriv Validation System Suitability & Resolution (Rs > 1.5) RunDirect->Validation RunDeriv->Validation EE_Calc Calculate Enantiomeric Excess (ee %) Validation->EE_Calc Validated Data

Workflow for selecting and executing chiral HPLC strategies for 2,3-dimethylsuccinic acid.

Self-Validating Experimental Protocol: Direct Chiral HPLC

To ensure absolute trustworthiness, an analytical protocol must be self-validating. You cannot simply inject an unknown sample; you must first prove that the system can separate the enantiomers and that the meso-diastereomer does not co-elute[4]. Here is the definitive protocol for Strategy A .

Phase 1: System Suitability & Baseline Establishment
  • Preparation of the Racemic Standard: Dissolve 1.0 mg of commercially available racemic (2R∗,3R∗) -2,3-dimethylsuccinic acid in 1.0 mL of the mobile phase.

  • Preparation of the Meso Standard: Dissolve 1.0 mg of meso-(2R,3S)-2,3-dimethylsuccinic acid in 1.0 mL of the mobile phase. Causality: The meso form is a diastereomer and will have a fundamentally different retention time. We must map its location to ensure it does not hide beneath our target enantiomer peaks.

  • Preparation of the Unknown Sample: Dissolve 1.0 mg of the enriched/synthesized sample in 1.0 mL of the mobile phase.

Phase 2: Chromatographic Execution
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). Crucial: Premix and degas thoroughly. TFA is volatile and its concentration must remain perfectly stable to maintain retention time reproducibility.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 210 nm (Reference wavelength off).

Phase 3: Self-Validation Sequence & Data Analysis
  • Blank Injection: Inject pure mobile phase. Confirm a flat baseline devoid of ghost peaks.

  • Racemic Injection: Inject the racemic standard. You must observe two peaks of equal area (50:50 ± 1%). Calculate the resolution ( Rs​ ). Do not proceed unless Rs​≥1.5 (baseline resolution).

  • Meso Injection: Inject the meso standard. Document its retention time and verify it is distinctly separated from the two enantiomeric peaks.

  • Sample Injection: Inject the unknown sample. Integrate the peak areas ( A ) of the major and minor enantiomers.

  • Calculate ee: ee(%)=Amajor​+Aminor​∣Amajor​−Aminor​∣​×100

By adhering to this causality-driven framework, you ensure that the calculated enantiomeric excess is an irrefutable reflection of the molecule's true stereochemical purity, free from chromatographic artifacts.

References

  • BenchChem. "The Stereochemical Landscape of Meso-2,3-Dimethylsuccinic Acid: An In-depth Technical Guide." BenchChem.
  • Organic Syntheses. "Working with Hazardous Chemicals - (2R,3R)-2,3-Dimethyl-1,4-butanediol.
  • DOKUMEN.PUB. "Stereochemistry of organic compounds.
  • MDPI. "Symmetry of Hydrogen Bonds: Application of NMR Method of Isotopic Perturbation and Relevance of Solvatomers.

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Comparative

Comparative thermal stability of MOFs synthesized with different stereoisomers of 2,3-Dimethylsuccinic acid

Comparative Thermal Stability Guide: MOFs Synthesized with Stereoisomers of 2,3-Dimethylsuccinic Acid Introduction The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermal Stability Guide: MOFs Synthesized with Stereoisomers of 2,3-Dimethylsuccinic Acid

Introduction

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. 2,3-Dimethylsuccinic acid (2,3-DMSA) is a particularly powerful aliphatic dicarboxylate linker because it features two stereocenters, allowing it to exist as an achiral meso form (R,S) and a chiral racemic mixture (R,R and S,S). For researchers and drug development professionals utilizing MOFs for catalysis, chiral separation, or drug delivery, understanding how these stereoisomers dictate framework topology and thermal stability is critical.

This guide objectively compares the thermal stability of MOFs synthesized with meso- vs. rac-2,3-DMSA, providing mechanistic insights into bulk 3D frameworks and 2D surface-bound MOF architectures[1][2].

Mechanistic Insights: The Causality Behind Thermal Stability

As a Senior Application Scientist, it is essential to look beyond the raw decomposition temperatures ( Tdec​ ) and understand the thermodynamic and kinetic drivers causing these differences. The stereochemistry of 2,3-DMSA impacts thermal stability through two distinct mechanisms depending on the dimensionality of the framework:

1. Bulk 3D Frameworks (Steric Packing & Lattice Energy) In bulk coordination polymers, such as Ce(IV) or Er(III) frameworks, the stereoisomer dictates the dihedral angle between the carboxylate groups and the spatial projection of the methyl groups[3][4].

  • The Meso Advantage: The meso-2,3-DMSA molecule possesses an internal plane of symmetry. This allows the linker to adopt conformations that pack more densely, forming highly symmetric coordination nodes (e.g., the fcu topology in UiO-66 analogues). This dense packing maximizes van der Waals interactions and minimizes bond strain, pushing the thermal decomposition temperature higher.

  • The Racemic Disruption: The chiral racemic mixture lacks this internal symmetry, forcing the framework to accommodate varying dihedral angles. This often results in slightly lower-symmetry space groups or increased steric repulsion between the methyl groups of adjacent linkers, which marginally lowers the lattice energy and the thermal degradation onset.

2. 2D Surface MOFs (Autocatalytic Surface Explosions) When 2,3-DMSA is coordinated to metal surfaces—such as a Cu(110) single crystal—to form 2D MOF monolayers, thermal decomposition proceeds via a highly non-linear, autocatalytic mechanism known as a "surface explosion"[2][5].

  • Vacancy-Mediated Kinetics: The thermal decomposition of the dicarboxylate yields CO₂, H₂, and carbon. The reaction is propagated by "vacancies" (empty adsorption sites). When one molecule decomposes, it creates a vacancy that drastically lowers the activation energy for the decomposition of adjacent molecules, leading to a chain-branching explosion[6].

  • Diastereomeric Differentiation: The meso and rac forms create distinct enantiomorphous 2D networks on the Cu(110) surface[2]. The specific steric footprint of these networks dictates how easily vacancies can self-replicate. Consequently, the diastereomers exhibit profound differences in their decomposition kinetics and initiation temperatures.

Comparative Data Summary

The following table summarizes the thermal stability and decomposition mechanisms of various MOFs synthesized with 2,3-DMSA stereoisomers.

Framework TypeLinker StereoisomerTopology / NetworkThermal Stability ( Tdec​ )Decomposition Mechanism
Ce(IV)-DMSA meso-2,3-DMSAUiO-66 (fcu)~390 °CBulk thermal degradation (carboxylate pyrolysis)
Ce(IV)-DMSA rac-2,3-DMSAUiO-66 (fcu)~385 °CBulk thermal degradation (carboxylate pyrolysis)
Er(III)-DMSA Asymmetric / ChiralLayered Polymeric~400 °CStepwise dehydration followed by ligand pyrolysis
Cu(110) 2D MOF meso-2,3-DMSAEnantiomorphous 2D~440 KAutocatalytic Surface Explosion (Vacancy-mediated)
Cu(110) 2D MOF rac-2,3-DMSAEnantiomorphous 2D~425 KAutocatalytic Surface Explosion (Vacancy-mediated)

(Note: Temperatures for 2D MOFs are approximate onset temperatures derived from Temperature-Programmed Desorption profiles under Ultra-High Vacuum).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows.

Protocol 1: Microwave-Assisted Synthesis and TGA of Bulk Ce(IV)-DMSA MOFs

Rationale: Microwave synthesis provides uniform thermal energy, ensuring kinetic control over crystallization. This is critical when comparing stereoisomers that might otherwise form mixed phases under slow hydrothermal conditions[4].

  • Precursor Preparation: Dissolve equimolar amounts of Ce(IV) ammonium nitrate and the selected 2,3-DMSA stereoisomer (meso or rac) in 15 mL of deionized water.

  • Microwave Synthesis: Transfer the solution to a microwave-transparent Teflon reactor. Ramp the temperature to 120 °C over 5 minutes and hold for 30 minutes under continuous magnetic stirring.

  • Isolation: Isolate the resulting microcrystals via centrifugation (8000 rpm, 10 min). Wash sequentially with deionized water and ethanol to remove unreacted precursors, then dry under vacuum at 80 °C for 12 hours.

  • Thermal Profiling (TGA): Load 10 mg of the activated MOF into an alumina crucible. Heat from 25 °C to 600 °C at a ramp rate of 5 °C/min under a continuous nitrogen flow (50 mL/min). Record the derivative thermogravimetry (DTG) peak to identify the precise Tdec​ .

SynthesisTGA Step1 Select 2,3-DMSA Stereoisomer (meso vs. rac) Step3 Microwave-Assisted Synthesis (Aqueous, 30 min, Mild T) Step1->Step3 Step2 Metal Precursor Preparation (Ce(IV) or Ln(III) Salts) Step2->Step3 Step4 Crystallization & Isolation (Centrifugation & Washing) Step3->Step4 Step5 Thermogravimetric Analysis (TGA) (Ramp 5°C/min under N2) Step4->Step5 Step6 Thermal Stability Profiling (T_dec & Lattice Energy) Step5->Step6

Workflow for synthesizing and thermally profiling 2,3-DMSA MOF diastereomers.
Protocol 2: UHV Temperature-Programmed Desorption (TPD) for 2D MOF Surface Explosions

Rationale: Ultra-High Vacuum (UHV) conditions prevent atmospheric interference and gas-phase readsorption, creating a pristine environment to measure the pure autocatalytic decomposition kinetics of the surface-bound diastereomers[2].

  • Substrate Preparation: Prepare a pristine Cu(110) single-crystal surface via repeated cycles of argon ion sputtering and high-temperature annealing (800 K) in a UHV chamber (base pressure < 10−10 mbar).

  • Monolayer Deposition: Sublimate the 2,3-DMSA stereoisomer (meso or rac) from a Knudsen cell onto the Cu(110) surface held at room temperature to form a saturated 2D MOF monolayer.

  • TPD Execution: Position a quadrupole mass spectrometer (QMS) directly facing the sample surface. Apply a linear heating ramp (1 K/s) to the substrate.

  • Kinetic Analysis: Monitor the simultaneous desorption of decomposition products (m/z 44 for CO₂, m/z 2 for H₂). The extremely sharp, narrow desorption peaks—characteristic of a surface explosion—will reveal the kinetic differentiation between the meso and rac networks.

SurfaceExplosion N1 2D MOF Monolayer on Cu(110) (meso- or rac-2,3-DMSA) N2 Thermal Activation (Heating in UHV Chamber) N1->N2 N3 Vacancy Initiation (Initial CO2 / H2 Desorption) N2->N3 N4 Autocatalytic Propagation (Vacancy Self-Replication) N3->N4 N5 Surface Explosion (Rapid Non-linear Decomposition) N3->N5 Chain Branching N4->N5 N6 Kinetic Differentiation (meso vs. rac packing effects) N5->N6

Autocatalytic surface explosion mechanism for 2,3-DMSA 2D MOFs on Cu(110).

References

  • Karageorgaki, C., Mutombo, P., & Ernst, K.-H. (2019). Interaction of Chiral and Achiral Dimethylsuccinic Acid Diastereomers with a Cu(110) Surface. The Journal of Physical Chemistry C.[Link]

  • Reinsch, H., et al. (2015). The first water-based synthesis of Ce(IV)-MOFs with saturated chiral and achiral C4-dicarboxylate linkers. ResearchGate.[Link]

  • Bernini, M. C., et al. (2010). Thermodynamic and kinetic control on the formation of two novel metal-organic frameworks based on the Er(III) ion and the asymmetric dimethylsuccinate ligand. Inorganic Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2,3-Dimethylsuccinic Acid: Essential Safety Protocols and Operational Plans

This guide provides comprehensive, experience-driven safety and handling protocols for 2,3-Dimethylsuccinic acid (CAS 13545-04-5). Developed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, experience-driven safety and handling protocols for 2,3-Dimethylsuccinic acid (CAS 13545-04-5). Developed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to offer a deep, causal understanding of the necessary precautions. Our objective is to build a foundation of trust by equipping you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile of 2,3-Dimethylsuccinic Acid

2,3-Dimethylsuccinic acid is a solid organic acid that, while not acutely toxic, presents significant irritant hazards that demand careful management. Understanding these hazards is the first step in designing a robust safety protocol. The primary risks are associated with direct contact with the skin, eyes, or respiratory system, particularly when handling the substance as a powder.[1][2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Expert Insight: The irritant nature of 2,3-Dimethylsuccinic acid stems from its acidic functional groups. As a dicarboxylic acid, it can disrupt cell membranes and cause localized inflammation upon contact with moist tissues like the eyes, skin, and respiratory tract. The primary danger when handling the solid form is the generation of fine dust, which can be easily inhaled or settle on surfaces and in the eyes.

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific procedure being performed. The first line of defense is always engineering controls, with PPE serving as the essential final barrier between the user and the chemical.

PPE Selection Workflow

The following workflow illustrates the decision-making process for selecting appropriate PPE when handling 2,3-Dimethylsuccinic acid.

PPE_Selection_Workflow cluster_0 Phase 1: Engineering Controls cluster_1 Phase 2: Task Assessment cluster_2 Phase 3: PPE Assembly EngControls Work in a certified Chemical Fume Hood or Ventilated Enclosure Task Assess Task: Handling Solid Powder or Liquid Solution? EngControls->Task SolidPPE Solid Handling PPE: - N95 Respirator - Goggles & Face Shield - Acid-Resistant Gloves - Full Lab Coat/Apron - Closed-toe Shoes Task->SolidPPE Solid LiquidPPE Liquid Handling PPE: - Goggles (Face shield for splash risk) - Acid-Resistant Gloves - Full Lab Coat/Apron - Closed-toe Shoes Task->LiquidPPE Liquid

Caption: PPE selection workflow for 2,3-Dimethylsuccinic acid.

Detailed PPE Specifications
  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[4][5] Due to the severe irritation risk, a full-face shield should be worn over the goggles, especially when handling larger quantities of the solid or when there is a risk of splashing.[6][7]

  • Hand Protection: Gloves are the most critical point of contact. While standard nitrile gloves offer some protection against many chemicals, for organic acids, more robust options are recommended.[8][9] Always inspect gloves for tears or pinholes before use.

Glove MaterialSuitability for Organic AcidsKey Considerations
Butyl Rubber Excellent Recommended as a top choice for acid resistance, offering high permeation resistance.[6][9]
Neoprene Good Provides good resistance to acids and offers excellent dexterity and tear resistance.[9]
Nitrile Fair to Good Suitable for incidental contact, but compatibility should be verified for prolonged use or with solutions.[8][9] Not the first choice for concentrated acids.
  • Body Protection: A knee-length laboratory coat is the minimum requirement.[4] For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron over the lab coat is required.[6] Clothing must cover the legs, and a bare midriff is unacceptable.[4]

  • Respiratory Protection: When handling the solid powder outside of a certified and properly functioning fume hood (not recommended), or when there is a potential for dust generation even within a hood, a NIOSH-approved N95 dust mask or a higher-level respirator is necessary to prevent respiratory tract irritation.

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.[4][6]

Operational and Disposal Plans

A safe experiment begins before the chemical is touched and ends long after the reaction is complete. This section provides step-by-step plans for handling and disposal.

Step-by-Step Handling Protocol

This workflow outlines the standard procedure for safely handling 2,3-Dimethylsuccinic acid in a laboratory setting.

Handling_Workflow Prep 1. Preparation - Verify fume hood certification. - Assemble & inspect all PPE. - Locate spill kit & eyewash station. Weigh 2. Weighing Solid - Perform within fume hood. - Use anti-static weigh paper. - Handle container gently to avoid creating dust clouds. Prep->Weigh Transfer 3. Transfer & Dissolution - Keep container opening away from breathing zone. - Slowly add acid to the solvent. - Use a spillage tray. Weigh->Transfer Cleanup 4. Post-Handling Cleanup - Decontaminate surfaces. - Wipe down exterior of containers. - Remove PPE correctly. Transfer->Cleanup Waste 5. Waste Segregation - Dispose of contaminated consumables in a dedicated, labeled waste container. Cleanup->Waste

Caption: Standard operational workflow for handling 2,3-Dimethylsuccinic acid.

Detailed Protocol:

  • Preparation and Inspection:

    • Ensure the chemical fume hood has been certified within the last year.

    • Don your required PPE as determined by the workflow above. Carefully inspect gloves for any defects.

    • Confirm the location and accessibility of the nearest spill kit, safety shower, and eyewash station.[10]

    • Have a pre-labeled waste container ready for contaminated materials.

  • Handling Solid 2,3-Dimethylsuccinic Acid:

    • Conduct all manipulations of the solid powder inside a fume hood to contain any dust.[10]

    • When weighing, use a spatula to gently transfer the powder. Avoid dropping or scooping rapidly, which can aerosolize the fine particles.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions:

    • Place your solvent container in a secondary containment tray within the fume hood.

    • Slowly and carefully add the weighed 2,3-Dimethylsuccinic acid to the solvent while stirring.

    • Be aware that while the "add acid to water" rule is most critical for strong mineral acids that generate significant heat of solution, it remains a good general practice.[6]

Emergency Response: Spills and Exposures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

Exposure RouteImmediate Action
Eyes Immediately flush with copious amounts of water for at least 20 minutes, holding the eyelids open. Seek emergency medical attention.[6][11][12]
Skin Immediately flush the affected area with plenty of water. Remove all contaminated clothing while continuing to rinse.[6][11][12]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[6][11][12]
Ingestion Do NOT induce vomiting. If the person is conscious, give water to dilute the substance. Seek immediate emergency medical care.[6]

Spill Response Workflow

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small Spill (Manageable) - Alert others in the area. - Use neutralizing agent (baking soda). - Absorb with inert material. Assess->SmallSpill Small LargeSpill Large Spill (Unmanageable) - Evacuate the immediate area. - Alert supervisor & EHS. - Prevent entry. Assess->LargeSpill Large Cleanup Cleanup & Decontamination - Collect waste into a labeled container. - Decontaminate the area. SmallSpill->Cleanup Report Report Incident LargeSpill->Report Cleanup->Report

Caption: Decision workflow for responding to a chemical spill.

For small spills, a neutralizing agent like sodium bicarbonate (baking soda) should be kept nearby.[6] After neutralization, the material can be absorbed with an inert material (e.g., vermiculite or sand), collected, and placed in a designated waste container.

Disposal Plan

Chemical waste and contaminated materials require careful handling to ensure environmental safety and regulatory compliance.

  • Chemical Waste: All waste containing 2,3-Dimethylsuccinic acid, whether solid or in solution, must be collected in a clearly labeled, sealed, and appropriate waste container.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated consumables must be placed in a dedicated solid waste stream. Do not dispose of this material in regular trash.

  • Final Disposal: All chemical waste must be disposed of through a licensed environmental waste management company, following all local, state, and national regulations.[13][14] Never discharge chemical waste down the drain.[14]

Conclusion

The safe handling of 2,3-Dimethylsuccinic acid is predicated on a thorough understanding of its irritant properties and the disciplined application of engineering controls and personal protective equipment. By integrating these detailed operational, emergency, and disposal plans into your laboratory's standard operating procedures, you create a multi-layered safety system that protects researchers, ensures experimental integrity, and maintains regulatory compliance.

References

  • HazComFast. (n.d.). 2,3-Dimethylsuccinic acid (CAS 13545-04-5).
  • Sigma-Aldrich. (n.d.). 2,3-Dimethylsuccinic acid ≥ 99%.
  • PubChem. (n.d.). 2,3-Dimethylsuccinic acid. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 2,3-DIMETHYLSUCCINIC ACID | 13545-04-5.
  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers.
  • Fisher Scientific. (n.d.). Safety Data Sheet: meso-2,3-Dimercaptosuccinic acid.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet.
  • Montana State University. (n.d.). SOP - Acid Handling.
  • University of California, Santa Barbara - Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart.
  • Roth. (n.d.). Safety Data Sheet: Meso-2,3-Dimercaptosuccinic acid.
  • S D Fine-Chem Limited. (n.d.). dimethyl succinate.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,2-Dimethylsuccinic acid.
  • TCI America. (2023, March 4). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid dimethyl ester.
  • Cayman Chemical. (2025, September 18). Safety Data Sheet: meso-2,3-Dimercaptosuccinic Acid.
  • Fisher Scientific. (2011, November 2). Safety Data Sheet: Dimethyl succinate.
  • CDN Isotopes. (n.d.). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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